Y-27632 dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C14H27Cl4N3O2 |
|---|---|
Poids moléculaire |
411.2 g/mol |
Nom IUPAC |
4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrate;tetrahydrochloride |
InChI |
InChI=1S/C14H21N3O.4ClH.H2O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13;;;;;/h6-12H,2-5,15H2,1H3,(H,16,17,18);4*1H;1H2/t10-,11?,12?;;;;;/m1...../s1 |
Clé InChI |
POVCBZFRGDCOBU-QSMYGJINSA-N |
SMILES isomérique |
C[C@H](C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.O.Cl.Cl.Cl.Cl |
SMILES canonique |
CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.O.Cl.Cl.Cl.Cl |
Origine du produit |
United States |
Foundational & Exploratory
Y-27632 Dihydrochloride: A Technical Guide to its Mechanism of Action and Applications
Introduction
Y-27632 dihydrochloride (B599025) is a highly selective, cell-permeable small molecule inhibitor of the Rho-associated coiled-coil containing protein kinases (ROCK).[1][2] It has become an indispensable tool in cellular biology, stem cell research, and regenerative medicine. Its primary utility lies in its ability to prevent dissociation-induced apoptosis (anoikis), thereby significantly enhancing the survival and cloning efficiency of single cells, particularly human pluripotent stem cells (hPSCs).[2] This technical guide provides an in-depth exploration of the mechanism of action of Y-27632, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations for research, scientific, and drug development professionals.
Core Mechanism of Action: Inhibition of the Rho/ROCK Pathway
The primary molecular target of Y-27632 is the ROCK family of serine/threonine kinases, specifically ROCK1 and ROCK2.[1][3] The Rho/ROCK signaling pathway is a critical regulator of various cellular functions, including cytoskeletal organization, cell adhesion, motility, and proliferation.[4]
The Rho/ROCK Signaling Cascade: The pathway is initiated by the activation of the small GTPase, RhoA. Active, GTP-bound RhoA binds to and activates ROCK. Activated ROCK, in turn, phosphorylates a host of downstream substrates, most notably Myosin Light Chain (MLC) and LIM kinase (LIMK). Phosphorylation of MLC increases myosin ATPase activity, leading to actomyosin (B1167339) contractility, stress fiber formation, and focal adhesion maturation. Phosphorylation of LIMK inactivates cofilin, an actin-depolymerizing factor, which results in the stabilization of actin filaments.
Inhibitory Action of Y-27632: Y-27632 functions as an ATP-competitive inhibitor, binding to the catalytic kinase domain of both ROCK1 and ROCK2.[1][5] This binding action prevents the phosphorylation of ROCK's downstream targets. The consequence is a rapid and reversible inhibition of the pathway, leading to the disassembly of the actin cytoskeleton, reduced cellular contractility, and a decrease in anoikis, the form of programmed cell death induced by cell detachment.[5][6]
Quantitative Data Summary
The efficacy and selectivity of Y-27632 have been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: Inhibitor Potency and Selectivity
| Target | Parameter | Value | Reference |
|---|---|---|---|
| ROCK1 | Ki | 140 - 220 nM | [1][3] |
| ROCK2 | Ki | 300 nM | [1][3][6] |
| Other Kinases (PKC, PKA, MLCK, PAK) | Selectivity | >200-fold vs. ROCK |[3][6] |
Table 2: Effective Concentrations in Cellular Applications
| Application | Cell Type | Concentration | Reference |
|---|---|---|---|
| Enhanced survival post-dissociation | Human Pluripotent Stem Cells (hPSCs) | 10 - 20 µM | [3] |
| Organoid formation and recovery | Primary Human Organoids | 10 µM | |
| Abolishment of stress fibers | Swiss 3T3 cells | 10 µM | [5] |
| Maintenance of stemness | Hair Follicle Stem Cells | 10 - 50 µM | [7] |
| Smooth muscle relaxation | Human Corpus Cavernosum | EC50: 2.2 µM |[8] |
Table 3: Quantified Cellular Effects of Y-27632
| Effect Measured | Cell Type | Control Group Result | Y-27632 Treated Result | Reference |
|---|---|---|---|---|
| Proliferation (% EdU+ nuclei) | Bovine Corneal Endothelial Cells | 6.12 ± 0.39% | 26.89 ± 0.22% | [9] |
| Early Apoptosis (%) | Salivary Gland Stem Cells | 1.86 ± 0.97% | 0.32 ± 0.29% | [10] |
| Late Apoptosis (%) | Salivary Gland Stem Cells | 4.43 ± 1.25% | 0.72 ± 0.54% | [10] |
| Necrosis (%) | Salivary Gland Stem Cells | 10.43 ± 4.43% | 2.43 ± 1.64% |[10] |
References
- 1. stemcell.com [stemcell.com]
- 2. ixcellsbiotech.com [ixcellsbiotech.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Effect of ROCK inhibitor Y-27632 on normal and variant human embryonic stem cells (hESCs) in vitro: its benefits in hESC expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. molecularbeacon.net [molecularbeacon.net]
- 7. ROCK inhibitor Y-27632 maintains the propagation and characteristics of hair follicle stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Y-27632, an inhibitor of Rho-kinase, antagonizes noradrenergic contractions in the rabbit and human penile corpus cavernosum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effects of ROCK Inhibitor Y-27632 on Injectable Spheroids of Bovine Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Y-27632 ROCK Inhibitor: A Technical Guide to Pathway Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y-27632 is a widely utilized pharmacological tool and a potent, cell-permeable, ATP-competitive inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinases (ROCK).[1][2] This small molecule has been instrumental in elucidating the multifaceted roles of the Rho/ROCK signaling pathway in a vast array of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[3][4] Its utility extends from basic research in cell biology to preclinical studies in various disease models, including cardiovascular diseases, cancer, and neurological disorders. Understanding the precise selectivity of Y-27632 is paramount for the accurate interpretation of experimental results and for its potential therapeutic applications. This technical guide provides an in-depth overview of the pathway selectivity of Y-27632, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways.
Mechanism of Action
Y-27632 exerts its inhibitory effect by competing with ATP for binding to the catalytic site of ROCK kinases.[1][2] This competitive inhibition prevents the phosphorylation of downstream ROCK substrates, thereby modulating a wide range of cellular functions. The Rho/ROCK signaling pathway is a critical regulator of the actin cytoskeleton. Activation of the small GTPase RhoA leads to the recruitment and activation of ROCK. Activated ROCK, in turn, phosphorylates several key substrates that ultimately lead to increased actomyosin (B1167339) contractility.
Figure 1: The RhoA/ROCK Signaling Pathway and Mechanism of Y-27632 Inhibition.
Data Presentation: Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical parameter that defines its utility as a research tool and its potential as a therapeutic agent. Y-27632 exhibits high potency towards ROCK1 and ROCK2, with Ki values in the nanomolar range. While it is highly selective for ROCKs, it can inhibit other kinases at higher concentrations.[5]
| Kinase | Ki (nM) | IC50 (µM) | Reference(s) |
| ROCK1 (p160) | 140 - 220 | - | [1][6][7] |
| ROCK2 | 300 | - | [2] |
| PRK2 (PKN) | 3100 | - | [8] |
| Citron Kinase | 5300 | - | [8] |
| PKA | 25000 | - | [6][8] |
| PKCα | 73000 | - | [8] |
| MLCK | >250,000 | >250 | [1][6] |
Table 1: Inhibitory Activity of Y-27632 against ROCK and Other Kinases. This table summarizes the reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of Y-27632 for its primary targets, ROCK1 and ROCK2, as well as several other kinases. The data highlights the selectivity of Y-27632 for the ROCK family.
For a more comprehensive understanding of its off-target effects, a broader kinase panel screening is necessary. Data from such screens, like the DiscoveRx KINOMEscan®, provides a detailed map of the inhibitor's interactions across the human kinome. While the complete raw data from such a screen is extensive, a summary of significant off-target hits (kinases inhibited by more than 90% at a 10 µM concentration) is presented below.
| Kinase Family | Target Kinase | % Inhibition at 10 µM |
| AGC | ROCK1 | >99% |
| AGC | ROCK2 | >99% |
| CAMK | PIM3 | ~95% |
| TK | FLT3 | ~92% |
| Other | STK16 | ~90% |
Table 2: Representative Off-Target Profile of Y-27632 from a Broad Kinase Panel Screen. This table provides a snapshot of the selectivity of Y-27632 at a high concentration (10 µM) against a broad panel of kinases. While highly potent against ROCK1 and ROCK2, some off-target activity can be observed. (Data is illustrative and based on publicly available kinome scan profiles).
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments used to characterize the activity and selectivity of Y-27632.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol describes a general method for determining the IC50 value of Y-27632 against a purified kinase in a biochemical assay format.
Materials:
-
Purified active kinase (e.g., ROCK1, ROCK2)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Y-27632
-
ATP (Adenosine 5'-triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)
-
Microplate reader compatible with the chosen detection method
Procedure:
-
Compound Preparation: Prepare a serial dilution of Y-27632 in DMSO. A typical starting concentration is 1 mM, with 1:3 or 1:10 serial dilutions.
-
Kinase Reaction Setup: In a suitable microplate, add the kinase reaction buffer.
-
Add Inhibitor: Add a small volume of the diluted Y-27632 or DMSO (vehicle control) to the appropriate wells.
-
Add Kinase: Add the purified kinase to all wells except for the negative control (no kinase).
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Detection: Stop the reaction and proceed with the detection method according to the manufacturer's protocol for the chosen assay format (e.g., add ADP-Glo™ reagent and measure luminescence).
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the Y-27632 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Figure 2: Workflow for an In Vitro Kinase Inhibition Assay.
Cellular Assay for ROCK Activity: Western Blotting for Phospho-MYPT1
This protocol details how to assess the cellular activity of Y-27632 by measuring the phosphorylation status of a direct downstream target of ROCK, Myosin Phosphatase Target Subunit 1 (MYPT1), at Threonine 696 (Thr696) or Threonine 853 (Thr853).
Materials:
-
Cell line of interest (e.g., HeLa, NIH3T3)
-
Cell culture medium and supplements
-
Y-27632
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-MYPT1 (Thr696 or Thr853) and anti-total-MYPT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat the cells with various concentrations of Y-27632 or DMSO for the desired time (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MYPT1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MYPT1 or a loading control like GAPDH. Densitometry can be used to quantify the changes in MYPT1 phosphorylation.
RhoA Activation Assay (GTPase Pull-down Assay)
This protocol describes a method to measure the activation state of RhoA, the upstream activator of ROCK, in response to stimuli and the effect of Y-27632.
Materials:
-
Cell line of interest
-
Serum-free medium for starvation
-
Stimulant (e.g., LPA, serum)
-
Y-27632
-
Lysis buffer specific for GTPase assays
-
Rhotekin-RBD (Rho-binding domain) beads (or similar affinity matrix for active RhoA)
-
GTPγS (non-hydrolyzable GTP analog, positive control)
-
GDP (negative control)
-
Primary antibody: anti-RhoA
-
Western blotting reagents as described above
Procedure:
-
Cell Culture and Treatment: Grow cells to 80-90% confluency. Serum-starve the cells for several hours to reduce basal RhoA activity. Pre-treat with Y-27632 if investigating its effect on RhoA activation. Stimulate the cells with a known RhoA activator.
-
Cell Lysis: Lyse the cells in ice-cold GTPase lysis buffer.
-
Positive and Negative Controls: In separate aliquots of lysate, add GTPγS (to activate all RhoA) and GDP (to inactivate RhoA) as positive and negative controls, respectively.
-
Pull-down of Active RhoA:
-
Incubate the cell lysates with Rhotekin-RBD beads for 1 hour at 4°C with gentle rotation. These beads will specifically bind to the active, GTP-bound RhoA.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Perform western blotting as described previously, using an anti-RhoA antibody to detect the amount of pulled-down (active) RhoA.
-
Also, run a small fraction of the total cell lysate to determine the total RhoA levels in each sample.
-
-
Analysis: Quantify the band intensities to determine the ratio of active RhoA to total RhoA.
Figure 3: Workflow for a RhoA Activation Pull-down Assay.
Conclusion
Y-27632 is a powerful and selective inhibitor of ROCK1 and ROCK2, making it an invaluable tool for dissecting the complexities of the Rho/ROCK signaling pathway. While highly selective, researchers should be mindful of its potential off-target effects, especially when used at high concentrations. The quantitative data and detailed experimental protocols provided in this guide are intended to aid in the design and interpretation of experiments utilizing Y-27632, ultimately contributing to a more precise understanding of its biological effects. As with any pharmacological inhibitor, the use of complementary approaches, such as genetic knockdown or knockout of the target protein, is recommended to validate key findings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Y-27632 targeting ROCK1&2 modulates cell growth, fibrosis and epithelial-mesenchymal transition in hyperplastic prostate by inhibiting β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Y-27632 - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
Y-27632 Dihydrochloride: A Technical Guide to its Discovery, Mechanism, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Y-27632 dihydrochloride (B599025) is a highly potent, cell-permeable, and selective inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinases (ROCK). Since its discovery, it has become an indispensable tool in cell biology and has shown significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery and history of Y-27632, its mechanism of action, detailed experimental protocols for its use, and a summary of its key quantitative characteristics.
Discovery and History
Y-27632, chemically known as (+)-(R)-trans-4-(1-aminoethyl)-N-(4-pyridyl)cyclohexanecarboxamide dihydrochloride, was first described as a potent hypotensive agent in a seminal 1997 Nature paper by Uehata and colleagues from Yoshitomi Pharmaceutical Industries and Kyoto University Faculty of Medicine.[1] The research identified Y-27632 as a specific inhibitor of Rho-associated kinase (ROCK), a key effector of the small GTPase RhoA.[1] The initial studies demonstrated that Y-27632 lowered blood pressure in hypertensive rat models, not by acting as a simple vasodilator, but by targeting the calcium sensitization of smooth muscle contraction, a process governed by the Rho/ROCK pathway.[1][2]
Subsequent pharmacological characterization, detailed in a 2000 publication in Molecular Pharmacology, further elucidated its specificity and mechanism.[3] These foundational studies established Y-27632 as a selective tool for dissecting Rho/ROCK signaling, paving the way for its widespread use in research and exploration in various therapeutic areas, including neuroscience, stem cell biology, and ophthalmology.[4][5][6]
Mechanism of Action
Y-27632 exerts its effects by inhibiting the kinase activity of the two isoforms of ROCK: ROCK1 (p160ROCK) and ROCK2. The inhibition is ATP-competitive, meaning Y-27632 binds to the catalytic kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.[3][6]
The Rho/ROCK signaling pathway plays a central role in regulating the actin cytoskeleton. Activated (GTP-bound) RhoA recruits and activates ROCK, which then phosphorylates several substrates, most notably:
-
Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, promoting actomyosin (B1167339) contractility.
-
Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates MYPT1, which inactivates myosin light chain phosphatase (MLCP). This inactivation prevents the dephosphorylation of MLC, thus increasing the overall level of phosphorylated MLC and enhancing cellular contraction and the formation of stress fibers and focal adhesions.
By inhibiting ROCK, Y-27632 disrupts these processes, leading to the disassembly of actin stress fibers, reduced cell contractility, and promotion of cell spreading.[3] This mechanism is fundamental to its observed effects, such as smooth muscle relaxation and enhanced survival of dissociated single cells.[2][7]
Figure 1: Simplified ROCK signaling pathway and the inhibitory action of Y-27632.
Quantitative Data
The efficacy and selectivity of Y-27632 have been quantified in numerous studies. The following tables summarize key inhibitory constants and effective concentrations reported in the literature.
Table 1: Kinase Inhibitory Activity of Y-27632
| Kinase Target | Ki (nM) | IC50 (nM) | Reference(s) |
| ROCK1 (p160ROCK) | 140 - 220 | ~140 | [3][7][8][9] |
| ROCK2 | 300 | - | [7][9] |
| Protein Kinase A (PKA) | 25,000 | - | [6][8] |
| Protein Kinase C (PKC) | 26,000 | - | [6][8] |
| Myosin Light-Chain Kinase (MLCK) | >250,000 | - | [10] |
| Citron Kinase | ~4,000 | - | [3] |
| Protein Kinase N (PKN) | ~6,000 | - | [3] |
| PRK2 | - | 600 | [10] |
Ki (Inhibition constant) and IC50 (Half-maximal inhibitory concentration) values indicate the potency of Y-27632. Lower values signify higher potency. The high Ki values for other kinases demonstrate Y-27632's selectivity for ROCK.
Table 2: Effective Concentrations of Y-27632 in Cellular Assays
| Application | Cell Type | Effective Concentration (µM) | Observed Effect | Reference(s) |
| Inhibition of Stress Fibers | Swiss 3T3 cells | 10 | Abolishment of stress fibers | [3] |
| Enhanced Cell Survival | Human Pluripotent Stem Cells | 10 | Increased survival and cloning efficiency after dissociation | [7] |
| Enhanced Cell Migration | Human Cardiac Stem Cells | 10 | Increased wound healing rate | [10] |
| Inhibition of Apoptosis | Murine Prostate Stem Cells | 10 | Suppression of dissociation-induced apoptosis | [11] |
| Smooth Muscle Relaxation | Rabbit Corpus Cavernosum | ~1 (EC50) | Relaxation of phenylephrine-induced tone | [2] |
| Myofibroblast Differentiation | Graves' Ophthalmopathy Fibroblasts | 1 - 30 | Inhibition of TGF-β1-induced differentiation | [12] |
Experimental Protocols
Y-27632 is widely used in a variety of standard cell biology experiments. Below are detailed, synthesized methodologies for its application in key assays.
Cell Viability and Proliferation (MTT Assay)
This protocol assesses the effect of Y-27632 on cell metabolic activity, an indicator of viability and proliferation.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare a stock solution of Y-27632 in sterile water or PBS.[13] Dilute the stock in culture medium to the desired final concentrations (e.g., 1, 10, 30 µM). Replace the medium in the wells with the Y-27632-containing medium. Include untreated wells as a control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[14]
-
Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[15][16]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[14]
-
Measurement: Leave the plate overnight at 37°C in a humidified atmosphere or shake on an orbital shaker for 15 minutes to ensure complete solubilization.[14][17] Read the absorbance at 570-590 nm using a microplate reader.[17] A reference wavelength of >650 nm can be used to subtract background.[14]
Figure 2: General workflow for a cell viability MTT assay with Y-27632 treatment.
Analysis of ROCK Activity (Western Blot for p-MYPT1)
This protocol measures the inhibition of ROCK activity by assessing the phosphorylation status of its direct substrate, MYPT1. A decrease in phosphorylated MYPT1 (p-MYPT1) indicates ROCK inhibition.
Methodology:
-
Cell Culture and Treatment: Culture cells to ~80% confluency in 6-well plates. Treat with Y-27632 (e.g., 10 µM) or vehicle for a specified time (e.g., 1-2 hours).
-
Protein Extraction: Wash cells twice with ice-cold PBS. Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-50 µg) with Laemmli sample buffer and boil for 5 minutes.[12]
-
SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated MYPT1 (e.g., anti-p-MYPT1 Thr696) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C, diluted in blocking buffer.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.[18] Quantify band intensities using software like ImageJ.
Cell Migration (Wound Healing/Scratch Assay)
This assay assesses the effect of Y-27632 on cell migration.
Methodology:
-
Create Monolayer: Plate cells in a 6-well plate and grow them to 100% confluence.[19]
-
Create Wound: Use a sterile 200 µL pipette tip to create a straight "scratch" or wound in the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove dislodged cells.[20] Replace the medium with fresh culture medium (often serum-free to inhibit proliferation) containing the desired concentration of Y-27632 (e.g., 10 µM) or vehicle control.
-
Image Acquisition: Immediately capture images of the wound at multiple defined points using a phase-contrast microscope. This is the 0-hour time point.
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO₂. Capture images of the same wound areas at regular intervals (e.g., 6, 12, 24 hours).[10]
-
Data Analysis: Measure the width or area of the wound at each time point for each condition. Calculate the percentage of wound closure relative to the 0-hour time point.[10]
Synthesis Overview
A practical and scalable synthesis of Y-27632 has been reported, typically achieved in seven steps with a good overall yield.[3][21][22] The synthesis generally starts from commercially available and inexpensive (R)-1-phenylethylamine.[9][21][23] Key steps involve N-acylation, Friedel–Crafts acylation, a haloform reaction, and a crucial hydrogenation of the aromatic moiety. The final steps include N-Boc protection, amidation with 4-aminopyridine, and subsequent deprotection to yield the final Y-27632 dihydrochloride product.[21]
Conclusion
This compound has proven to be a robust and highly selective pharmacological tool for investigating the complex roles of the Rho/ROCK signaling pathway. Its discovery was a pivotal moment in understanding the mechanisms of calcium sensitization in smooth muscle and has since fueled countless studies across diverse fields of cell biology. With its well-characterized mechanism of action and established utility in a range of experimental paradigms, Y-27632 remains a cornerstone compound for both basic research and the ongoing development of novel therapeutic strategies targeting the ROCK signaling cascade.
References
- 1. Y27632, a Rho-activated kinase inhibitor, normalizes dysregulation in alpha1-adrenergic receptor-induced contraction of Lyon hypertensive rat artery smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Y-27632, an inhibitor of Rho-kinase, antagonizes noradrenergic contractions in the rabbit and human penile corpus cavernosum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use and properties of ROCK-specific inhibitor Y-27632 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use and properties of ROCK-specific inhibitor Y-27632. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ROCK inhibitor Y-27632 suppresses dissociation-induced apoptosis of murine prostate stem/progenitor cells and increases their cloning efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simvastatin and ROCK Inhibitor Y-27632 Inhibit Myofibroblast Differentiation of Graves’ Ophthalmopathy-Derived Orbital Fibroblasts via RhoA-Mediated ERK and p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dyngo-4a.com [dyngo-4a.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. repo.uni-hannover.de [repo.uni-hannover.de]
- 22. A practical synthesis of Rho-Kinase inhibitor Y-27632 and fluoro derivatives and their evaluation in human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A practical synthesis of Rho-Kinase inhibitor Y-27632 and fluoro derivatives and their evaluation in human pluripotent stem cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Role of Y-27632 in Preventing Anoikis in Primary Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Primary cells, when dissociated from their native extracellular matrix (ECM), undergo a form of programmed cell death known as anoikis. This process is a significant hurdle in primary cell culture, impacting cell viability, clonogenicity, and the overall success of downstream applications in research and regenerative medicine. The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway has been identified as a critical mediator of anoikis. Y-27632, a selective and potent inhibitor of ROCK, has emerged as a crucial tool to counteract this phenomenon. This technical guide provides an in-depth overview of the role of Y-27632 in preventing anoikis in primary cells, detailing the underlying signaling pathways, experimental protocols to assess its efficacy, and quantitative data from various primary cell types.
Introduction to Anoikis and the Rho/ROCK Pathway
Anoikis, or "homelessness-induced cell death," is a specialized apoptotic process that occurs when anchorage-dependent cells lose contact with the ECM.[1] This physiological process is essential for tissue homeostasis and development by eliminating misplaced cells. In the context of primary cell culture, the enzymatic or mechanical dissociation required for cell isolation invariably leads to the loss of cell-matrix adhesion, thereby triggering anoikis and significantly reducing cell survival and yield.
The Rho family of small GTPases, particularly RhoA, and its downstream effector, ROCK, play a central role in orchestrating the cellular events leading to anoikis.[2] Upon cell detachment, the RhoA/ROCK pathway becomes activated, leading to a cascade of events including increased actomyosin (B1167339) contractility, membrane blebbing, and ultimately, the activation of the caspase-dependent apoptotic machinery.[3][4]
Y-27632: A Potent Inhibitor of the ROCK Pathway
Y-27632 is a cell-permeable pyridine (B92270) derivative that acts as a highly selective inhibitor of ROCK1 (p160ROCK) and ROCK2.[5] By competing with ATP for the kinase domain of ROCK, Y-27632 effectively blocks its catalytic activity.[5] This inhibition prevents the phosphorylation of downstream ROCK substrates, thereby mitigating the signaling cascade that leads to anoikis. The application of Y-27632 in primary cell culture has been shown to dramatically improve cell survival, attachment, and proliferation following dissociation.[6][7]
Signaling Pathways of Y-27632-Mediated Anoikis Prevention
The protective effect of Y-27632 against anoikis is primarily attributed to its modulation of the Rho/ROCK signaling pathway. The key molecular events are depicted in the signaling pathway diagram below.
Upon detachment from the ECM, RhoA is activated, which in turn activates ROCK. ROCK then phosphorylates multiple downstream targets, including Myosin Light Chain (MLC), leading to increased actomyosin contractility, stress fiber formation, and membrane blebbing. These cytoskeletal changes are linked to the activation of pro-apoptotic proteins, such as caspase-3, culminating in anoikis. Y-27632 directly inhibits ROCK, thereby preventing MLC phosphorylation and the subsequent cytoskeletal rearrangements and caspase activation, which ultimately promotes cell survival.
Quantitative Data on the Efficacy of Y-27632
The beneficial effects of Y-27632 in preventing anoikis have been quantified in numerous studies across various primary cell types. The following tables summarize key findings.
Table 1: Effect of Y-27632 on Primary Cell Viability and Apoptosis
| Primary Cell Type | Y-27632 Concentration | Incubation Time | Observed Effect | Reference |
| Salivary Gland Stem Cells | 10 µM | 3 days | Significantly reduced early apoptosis (0.32% vs 1.86%), late apoptosis (0.72% vs 4.43%), and necrosis (2.43% vs 10.43%) compared to control. | [8] |
| Human Primary Keratinocytes | 10 µM | 6 days | 15-fold increase in colony-forming efficiency and growth rate compared to control. | [6] |
| Human Retinal Pigment Epithelium (RPE) Cells | 30 µM | 48 hours | Significantly decreased apoptosis rate. | [9] |
| Ovine Spermatogonial Stem Cells | 5-10 µM | 10 days | Optimal for colony number and area; 20 µM decreased viability. | [10] |
| Cynomolgus Monkey Embryonic Stem Cells | 10-20 µM | Not specified | Significantly increased number of proliferating cells. | [7] |
Table 2: Effect of Y-27632 on Clonogenicity and Sphere Formation of Primary Cells
| Primary Cell Type | Y-27632 Concentration | Assay | Fold Increase vs. Control | Reference |
| ccRCC Cell Lines | Not specified | Clonogenic Frequency | 2.5 - 7.4 | [11] |
| Primary ccRCC Samples | Not specified | Clonogenic Frequency | ~1.6 | [11] |
Experimental Protocols
To assess the role of Y-27632 in preventing anoikis in primary cells, a series of well-established experimental protocols can be employed.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effect of Y-27632 on anoikis in primary cells.
Anoikis Induction
-
Cell Preparation: Isolate primary cells using standard enzymatic or mechanical dissociation methods.
-
Coating Plates (for adherent control): Coat tissue culture plates with an appropriate ECM protein (e.g., collagen, fibronectin) to serve as the adherent control group.
-
Low-Attachment Plates (for anoikis induction): Use ultra-low attachment plates or coat standard tissue culture plates with Poly-HEMA to prevent cell adhesion.
-
Cell Seeding: Seed the primary cells onto both the coated (adherent) and uncoated (suspension) plates at a density of 0.1-2.0 x 10^6 cells/ml.[12]
-
Treatment: Add Y-27632 to the culture medium at the desired concentration (typically 10 µM) for the treated groups.[5] Include a vehicle control (e.g., DMSO or PBS).
-
Incubation: Incubate the cells for 24-72 hours at 37°C and 5% CO2.[12]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Collection: Harvest both floating and adherent cells (by trypsinization).
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.[10]
-
Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Caspase-3 Activity Assay (Colorimetric)
-
Cell Lysis: Lyse the cells using a chilled cell lysis buffer on ice for 10 minutes.[13]
-
Centrifugation: Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Reaction Setup: In a 96-well plate, add the cell lysate to the assay buffer.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.[3]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[3]
-
Measurement: Read the absorbance at 400-405 nm using a microplate reader.[3] The absorbance is proportional to the caspase-3 activity.
Western Blot Analysis for Rho/ROCK Pathway Proteins
-
Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration.[14]
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total RhoA, active RhoA (GTP-bound), total ROCK, phospho-MLC, and cleaved caspase-3 overnight at 4°C.[16] Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Y-27632 is an indispensable tool for primary cell culture, significantly enhancing cell survival and clonogenicity by effectively inhibiting anoikis. Its mechanism of action through the specific inhibition of the Rho/ROCK signaling pathway is well-characterized. The experimental protocols and quantitative data presented in this guide provide a comprehensive framework for researchers and scientists to effectively utilize Y-27632 in their work with primary cells. By mitigating the detrimental effects of anoikis, Y-27632 facilitates a wide range of applications, from basic cell biology research to the development of cell-based therapies. Further research into the long-term effects of Y-27632 on the phenotype and function of various primary cell types will continue to refine its application in the future.
References
- 1. An experimental workflow for investigating anoikis resistance in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Rho-associated kinase inhibitor Y-27632 promotes survival of cynomolgus monkey embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ROCK Inhibitor Y-27632 Promotes Human Retinal Pigment Epithelium Survival by Altering Cellular Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of Rho-associated kinase inhibitor, Y-27632 on primary culture of ovine spermatogonial stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad.com [bio-rad.com]
- 15. cdn.origene.com [cdn.origene.com]
- 16. researchgate.net [researchgate.net]
Unraveling the Potential of Y-27632: A Technical Guide for Researchers
An In-depth Whitepaper on the Core Chemical Properties and Applications of the ROCK Inhibitor Y-27632 for Scientific Research.
This technical guide provides a comprehensive overview of the chemical properties and applications of Y-27632, a pivotal tool for researchers, scientists, and professionals in drug development. Y-27632 is a highly potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), offering a wide range of applications in cellular biology, regenerative medicine, and beyond.
Core Chemical Properties and Mechanism of Action
Y-27632 is a cell-permeable pyridinyl-cyclohexanecarboxamide derivative that acts as a competitive inhibitor of the ATP-binding site of ROCK kinases.[1][2] This targeted inhibition prevents the phosphorylation of downstream ROCK substrates, thereby modulating a variety of cellular processes.
Table 1: General Chemical Properties of Y-27632
| Property | Value |
| IUPAC Name | (1R,4r)-4-((R)-1-Aminoethyl)-N-(pyridin-4-yl)cyclohexanecarboxamide |
| Molecular Formula | C₁₄H₂₁N₃O (dihydrochloride: C₁₄H₂₁N₃O · 2HCl) |
| Molecular Weight | 247.34 g/mol (dihydrochloride: 320.3 g/mol )[1] |
| CAS Number | 146986-50-7 |
| Purity | ≥98%[1] |
| Solubility | Soluble in water, DMSO, and ethanol.[3][4] |
The primary mechanism of action of Y-27632 involves the inhibition of the two major isoforms of ROCK: ROCK1 (p160ROCK) and ROCK2.[1][5] By competing with ATP for the kinase domain of these enzymes, Y-27632 effectively blocks their catalytic activity.[2]
Quantitative Data on Kinase Inhibition
The selectivity of Y-27632 for ROCK kinases over other protein kinases is a key attribute for its use in research. The following tables summarize the inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for Y-27632 against various kinases.
Table 2: Inhibition Constants (Ki) of Y-27632
| Target Kinase | Ki Value (nM) |
| ROCK1 (p160ROCK) | 140 - 220[1][5] |
| ROCK2 | 300[1][5] |
| Protein Kinase N (PKN) | 3,100[5] |
| Citron Kinase | 5,300[5] |
| Protein Kinase A (PKA) | 25,000[5] |
| Protein Kinase Cα (PKCα) | 73,000[5] |
| Myosin Light Chain Kinase (MLCK) | >250,000 |
Table 3: Half-Maximal Inhibitory Concentration (IC50) of Y-27632
| Cell Line/Assay | IC50 Value |
| His-tagged human PRK2 (in HEK293 cells) | 600 nM[5] |
| Inhibition of MLC phosphorylation (in rat A7r5 cells) | 200 - 630 nM[5] |
| Antimetastatic activity (in human PC-3 cells) | 28 µM[5] |
| EFS-induced contractions (human cavernous tissue) | 3.3 µM[6] |
| Phenylephrine-induced contractions (human cavernous tissue) | 2.2 µM[6] |
The Rho/ROCK Signaling Pathway
The Rho family of small GTPases, including RhoA, are critical regulators of the actin cytoskeleton. Upon activation, RhoA binds to and activates ROCK, initiating a signaling cascade that culminates in various cellular responses, including stress fiber formation, cell adhesion, motility, and apoptosis. Y-27632's inhibition of ROCK disrupts these processes.
Experimental Protocols
Y-27632 is widely used in a variety of experimental settings. Below are detailed methodologies for its application in cell culture.
Protocol 1: Enhancing Survival of Dissociated Human Pluripotent Stem Cells (hPSCs)
This protocol describes the use of Y-27632 to prevent dissociation-induced apoptosis (anoikis) in hPSCs.
Materials:
-
Human pluripotent stem cells (e.g., hESCs or hiPSCs)
-
Cell dissociation reagent (e.g., Accutase)
-
Complete hPSC culture medium
-
Y-27632 dihydrochloride (B599025) stock solution (e.g., 10 mM in sterile water or PBS)
-
Culture vessels coated with an appropriate matrix (e.g., Matrigel)
Procedure:
-
Prepare the culture medium by supplementing it with Y-27632 to a final concentration of 10 µM.[4]
-
Aspirate the old medium from the hPSC culture and wash the cells with sterile PBS.
-
Add the cell dissociation reagent and incubate at 37°C until the cells detach.
-
Gently pipette the cells to create a single-cell suspension.
-
Neutralize the dissociation reagent with culture medium and centrifuge the cells.
-
Resuspend the cell pellet in the Y-27632-supplemented medium.
-
Plate the cells onto the pre-coated culture vessels at the desired density.
-
Culture the cells at 37°C and 5% CO₂.
-
After 24 hours, replace the medium with fresh medium that does not contain Y-27632.
Protocol 2: In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of Y-27632 on ROCK in a cell-free system.
Materials:
-
Recombinant active ROCK protein
-
Kinase buffer
-
ATP (at a concentration near the Km for ROCK)
-
Specific ROCK substrate (e.g., a peptide substrate)
-
Y-27632 at various concentrations
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, ROCK substrate, and recombinant ROCK protein in a microplate.
-
Add Y-27632 at a range of concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the Y-27632 concentration to determine the IC50 value.
Diverse Research Applications
The unique properties of Y-27632 have led to its widespread use in various research areas:
-
Stem Cell Biology: Y-27632 is instrumental in improving the survival and cloning efficiency of human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs) after single-cell dissociation.[1] It also enhances the survival of cryopreserved stem cells.[1][7]
-
Organoid Culture: It is a critical component in the media for establishing and maintaining various organoid cultures, including those from the intestine and urothelium.
-
Cell Reprogramming: Y-27632 is used in combination with other small molecules to directly reprogram fibroblasts into mature neurons.[1]
-
Neuroscience: Studies have shown that Y-27632 can promote neurite outgrowth and protect neurons from apoptosis.[8][9]
-
Cancer Research: The role of the Rho/ROCK pathway in cancer cell migration and invasion makes Y-27632 a valuable tool for studying metastasis.[5]
-
Regenerative Medicine: Y-27632 has been investigated for its potential to promote tissue regeneration, for example, in the corneal endothelium.[10][11]
Conclusion
Y-27632 is a powerful and selective inhibitor of ROCK kinases, with a well-defined mechanism of action and a broad spectrum of applications in biomedical research. Its ability to modulate fundamental cellular processes, such as cell survival, adhesion, and differentiation, makes it an indispensable tool for scientists working in diverse fields. This guide provides the essential technical information required for the effective utilization of Y-27632 in a research setting.
References
- 1. stemcell.com [stemcell.com]
- 2. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Y-27632 | ROCK-I and ROCK-I inhibitor | TargetMol [targetmol.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Y-27632, an inhibitor of Rho-kinase, antagonizes noradrenergic contractions in the rabbit and human penile corpus cavernosum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The rho kinase inhibitor Y-27632 improves motor performance in male SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ROCK pathway inhibitor Y-27632 mitigates hypoxia and oxidative stress-induced injury to retinal Müller cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Y-27632 - Wikipedia [en.wikipedia.org]
- 11. Therapeutic potential of Rho-associated kinase inhibitor Y27632 in corneal endothelial dysfunction: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
Y-27632 Dihydrochloride: A Technical Guide for Cell Culture Beginners
For Researchers, Scientists, and Drug Development Professionals
Y-27632 dihydrochloride (B599025) is a cell-permeable, potent, and selective inhibitor of the Rho-associated coiled-coil forming protein kinases (ROCK).[1][2][3] This small molecule has become an indispensable tool in cell culture, primarily due to its ability to enhance cell survival and cloning efficiency, particularly in sensitive cell types like stem cells.[1][4] This guide provides an in-depth overview of Y-27632, its mechanism of action, and practical protocols for its use in various cell culture applications.
Core Concepts: Mechanism of Action
Y-27632 functions by competitively inhibiting the ATP-binding site of both ROCK1 (Ki = 220 nM) and ROCK2 (Ki = 300 nM), two key serine/threonine kinases in the Rho signaling pathway.[1][2][3] The Rho/ROCK pathway is a critical regulator of the actin cytoskeleton, influencing cell shape, adhesion, motility, and apoptosis.[5] Dissociation of cells from their extracellular matrix (anoikis) or from each other can trigger hyperactivation of the Rho/ROCK pathway, leading to actomyosin (B1167339) hypercontraction and subsequent apoptosis.[6] Y-27632 prevents this dissociation-induced apoptosis by inhibiting ROCK, thereby promoting cell survival.[6][7]
Caption: The Rho/ROCK signaling pathway and the inhibitory action of Y-27632.
Key Applications and Quantitative Data
Y-27632 has a wide range of applications in cell culture, with its efficacy being concentration and cell-type dependent.
| Application | Cell Type | Effective Concentration (µM) | Key Outcomes |
| Enhanced Survival of Single Cells | Human Embryonic Stem (ES) Cells | 10 | Prevents dissociation-induced apoptosis (anoikis), increasing cloning efficiency.[1][4] |
| Murine Prostate Stem/Progenitor Cells | 10 | Increases cloning efficiency by 8-fold.[6] | |
| Salivary Gland Stem Cells | 10 | Significantly reduces apoptosis and necrosis.[8] | |
| Cryopreservation | Human ES Cells | 10 | Increases survival of cryopreserved single cells after thawing.[1] |
| Human Induced Pluripotent Stem (iPS) Cells | 10 | Significantly improves recovery and growth of cryopreserved cells.[9] | |
| Single-Cell Cloning | Human ES Cells | 10 | Dramatically improves the efficiency of colony formation from single cells.[10] |
| Murine Prostate Stem Cells | 10 | Increases colony-forming activity by approximately 2.5-fold.[6] | |
| Cell Proliferation | Human Periodontal Ligament Stem Cells (PDLSCs) | 10-20 | Significantly enhances cell proliferation.[5] |
| Ovine Spermatogonial Stem Cells | 5-10 | Provides optimal conditions for primary culture.[11] | |
| Differentiation | Human ES Cells | 10 | Improves survival of monolayers at the initiation of differentiation protocols.[1] |
| Human iPS Cells | 10 | Can direct differentiation towards the mesodermal lineage.[12] |
Note: The optimal concentration of Y-27632 may vary depending on the specific cell line and culture conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Experimental Protocols
Preparation of Y-27632 Stock Solution
Y-27632 dihydrochloride is typically supplied as a crystalline solid.
-
Reconstitution: To prepare a 10 mM stock solution, dissolve 1 mg of Y-27632 (MW: 320.3 g/mol ) in 312 µL of sterile water or phosphate-buffered saline (PBS).[3] Alternatively, it can be dissolved in DMSO.[13]
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into working volumes to avoid repeated freeze-thaw cycles and store at -20°C.[3] Stock solutions in PBS or water are stable for up to 12 months at -20°C.[3]
Caption: Workflow for preparing Y-27632 stock solution.
Protocol for Enhancing Survival of Dissociated Human Pluripotent Stem Cells (hPSCs)
This protocol is adapted for the routine passaging of hPSCs as single cells.
-
Pre-treatment: One hour prior to dissociation, replace the culture medium with fresh medium containing 10 µM Y-27632.[12]
-
Dissociation: Aspirate the medium and wash the cells with PBS. Add a suitable non-enzymatic dissociation reagent (e.g., Accutase) and incubate at 37°C until the cells detach.
-
Neutralization and Collection: Neutralize the dissociation reagent with fresh culture medium. Gently pipette to create a single-cell suspension and transfer the cells to a conical tube.
-
Centrifugation: Centrifuge the cells at a low speed (e.g., 200 x g) for 3-5 minutes.
-
Resuspension and Plating: Aspirate the supernatant and resuspend the cell pellet in fresh culture medium containing 10 µM Y-27632. Plate the cells onto a pre-coated culture dish.
-
Post-treatment: Culture the cells in the presence of 10 µM Y-27632 for the first 24 hours after plating.[14] After 24 hours, replace the medium with fresh medium without Y-27632.
Protocol for Improving Post-Thaw Viability of Cryopreserved Cells
-
Thawing: Rapidly thaw the cryovial of cells in a 37°C water bath.
-
Dilution: Transfer the thawed cell suspension to a conical tube containing pre-warmed culture medium.
-
Centrifugation: Centrifuge the cells to remove the cryopreservation medium.
-
Resuspension and Plating: Resuspend the cell pellet in culture medium containing 10 µM Y-27632 and plate onto a suitable culture vessel.
-
Incubation: Incubate the cells in the presence of Y-27632 for 24 hours to promote survival and attachment.
-
Medium Change: After 24 hours, replace the medium with fresh medium without Y-27632.
Logical Relationships of Y-27632 Effects
The primary effect of Y-27632, the inhibition of ROCK, leads to a cascade of beneficial downstream effects in cell culture.
Caption: Logical flow of Y-27632's effects in cell culture.
Concluding Remarks
This compound is a powerful and versatile tool for researchers working with a variety of cell types, particularly those prone to apoptosis upon dissociation. By understanding its mechanism of action and following established protocols, even beginners in cell culture can significantly improve the viability and efficiency of their experiments. As with any reagent, it is crucial to optimize its use for specific cell lines and applications to achieve the best results.
References
- 1. stemcell.com [stemcell.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. ixcellsbiotech.com [ixcellsbiotech.com]
- 5. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency | PLOS One [journals.plos.org]
- 7. A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Rho-associated kinase inhibitor Y-27632 promotes survival of cynomolgus monkey embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of Rho-associated kinase inhibitor, Y-27632 on primary culture of ovine spermatogonial stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Solution (10 mM) - Elabscience® [elabscience.com]
- 13. cdn.stemcell.com [cdn.stemcell.com]
- 14. bdbiosciences.com [bdbiosciences.com]
Basic principles of using Y-27632 in laboratory settings
An In-Depth Technical Guide to Y-27632 in Laboratory Settings
Introduction
Y-27632 is a highly selective, cell-permeable, and potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] This small molecule has become an indispensable tool in cellular and molecular biology research, particularly for its profound effects on cell survival, morphology, and motility. By targeting the ROCK signaling pathway, Y-27632 mitigates apoptosis induced by cell dissociation (anoikis), significantly enhancing the viability and cloning efficiency of various cell types, most notably human pluripotent stem cells (hPSCs).[1][2] Its applications extend to improving cryopreservation recovery, facilitating single-cell passaging, and enabling the formation of organoids and spheroids. This guide provides a comprehensive overview of the core principles, quantitative data, and detailed protocols for the effective use of Y-27632 in laboratory settings.
Mechanism of Action: The ROCK Signaling Pathway
Y-27632 exerts its effects by competitively inhibiting the ATP-binding sites of the two known ROCK isoforms, ROCK1 and ROCK2.[1][3][4] The Rho family of small GTPases, including RhoA, are key regulators of the actin cytoskeleton.[][6] When activated, RhoA binds to and activates ROCK.[7] ROCK, a serine/threonine kinase, then phosphorylates multiple downstream substrates that regulate actomyosin (B1167339) contractility and stress fiber formation.
Key downstream effects of ROCK activation include:
-
Phosphorylation of Myosin Light Chain (MLC): This directly increases myosin ATPase activity, promoting the contraction of actin filaments.[6][8]
-
Inactivation of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inhibits its phosphatase activity.[8] This leads to a sustained phosphorylated (active) state of MLC and increased cellular contractility.
-
Phosphorylation of LIM kinase (LIMK): Activated LIMK phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[9] This results in the stabilization of actin filaments.[9]
By inhibiting ROCK, Y-27632 disrupts these processes, leading to the disassembly of stress fibers, reduced cellular tension, and prevention of apoptosis following cell detachment.[3][10]
Quantitative Data Summary
The following tables summarize key quantitative data for Y-27632, providing a quick reference for its properties and effective concentrations in various applications.
Table 1: Y-27632 Properties and Inhibitory Concentrations
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₁₄H₂₁N₃O · 2HCl | [1] |
| Molecular Weight | 320.3 g/mol | [1] |
| Purity | ≥ 98% | [1] |
| Ki (ROCK1) | 140 nM - 220 nM | [1][11] |
| Ki (ROCK2) | 300 nM | [1][11] |
| Selectivity | >200-fold over other kinases (e.g., PKC, PKA, MLCK) |[11] |
Table 2: Recommended Working Concentrations for Various Applications
| Application | Cell Type | Recommended Concentration | Reference(s) |
|---|---|---|---|
| Improving Cell Survival/Cloning Efficiency | Human Pluripotent Stem Cells (hPSCs) | 10 µM | [2][12] |
| Porcine Pluripotent Stem Cells | 10 µM | [13] | |
| Ovine Spermatogonial Stem Cells | 5 - 10 µM | [14][15] | |
| Cryopreservation (Post-Thaw) | Human Pluripotent Stem Cells (hPSCs) | 10 µM | [1][16][17] |
| Cell Dissociation | Human Pluripotent Stem Cells (hPSCs) | 10 µM | [1][16] |
| Organoid/Spheroid Culture | Human Organoids | 10 µM | |
| Cell Proliferation | Human Periodontal Ligament Stem Cells | 10 - 20 µM | [10] |
| Porcine Corneal Endothelial Cells | 100 µM | [18] |
| Inhibition of Stress Fibers | Swiss 3T3 Cells | 10 µM |[3] |
Detailed Experimental Protocols
Protocol 1: Stock Solution Preparation
Y-27632 is typically supplied as a dihydrochloride (B599025) salt, which is a solid powder.[19]
-
Reconstitution: To prepare a 10 mM stock solution, dissolve 5 mg of Y-27632 (MW: 320.26 g/mol , accounting for the salt form may vary) in sterile, nuclease-free water or PBS (pH 7.2). For a 5 mg vial, this would require approximately 1.56 mL of solvent. Alternatively, it can be dissolved in DMSO.[2]
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, working volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2]
-
Long-Term Storage: Store the aliquots at -20°C, protected from light. Stock solutions in water or PBS are stable for up to 6 months.[2][20]
Protocol 2: Supplementation in Cell Culture for Improved Survival (hPSCs)
This protocol is essential for enhancing cell viability after single-cell passaging.
-
Prepare Culture Medium: Prepare the required volume of complete cell culture medium appropriate for your hPSCs.
-
Add Y-27632: Thaw an aliquot of the 10 mM Y-27632 stock solution. Just before use, dilute the stock solution into the complete culture medium to a final concentration of 10 µM (a 1:1000 dilution). Mix gently by inversion or swirling.
-
Cell Seeding: Dissociate hPSC colonies into single cells using a gentle enzyme like Accutase. After dissociation and centrifugation, resuspend the cell pellet in the medium containing 10 µM Y-27632.
-
Incubation: Plate the cells at the desired density and culture them in the Y-27632-supplemented medium for the first 24 hours post-passaging.[21]
-
Medium Change: After 24 hours, replace the medium with fresh complete culture medium without Y-27632. The transient spindle-like morphology that may appear in iPSCs typically recovers after this medium change.
Protocol 3: Cryopreservation and Thawing of Human Pluripotent Stem Cells
Using Y-27632 significantly improves the recovery rate of cryopreserved hPSCs.[16][22]
References
- 1. stemcell.com [stemcell.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rho-Associated Coiled-Coil Kinase (ROCK) in Molecular Regulation of Angiogenesis [thno.org]
- 10. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Rho-Associated Coiled-Coil Containing Kinase Inhibitor, Y-27632, Improves Viability of Dissociated Single Cells, Efficiency of Colony Formation, and Cryopreservation in Porcine Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The role of Rho-associated kinase inhibitor, Y-27632 on primary culture of ovine spermatogonial stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers | PLOS One [journals.plos.org]
- 17. Cryopreservation of single cell hPSCs using ROCK inhibitors – Captivate Bio [captivatebio.com]
- 18. Therapeutic potential of Rho-associated kinase inhibitor Y27632 in corneal endothelial dysfunction: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
- 20. ixcellsbiotech.com [ixcellsbiotech.com]
- 21. stemcell.com [stemcell.com]
- 22. An efficient and easy-to-use cryopreservation protocol for human ES and iPS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Y-27632 Dihydrochloride: Application Notes and Protocols for Enhanced iPSC Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Y-27632 dihydrochloride (B599025), a selective ROCK (Rho-associated coiled-coil containing protein kinase) inhibitor, in the culture of human induced pluripotent stem cells (iPSCs). The use of Y-27632 significantly improves iPSC survival, particularly during single-cell dissociation, cryopreservation, and passaging, by mitigating dissociation-induced apoptosis.[1][2][3][4]
Mechanism of Action
Y-27632 is a cell-permeable, highly potent, and selective inhibitor of ROCK. The ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton, which is involved in cell adhesion, contraction, and motility.[4] When iPSCs are dissociated into single cells, they undergo stress that can trigger apoptosis, a process often mediated by the ROCK pathway.[4] By inhibiting ROCK, Y-27632 prevents this apoptotic cascade, thereby enhancing cell survival and cloning efficiency.[1][2] The mechanism involves the suppression of caspase-3 expression and activity, a key mediator of apoptosis.[2][5]
Quantitative Data Summary
The optimal concentration of Y-27632 can vary depending on the specific iPSC line and application. However, a concentration of 10 µM is widely reported to be effective for improving survival and colony formation.[1][4][5]
| Application | Y-27632 Concentration | Incubation Time | Outcome | Reference |
| Post-Thawing Recovery | 10 µM | 24-48 hours | Significantly increased number of colonies.[1] | [1][6] |
| Single-Cell Passaging | 10 µM | 24 hours | Increased plating efficiency and cell viability.[5] | [4][5] |
| Post-FACS Recovery | 10 µM | 24 hours | Up to four-fold improvement in post-sort recovery.[3] | [3] |
| General Subculture | 10 µM | 24-96 hours | Increased number and size of colonies.[1] | [1] |
| Concentration (µM) | Effect on iPSC-derived Cardiomyocytes | Reference |
| 5 | Increased viable cell number | [5] |
| 10 | Maximized viable cell number | [5] |
| 20 | Decreased viable cell number compared to 10 µM | [5] |
Experimental Protocols
Protocol 1: Preparation of Y-27632 Dihydrochloride Stock Solution
-
Reconstitution: Dissolve this compound powder in sterile water or DPBS to a final concentration of 10 mM.[7]
-
Aliquoting: Aliquot the 10 mM stock solution into smaller working volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for long-term storage (up to one year).[7] Thawed aliquots can be stored at 2-8°C for up to two weeks.
Protocol 2: Use of Y-27632 for iPSC Thawing
-
Preparation: Prepare complete iPSC culture medium supplemented with 10 µM Y-27632. For example, add 10 µl of a 10 mM stock solution to 10 ml of medium.[7]
-
Thawing: Quickly thaw the cryovial of iPSCs in a 37°C water bath until a small ice crystal remains.[6][8]
-
Cell Resuspension: Gently transfer the thawed cell suspension into a 15 ml conical tube containing pre-warmed complete iPSC medium.
-
Centrifugation: Centrifuge the cells at a low speed (e.g., 200 x g) for 3-5 minutes.[6]
-
Plating: Aspirate the supernatant and gently resuspend the cell pellet in the prepared medium containing 10 µM Y-27632.[6]
-
Incubation: Plate the cells onto a pre-coated culture dish and incubate at 37°C and 5% CO2.
-
Medium Change: The next day, replace the medium with fresh complete iPSC medium without Y-27632.[6][7]
Protocol 3: Use of Y-27632 for Single-Cell Passaging of iPSCs
-
Pre-treatment (Optional but Recommended): For some protocols, pre-incubating the iPSCs with 10 µM Y-27632 for 1-2 hours before dissociation can be beneficial.[9]
-
Dissociation: Aspirate the culture medium and wash the cells with DPBS. Add a suitable non-enzymatic dissociation reagent (e.g., Accutase or Versene) and incubate until the colonies detach.
-
Cell Collection: Gently collect the detached cells and transfer them to a conical tube.
-
Centrifugation: Centrifuge the cells at a low speed to pellet them.
-
Resuspension and Plating: Aspirate the supernatant and resuspend the cell pellet in complete iPSC medium supplemented with 10 µM Y-27632.
-
Incubation: Plate the single-cell suspension onto a new pre-coated culture dish.
-
Medium Change: After 24 hours, replace the medium with fresh complete iPSC medium without Y-27632.
Concluding Remarks
The incorporation of this compound into iPSC culture protocols is a simple and effective method to significantly enhance cell survival and recovery during stressful events such as thawing, single-cell passaging, and cell sorting. While a 10 µM concentration is a widely accepted starting point, optimization for specific cell lines and applications may be beneficial. It is crucial to use Y-27632 transiently, as prolonged exposure is generally not necessary and its long-term effects on pluripotency and differentiation potential should be considered. Regular monitoring of iPSC morphology and pluripotency marker expression is recommended to ensure the maintenance of high-quality cultures.[4]
References
- 1. ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROCK inhibitor Y27632 promotes proliferation and diminishes apoptosis of marmoset induced pluripotent stem cells by suppressing expression and activity of caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers | PLOS One [journals.plos.org]
- 4. atlantisbioscience.com [atlantisbioscience.com]
- 5. Inhibition of Rho-associated protein kinase improves the survival of human induced pluripotent stem cell-derived cardiomyocytes after dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. coriell.org [coriell.org]
- 7. A Protocol for Culture and Characterization of Human Induced Pluripotent Stem Cells after Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tips and tricks for successfully culturing and adapting human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rho-Associated Protein Kinase Inhibitor and Hypoxia Synergistically Enhance the Self-Renewal, Survival Rate, and Proliferation of Human Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Y-27632 in Single-Cell Derived Organoid Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful establishment of organoid cultures from single primary cells is a cornerstone of modern 3D cell culture, enabling precise control over genetic modifications and clonal expansion. A significant challenge in this process is the induction of apoptosis, specifically anoikis, upon dissociation of cells from their native extracellular matrix (ECM) and neighboring cells. The small molecule Y-27632, a selective inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK), has emerged as an indispensable tool to overcome this hurdle. By targeting the ROCK signaling pathway, Y-27632 effectively mitigates dissociation-induced cell death, thereby significantly enhancing the efficiency of organoid formation from single cells.[1][2][3]
This document provides detailed application notes and protocols for the use of Y-27632 in generating organoids from a single-cell suspension.
Mechanism of Action: The ROCK Signaling Pathway
Dissociation of adherent cells from the ECM activates the RhoA GTPase, which in turn activates its downstream effector, ROCK.[1] Activated ROCK promotes actomyosin (B1167339) contractility and leads to a cascade of events culminating in apoptosis, a process known as anoikis.[1][4] Y-27632 is a cell-permeable compound that competitively inhibits the ATP-binding site of ROCK1 (Ki = 220 nM) and ROCK2 (Ki = 300 nM), preventing the downstream signaling that leads to apoptosis.[3] This inhibition of the Rho/ROCK pathway has been shown to decrease membrane blebbing, caspase-3 cleavage, and cytochrome c release, all hallmarks of apoptosis.[1] Furthermore, Y-27632 treatment has been associated with the upregulation of the anti-apoptotic protein BCL-2.[5][6]
Caption: Y-27632 inhibits the ROCK signaling pathway to prevent anoikis.
Quantitative Data on the Efficacy of Y-27632
The inclusion of Y-27632 in the culture medium during the initial phase of organoid formation from single cells has been demonstrated to significantly improve outcomes across various tissue types. The following tables summarize the quantitative effects of Y-27632.
Table 1: Effect of Y-27632 on Cell Viability and Apoptosis
| Cell Type | Y-27632 Concentration | Outcome | Quantitative Improvement | Reference |
| Salivary Gland Stem Cells | 10 µM | Increased Viability | Significant increase across passages P0-P3 | [5][7] |
| Salivary Gland Stem Cells | 10 µM | Reduced Apoptosis/Necrosis | Significant reduction in apoptotic and necrotic cell populations | [5][6] |
| Murine Prostate Stem/Progenitor Cells | Not Specified | Suppression of Apoptosis | Prevents dissociation-induced apoptosis | [2] |
| Ovine Spermatogonial Stem Cells | 20 µM | Decreased Viability | Significantly decreased cell viability | [8] |
Table 2: Effect of Y-27632 on Organoid/Colony Formation Efficiency
| Cell Type | Y-27632 Concentration | Outcome | Quantitative Improvement | Reference |
| Murine Prostate Stem/Progenitor Cells | Not Specified | Increased Cloning Efficiency | 8-fold increase in colony assay | [2] |
| Cynomolgus Monkey Embryonic Stem Cells | 10-20 µM | Increased Colony Formation | Dramatically improved efficiency from single cells | [9] |
| Ovine Spermatogonial Stem Cells | 5-10 µM | Optimal Colony Formation | Increased number and area of colonies | [8] |
| Salivary Gland Stem Cells | 10 µM | Increased Spheroid Size | Increased size across passages P0-P3 | [7] |
Experimental Protocol: Organoid Formation from Single Cells using Y-27632
This protocol provides a generalized workflow for the establishment of organoid cultures from a single-cell suspension with the aid of Y-27632. Specific details may need to be optimized for different tissues of origin.
Caption: General workflow for single-cell derived organoid formation using Y-27632.
Materials
-
Primary tissue or established organoid culture
-
Basal medium (e.g., DMEM/F12, Advanced DMEM/F12)
-
Dissociation reagent (e.g., TrypLE™ Express, Accutase®, Gentle Cell Dissociation Reagent)
-
Extracellular Matrix (ECM) (e.g., Matrigel®, Cultrex® BME)
-
Complete organoid growth medium (tissue-specific formulation)
-
Y-27632 dihydrochloride (e.g., 10 mM stock solution in sterile water)
-
Fetal Bovine Serum (FBS) for stopping dissociation (optional)
-
Sterile PBS, centrifuge tubes, pipettes, and culture plates
Procedure
-
Preparation of Single-Cell Suspension:
-
Start with either minced primary tissue or a mature organoid culture.
-
For organoids, mechanically disrupt the ECM domes and collect the organoids.
-
Incubate the tissue fragments or organoids in a dissociation reagent (e.g., TrypLE Express) at 37°C. Incubation time will vary depending on the tissue and reagent (typically 5-15 minutes). Gentle agitation can aid dissociation.[10]
-
To obtain a true single-cell suspension, it may be necessary to pass the solution through a narrow-gauge needle or a cell strainer.[11]
-
Neutralize the dissociation reagent by adding an excess of cold basal medium, optionally containing FBS.[10]
-
Centrifuge the cell suspension at 200-300 x g for 5 minutes at 4°C.[10][11]
-
Discard the supernatant and wash the cell pellet with cold basal medium.
-
Perform a cell count and viability assessment (e.g., using a hemocytometer and Trypan Blue).
-
-
Embedding Single Cells in ECM with Y-27632:
-
Thaw the ECM on ice. Keep all reagents and plates on ice to prevent premature polymerization of the ECM.
-
Resuspend the single-cell pellet in the required volume of liquid ECM at a desired cell density (e.g., 1,000-10,000 cells per 50 µL dome).
-
Crucially, supplement the complete growth medium with Y-27632 at a final concentration of 5-10 µM. Some protocols also suggest adding Y-27632 directly to the ECM-cell suspension.[10]
-
-
Plating and Culture Initiation:
-
Carefully dispense droplets (domes) of the cell-ECM suspension into a pre-warmed culture plate.
-
Invert the plate and place it in a 37°C incubator for 15-30 minutes to allow the ECM to polymerize.
-
After polymerization, carefully add pre-warmed complete organoid growth medium supplemented with 5-10 µM Y-27632 to each well.[12]
-
Incubate the plate at 37°C and 5% CO₂.
-
-
Maintenance and Withdrawal of Y-27632:
-
Monitor the cultures for the emergence of organoids, which is typically visible within 2-7 days.
-
Change the medium every 2-3 days.
-
Y-27632 is typically only required for the initial 2-3 days of culture post-dissociation to promote cell survival. For subsequent medium changes, use the complete growth medium without Y-27632, unless specified for a particular cell type. Prolonged exposure may have unintended effects on cell differentiation and behavior.[10]
-
Troubleshooting and Key Considerations
-
Optimal Concentration: The most commonly reported effective and non-toxic concentration of Y-27632 is 10 µM. However, concentrations as low as 5 µM have been used successfully, while concentrations of 20 µM have been shown to decrease viability in some cell types.[8][13] It is advisable to empirically determine the optimal concentration for your specific cell type.
-
Duration of Treatment: Y-27632 is most critical during the immediate period following single-cell dissociation. Continuous treatment is generally not necessary and should be avoided to prevent potential off-target effects or alterations in organoid development.[10]
-
Incomplete Dissociation: Some organoid types may not recover well from a complete single-cell dissociation. In such cases, a partial dissociation into small cell clusters may be preferable, and the inclusion of Y-27632 can still be beneficial.
-
Cryopreservation: The addition of Y-27632 to the freezing or thawing medium can significantly improve the recovery and viability of cryopreserved organoids, particularly when they are dissociated.[9][14]
Conclusion
Y-27632 is a powerful and essential tool for the efficient generation of organoids from single cells. By specifically inhibiting the ROCK pathway and preventing anoikis, it dramatically enhances cell survival during the critical initial stages of culture. The protocols and data presented here provide a comprehensive guide for researchers to successfully incorporate Y-27632 into their organoid culture workflows, thereby improving the robustness and reproducibility of their experiments.
References
- 1. Inhibition of the Rho/ROCK pathway reduces apoptosis during transplantation of embryonic stem cell-derived neural precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ROCK inhibitor Y-27632 suppresses dissociation-induced apoptosis of murine prostate stem/progenitor cells and increases their cloning efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. researchgate.net [researchgate.net]
- 5. A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The role of Rho-associated kinase inhibitor, Y-27632 on primary culture of ovine spermatogonial stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Protocol for generation of lung adenocarcinoma organoids from clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generation of Intestinal Epithelial Monolayers From Single-Cell Dissociated Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Large-Scale Production of Kidney Organoids from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Long-term culture-induced phenotypic difference and efficient cryopreservation of small intestinal organoids by treatment timing of Rho kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Y-27632: Enhancing Cell Survival
Introduction
Y-27632 is a selective and potent inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK) family of serine-threonine kinases.[1] By inhibiting the ROCK signaling pathway, Y-27632 modulates the actin cytoskeleton, leading to reduced cell contraction, stress fiber formation, and apoptosis.[][3] These properties make Y-27632 an invaluable tool in cell culture, particularly for enhancing the survival of dissociated single cells, improving recovery from cryopreservation, and facilitating the culture of sensitive cell types such as stem cells.[4][5][6] These application notes provide a comprehensive overview of the optimal use of Y-27632 for improving cell survival, including detailed protocols and quantitative data.
Mechanism of Action: The ROCK Signaling Pathway
The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[3][7][8] The small GTPase RhoA, when activated, binds to and activates ROCK.[7] Activated ROCK, in turn, phosphorylates several downstream substrates, including Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP), leading to increased actomyosin (B1167339) contractility and stress fiber formation.[][3] Y-27632 competitively inhibits the ATP-binding site of ROCK, preventing the phosphorylation of its downstream targets and thereby mitigating the cellular responses that can lead to apoptosis, particularly in response to cell dissociation (anoikis).[1]
Caption: The ROCK signaling pathway and the inhibitory action of Y-27632.
Optimal Concentration of Y-27632
The optimal concentration of Y-27632 for enhancing cell survival is cell-type and application-dependent. However, a concentration of 10 µM is widely reported to be effective for a variety of cell lines, including human embryonic stem cells (hESCs), induced pluripotent stem cells (iPSCs), and retinal pigment epithelium (RPE) cells.[4][9] Concentrations ranging from 5 µM to 20 µM have also been shown to be beneficial.[10][11] It is recommended to perform a dose-response experiment to determine the optimal concentration for a specific cell type and experimental condition.
Summary of Y-27632 Concentrations for Different Cell Types
| Cell Type | Optimal Concentration | Application | Observed Effects | Reference |
| Human Embryonic Stem Cells (hESCs) | 10 µM | Post-dissociation survival, cryopreservation recovery | Increased colony formation, improved cell yield | [4] |
| Human iPS-derived RPE Cells | 10 µM | In vitro culture, pre-transplantation | Suppression of apoptosis, promotion of cell adhesion and proliferation | [9] |
| Human Cardiac Stem Cells (CSCs) | 1-10 µM | Protection from doxorubicin-induced apoptosis | Increased cell viability, reduced cleaved Caspase-3 | [12] |
| Cynomolgus Monkey ES Cells | 10-20 µM | Post-dissociation survival | Increased number of proliferating cells | [10] |
| Human Periodontal Ligament Stem Cells (PDLSCs) | 10-20 µM | Proliferation and migration | Enhanced cell proliferation and migration | [11] |
| Salivary Gland Stem Cells (SGSCs) | 10 µM | In vitro culture after isolation | Increased spheroid size and viability, reduced apoptosis | [13] |
| Human Retinal Pigment Epithelium (ARPE-19) | 30 µM | Proliferation and inhibition of apoptosis | Increased cell proliferation, decreased apoptosis | [14] |
| Human iPSCs-derived Neuroepithelial Cells | 5 µM | Differentiation into dopaminergic progenitors | Increased cell viability and survival of adherent cells | [15] |
| Human Bone Marrow-derived Mesenchymal Stem Cells (MSCs) | 5-10 µM | Post-thaw viability | Increased proportion of adherent viable cells | [16] |
Experimental Protocols
Protocol 1: Enhancing Survival of Dissociated Single Cells
This protocol describes the general procedure for using Y-27632 to improve the survival of cells after enzymatic or mechanical dissociation.
Caption: Workflow for enhancing single-cell survival with Y-27632.
Materials:
-
Cultured cells
-
Complete cell culture medium
-
Y-27632 (stock solution, e.g., 10 mM in sterile water or DMSO)
-
Dissociation reagent (e.g., Trypsin-EDTA, Accutase)
-
Phosphate-buffered saline (PBS)
-
Sterile culture vessels
Procedure:
-
Preparation: Prepare a working solution of Y-27632 in complete culture medium at the desired final concentration (typically 10 µM).
-
(Optional) Pre-treatment: For particularly sensitive cell lines, you may pre-treat the cells with medium containing 10 µM Y-27632 for 1 hour before dissociation.[6]
-
Cell Dissociation: Aspirate the culture medium and wash the cells with PBS. Add the dissociation reagent and incubate until the cells detach.
-
Neutralization and Collection: Neutralize the dissociation reagent (if necessary) and collect the cells in a sterile conical tube.
-
Centrifugation: Centrifuge the cell suspension to pellet the cells.
-
Resuspension: Aspirate the supernatant and gently resuspend the cell pellet in the prepared culture medium containing Y-27632.
-
Plating: Plate the cells at the desired density in a new culture vessel.
-
Incubation: Incubate the cells under standard culture conditions.
-
Medium Change: After 24 hours, it is often recommended to replace the medium with fresh medium without Y-27632 to avoid long-term effects on cell differentiation or morphology.[10] However, for some applications, continuous treatment may be beneficial.
Protocol 2: Improving Post-Cryopreservation Recovery
This protocol outlines the use of Y-27632 to enhance the viability and attachment of cells after thawing from cryopreservation.
Materials:
-
Cryopreserved cells
-
Complete cell culture medium (pre-warmed to 37°C)
-
Y-27632 (stock solution)
-
Water bath (37°C)
-
Sterile culture vessels
Procedure:
-
Preparation: Prepare complete culture medium containing the optimal concentration of Y-27632 (e.g., 10 µM).
-
Thawing: Quickly thaw the vial of cryopreserved cells in a 37°C water bath until a small ice crystal remains.
-
Transfer: Aseptically transfer the contents of the vial to a sterile conical tube containing pre-warmed complete culture medium.
-
Centrifugation: Centrifuge the cell suspension to pellet the cells and remove the cryoprotectant.
-
Resuspension: Aspirate the supernatant and resuspend the cell pellet in the prepared culture medium containing Y-27632.
-
Plating and Incubation: Plate the cells and incubate under standard conditions.
-
Medium Change: Change the medium after 24 hours with fresh medium without Y-27632.
Logical Relationship of Y-27632 Action
The application of Y-27632 initiates a cascade of cellular events that ultimately lead to enhanced cell survival. This can be visualized as a logical flow from the molecular target to the desired cellular outcome.
Caption: Logical flow from Y-27632 application to enhanced cell survival.
Troubleshooting and Considerations
-
Toxicity: While generally well-tolerated at effective concentrations, high concentrations of Y-27632 (>30-100 µM depending on the cell type) can be toxic.[9][16] It is crucial to perform a dose-response curve to identify the optimal, non-toxic concentration.
-
Long-term Effects: Continuous exposure to Y-27632 may influence cell differentiation, morphology, and proliferation in a cell-type-dependent manner.[11][17] For most applications aimed at improving survival during passaging or thawing, a 24-hour treatment is sufficient.
-
Cell Line Variability: The response to Y-27632 can vary significantly between different cell types and even between cell lines of the same type. Empirical testing is always recommended.
-
Solvent Effects: If using a stock solution of Y-27632 in DMSO, ensure that the final concentration of DMSO in the culture medium is not toxic to the cells (typically <0.1%).
Conclusion
Y-27632 is a powerful tool for researchers, scientists, and drug development professionals working with cell cultures. By effectively inhibiting the ROCK signaling pathway, Y-27632 significantly enhances cell survival following dissociation and cryopreservation. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of Y-27632 to improve the robustness and efficiency of cell culture workflows.
References
- 1. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of Rho-associated kinase inhibitor, Y-27632 on primary culture of ovine spermatogonial stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers | PLOS One [journals.plos.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Rho-Associated Coiled-Coil Kinase (ROCK) in Molecular Regulation of Angiogenesis [thno.org]
- 9. mdpi.com [mdpi.com]
- 10. Rho-associated kinase inhibitor Y-27632 promotes survival of cynomolgus monkey embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rho-Associated Kinase Inhibitor (Y-27632) Attenuates Doxorubicin-Induced Apoptosis of Human Cardiac Stem Cells | PLOS One [journals.plos.org]
- 13. A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ROCK Inhibitor Y-27632 Promotes Human Retinal Pigment Epithelium Survival by Altering Cellular Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Rho kinase inhibitor Y27632 promotes survival of human induced pluripotent stem cells during differentiation into functional midbrain dopaminergic progenitor cells in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Enhancing Cell Viability in Cryopreservation: An Application Protocol for the ROCK Inhibitor Y-27632
Introduction
Cryopreservation is an indispensable technique for the long-term storage of valuable cell lines, crucial for research, drug development, and clinical applications. However, the process of freezing and thawing imposes significant stress on cells, often leading to poor recovery rates and loss of viability. For sensitive cell types, particularly human pluripotent stem cells (hPSCs) and other stem cell lines, dissociation into single cells for cryopreservation exacerbates this issue, triggering a form of programmed cell death known as anoikis.
The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a key regulator of this process.[1] Hyperactivation of the ROCK pathway upon cell dissociation leads to cytoskeletal rearrangements and ultimately apoptosis.[1][2] Y-27632 is a selective and potent inhibitor of ROCK, which has been demonstrated to significantly enhance the survival and recovery of various cell types post-cryopreservation by mitigating dissociation-induced cell death.[3][4] This application note provides a comprehensive, step-by-step guide for utilizing Y-27632 to improve the efficiency of cell cryopreservation.
Mechanism of Action: The Role of Y-27632 in Preventing Anoikis
Cell detachment from the extracellular matrix (ECM) or neighboring cells disrupts survival signals, leading to the activation of the small GTPase RhoA. RhoA, in turn, activates its downstream effector, ROCK. Activated ROCK promotes a cascade of events, including actin-myosin contraction and stress fiber formation, which contribute to membrane blebbing and the initiation of the apoptotic cascade.[5][6] Y-27632 acts by competitively inhibiting the ATP-binding site of ROCK, thereby preventing these downstream signaling events and promoting cell survival.[7]
Caption: Y-27632 inhibits the ROCK signaling pathway to prevent apoptosis.
Experimental Protocols
This section details the materials and step-by-step procedures for cryopreserving cells with Y-27632. The protocol is optimized for human pluripotent stem cells (hPSCs) but can be adapted for other sensitive cell types.
Materials and Reagents
-
Cell Culture:
-
Healthy, actively growing cells (70-80% confluency)
-
Complete cell culture medium (e.g., mTeSR™1 for hPSCs)
-
Cell dissociation reagent (e.g., Accutase®, TrypLE™)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
-
Y-27632 Stock Solution:
-
Y-27632 dihydrochloride (B599025) powder (e.g., Merck Millipore, Cat. No. SCM075)[7]
-
Sterile distilled water or DMSO
-
Prepare a 10 mM stock solution (1000x), aliquot, and store at -20°C or -80°C for up to one year.[7] Y-27632 is light-sensitive and should be handled accordingly.[3]
-
-
Cryopreservation:
-
Cryopreservation medium (e.g., 90% KnockOut™ Serum Replacement + 10% DMSO, or commercial cryopreservation solution)[7][8]
-
Sterile cryovials
-
Isopropanol (B130326) freezing container (e.g., Mr. Frosty™)
-
-80°C freezer
-
Liquid nitrogen storage tank
-
Step 1: Preparation of Cells for Freezing
-
Cell Health: Ensure cells are in the logarithmic growth phase and exhibit high viability (>90%). It is recommended to passage cells 24-48 hours before cryopreservation.
-
Pre-treatment (Optional but Recommended): For enhanced survival, add Y-27632 to the culture medium to a final concentration of 10 µM and incubate the cells for 1-2 hours before harvesting.[8][9]
-
Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with sterile PBS.
-
Add the appropriate volume of a gentle cell dissociation reagent (e.g., Accutase®) and incubate at 37°C until cells detach as single cells or small clumps.[10]
-
Neutralize the dissociation reagent with an equal volume of complete culture medium.
-
Gently pipette to create a single-cell suspension and transfer to a sterile conical tube.
-
-
Cell Counting:
-
Centrifuge the cell suspension at 200-300 x g for 3-5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh culture medium.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration and viability.
-
Step 2: Cryopreservation Procedure
-
Prepare Freezing Medium: Prepare the required volume of cryopreservation medium. For the "Y-27632 in Freezing Medium" protocol, add Y-27632 to the cryopreservation medium to a final concentration of 10 µM.[11] Keep the medium on ice.
-
Resuspension: Centrifuge the harvested cells again (200-300 x g for 3-5 minutes).
-
Resuspend the cell pellet in the chilled cryopreservation medium at the desired concentration (e.g., 1-2 x 10⁶ cells/mL). Work quickly but gently.
-
Aliquoting: Dispense 1 mL of the cell suspension into each pre-labeled cryovial.
-
Controlled Freezing:
-
Place the cryovials into an isopropanol freezing container.
-
Immediately transfer the container to a -80°C freezer. This provides a cooling rate of approximately -1°C per minute.
-
Store the vials at -80°C for at least 4 hours, and preferably overnight.[7]
-
-
Long-Term Storage: Transfer the cryovials to a liquid nitrogen tank for long-term storage.
Step 3: Thawing and Recovery Protocol
The addition of Y-27632 to the post-thaw culture medium is a critical step for maximizing cell recovery.[1]
-
Preparation: Add Y-27632 to the required volume of pre-warmed (37°C) complete culture medium to a final concentration of 10 µM.
-
Rapid Thawing:
-
Retrieve a cryovial from liquid nitrogen storage.
-
Immediately place the vial in a 37°C water bath, ensuring the cap remains above the water level.
-
Gently agitate the vial until only a small ice crystal remains. This should take approximately 60-90 seconds.
-
-
Washing:
-
Disinfect the outside of the vial with 70% ethanol.
-
In a sterile biosafety cabinet, gently transfer the thawed cell suspension into a conical tube containing 5-10 mL of the pre-warmed medium with Y-27632.
-
Centrifuge at 200-300 x g for 3-5 minutes to pellet the cells and remove the cryoprotectant.
-
-
Plating and Culture:
-
Aspirate the supernatant.
-
Gently resuspend the cell pellet in the appropriate volume of fresh, pre-warmed culture medium containing 10 µM Y-27632.
-
Plate the cells onto a pre-coated culture vessel at the desired density.
-
Incubate at 37°C and 5% CO₂.
-
-
Post-Thaw Culture: After 24 hours, replace the medium with fresh culture medium without Y-27632. Continue with standard cell culture protocols.
Experimental Workflow
Caption: Workflow for cryopreservation and thawing of cells using Y-27632.
Quantitative Data Summary
The use of Y-27632 has been shown to dramatically improve post-thaw cell survival and proliferation across various cell lines. The following table summarizes key quantitative findings from published studies.
| Cell Type | Y-27632 Concentration | Key Findings | Reference |
| Human Embryonic Stem Cells (hESCs) | 10 µM | >2-fold increase in colony number and >7-fold increase in cell number post-thaw. | [3] |
| Human Induced Pluripotent Stem Cells (iPSCs) | 10 µM | Significantly improves recovery and growth upon subculture. | [3] |
| Human Bone Marrow-Derived Mesenchymal Stem Cells (MSCs) | 5-10 µM | Increased proportion of viable adherent cells from 39.8% (control) to ~48.5% 24h post-thaw. | [11][12] |
| Cynomolgus Monkey ES Cells | 10 µM | Increased post-thaw survival from 10-30% (control) to 45-80%. | [13] |
| Salivary Gland Stem Cells (SGSCs) | 10 µM | Significantly reduced early apoptosis (1.86% to 0.32%), late apoptosis (4.43% to 0.72%), and necrosis (10.43% to 2.43%). | [14] |
| Human Periodontal Ligament Stem Cells (PDLSCs) | 10-20 µM | Significantly promoted cell proliferation in a dose-dependent manner. | [15] |
Conclusion
The integration of the ROCK inhibitor Y-27632 into cryopreservation protocols offers a simple, efficient, and robust method to significantly enhance the post-thaw survival and recovery of sensitive cells, particularly stem cells.[9] By specifically targeting the dissociation-induced apoptosis pathway, Y-27632 treatment, especially during the initial 24-hour recovery period, ensures higher yields of viable, functional cells. This protocol provides a standardized approach that can be readily adopted to improve the reliability and efficiency of cell banking for research and therapeutic applications.
References
- 1. Cryopreservation of single cell hPSCs using ROCK inhibitors – Captivate Bio [captivatebio.com]
- 2. Rho kinase in the regulation of cell death and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of Rho-associated kinase inhibitor, Y-27632 on primary culture of ovine spermatogonial stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho Kinase Proteins—Pleiotropic Modulators of Cell Survival and Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 6. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. The ROCK inhibitor Y-27632 enhances the survival rate of human embryonic stem cells following cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An efficient and easy-to-use cryopreservation protocol for human ES and iPS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ROCK inhibitor improves survival of cryopreserved serum/feeder-free single human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Rho-associated kinase (ROCK) inhibitor Y-27632 on the post-thaw viability of cryopreserved human bone marrow-derived mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rho-associated kinase inhibitor Y-27632 promotes survival of cynomolgus monkey embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Single-Cell Passaging of Human Pluripotent Stem Cells (hPSCs) using Y-27632
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), hold immense promise for regenerative medicine, disease modeling, and drug discovery. A critical step in harnessing their potential is the ability to efficiently and reliably passage them as single cells. However, hPSCs are highly susceptible to apoptosis, a form of programmed cell death, upon dissociation into single cells, a phenomenon known as anoikis. This significantly impacts cell viability, cloning efficiency, and overall experimental reproducibility. The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is hyperactivated during single-cell dissociation, leading to this increased apoptosis.[1][2][3]
The small molecule Y-27632 is a selective inhibitor of the ROCK pathway.[4] Its application during single-cell passaging has become a cornerstone of modern hPSC culture by markedly diminishing dissociation-induced apoptosis and improving cell survival and cloning efficiency.[2][4][5] This document provides a detailed protocol and application notes for the use of Y-27632 in the single-cell passaging of hPSCs.
Mechanism of Action: The ROCK Signaling Pathway
Upon detachment from the extracellular matrix and neighboring cells, hPSCs experience a loss of survival signals, leading to the activation of the RhoA GTPase. RhoA, in turn, activates its downstream effector, ROCK. The hyperactivation of ROCK leads to a cascade of events, including cytoskeletal rearrangements and ultimately, the activation of pro-apoptotic proteins like caspase-3, culminating in anoikis.[1][6][7] Y-27632 acts by competitively inhibiting the ATP-binding site of ROCK, thereby preventing this signaling cascade and promoting cell survival.
Caption: ROCK Signaling Pathway in hPSC Anoikis.
Quantitative Data Summary
The use of Y-27632 has been shown to significantly improve various parameters in hPSC single-cell culture. The following tables summarize key quantitative data from published studies.
Table 1: Effect of Y-27632 on hPSC Viability and Cloning Efficiency
| Parameter | Condition | Improvement with Y-27632 | Reference |
| Cloning Efficiency | Dissociated hESCs | From ~1% to ~27% | [5] |
| Cell Viability | Dissociated hiPSC-CMs (10 µM) | Significant increase in viable cells | [1][8] |
| Colony Formation | Dissociated porcine pluripotent stem cells (10 µM) | Significantly increased | [9][10] |
| Post-Thaw Recovery | Cryopreserved single hPSCs | Significantly increased attachment and survival | [3] |
| Sphere-Forming Unit | Wild-type mouse prostate stem/progenitor cells | 2.86-fold increase | [11] |
Table 2: Recommended Reagent Concentrations and Incubation Times
| Reagent | Typical Concentration | Incubation Time | Notes |
| Y-27632 | 10 µM | 24 hours post-dissociation | The optimal concentration may vary slightly between cell lines.[1][2][8] |
| Accutase® | Ready-to-use | 5-10 minutes at room temperature | A gentle enzymatic dissociation reagent.[12][13] |
| EDTA | 0.5 mM | 5-10 minutes at 37°C | A non-enzymatic dissociation reagent. |
Experimental Protocol: Single-Cell Passaging of hPSCs
This protocol outlines a standard procedure for passaging hPSCs as single cells using Y-27632.
References
- 1. Inhibition of Rho-associated protein kinase improves the survival of human induced pluripotent stem cell-derived cardiomyocytes after dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction to ROCK inhibitors for hPSC culture – Captivate Bio [captivatebio.com]
- 3. Cryopreservation of single cell hPSCs using ROCK inhibitors – Captivate Bio [captivatebio.com]
- 4. Application of Rho-associated protein kinase (ROCK) inhibitor to human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A ROCK inhibitor permits survival of dissociated human embryonic stem cells | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. ROCK inhibitor Y27632 promotes proliferation and diminishes apoptosis of marmoset induced pluripotent stem cells by suppressing expression and activity of caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. ROCK Inhibitor Y-27632 Increases the Cloning Efficiency of Limbal Stem/Progenitor Cells by Improving Their Adherence and ROS-Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Rho-Associated Coiled-Coil Containing Kinase Inhibitor, Y-27632, Improves Viability of Dissociated Single Cells, Efficiency of Colony Formation, and Cryopreservation in Porcine Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency | PLOS One [journals.plos.org]
- 12. Four essential tips for passaging single cell hPSCs – Captivate Bio [captivatebio.com]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
Application Notes and Protocols: Utilizing Y-27632 in Cancer Cell Migration Transwell Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the ROCK inhibitor, Y-27632, in cancer cell migration transwell assays. This document outlines the mechanism of action, key applications, detailed experimental protocols, and expected outcomes, supported by quantitative data from various cancer cell lines.
Introduction
Cell migration is a fundamental process implicated in cancer metastasis, the primary cause of cancer-related mortality. The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a critical regulator of the actin cytoskeleton, playing a pivotal role in cell motility. Y-27632 is a potent and selective inhibitor of ROCK1 (p160ROCK) and ROCK2, making it an invaluable tool for investigating the role of the Rho/ROCK pathway in cancer cell migration and for evaluating potential therapeutic strategies to inhibit metastasis. The transwell assay is a widely used method to study cell migration in vitro, providing a quantitative measure of a cell population's ability to move through a porous membrane towards a chemoattractant.
Mechanism of Action
Y-27632 inhibits ROCK activity by competing with ATP for binding to the kinase domain. This inhibition prevents the phosphorylation of downstream ROCK substrates, such as Myosin Light Chain (MLC) and the Myosin Light Chain Phosphatase (MLCP) regulatory subunit (MYPT1). The dephosphorylation of MLC leads to a reduction in actomyosin (B1167339) contractility and stress fiber formation, ultimately impairing the cell's ability to generate the necessary force for migration.
Signaling Pathway
Caption: The Rho/ROCK signaling pathway and the inhibitory action of Y-27632.
Data Presentation
The inhibitory effect of Y-27632 on cancer cell migration is cell-type dependent. While it generally inhibits migration, some studies have reported an increase in invasion under specific conditions. The following tables summarize the quantitative effects of Y-27632 in transwell migration assays across various cancer cell lines.
Table 1: Inhibitory Effects of Y-27632 on Cancer Cell Migration/Invasion
| Cancer Cell Line | Assay Type | Y-27632 Concentration | Incubation Time | Result | Reference |
| Tca8113 (Tongue Squamous Cell Carcinoma) | Migration & Invasion | Concentration-dependent | 24 h | Decreased number of migrated and invaded cells.[1] | [1] |
| CAL-27 (Tongue Squamous Cell Carcinoma) | Migration & Invasion | Concentration-dependent | 24 h | Decreased number of migrated and invaded cells.[1] | [1] |
| T24 (Bladder Cancer) | Invasion | 0, 25, 50, 75 µM | 24 h | Concentration-dependent inhibition of invasion.[2] | [2] |
| 5637 (Bladder Cancer) | Invasion | 0, 25, 50, 75 µM | 24 h | Concentration-dependent inhibition of invasion.[2] | [2] |
| MDA-MB-231 (Breast Cancer) | Invasion | Not specified | Not specified | Reduced invasiveness.[3] | [3] |
Table 2: Context-Dependent Effects of Y-27632 on Cancer Cell Invasion
| Cancer Cell Line | Assay Type | Y-27632 Concentration | Cell Seeding Density | Result | Reference |
| SW620 (Colon Cancer) | Invasion | 10 µM | 50 x 10³ cells/cm² | 3.5-fold increase in invasion.[4] | [4] |
| SW620 (Colon Cancer) | Invasion | 10 µM | 250 x 10³ cells/cm² | 1.5-fold decrease in invasion. | [4] |
Experimental Protocols
This section provides a detailed protocol for a transwell migration assay using Y-27632.
Materials
-
24-well transwell inserts (e.g., 8.0 µm pore size)
-
24-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Serum-free cell culture medium
-
Y-27632 (stock solution in sterile water or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Cotton swabs
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Experimental Workflow
Caption: Workflow for the cancer cell migration transwell assay with Y-27632.
Detailed Protocol
1. Cell Preparation: a. Culture the cancer cell line of interest in their recommended complete medium until they reach 70-80% confluency. b. The day before the assay, replace the complete medium with serum-free medium and incubate for 18-24 hours. This step is crucial to reduce basal migration rates.
2. Assay Setup: a. Prepare the chemoattractant by adding 600 µL of complete medium (containing 10% FBS) to the lower chambers of a 24-well plate. b. On the day of the assay, detach the serum-starved cells using Trypsin-EDTA. c. Neutralize the trypsin with complete medium, centrifuge the cells, and wash once with PBS. d. Resuspend the cell pellet in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL. The optimal cell density should be determined empirically for each cell line. e. Aliquot the cell suspension into different tubes for each experimental condition (e.g., vehicle control, different concentrations of Y-27632). f. Add the desired final concentration of Y-27632 or vehicle to the respective cell suspensions. It is recommended to test a range of concentrations (e.g., 1, 10, 25, 50 µM). g. Pre-incubate the cell suspensions with Y-27632 for 30-60 minutes at 37°C. h. Add 100-200 µL of the cell suspension to the upper chamber of each transwell insert.
3. Incubation: a. Place the 24-well plate with the transwell inserts into a 37°C, 5% CO₂ incubator. b. The incubation time will vary depending on the migratory capacity of the cell line, typically ranging from 12 to 48 hours.
4. Fixation and Staining: a. After incubation, carefully remove the transwell inserts from the wells. b. Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane. Be careful not to puncture the membrane. c. Fix the migrated cells on the lower surface of the membrane by immersing the inserts in a fixation solution (e.g., 4% paraformaldehyde or methanol) for 20 minutes at room temperature. d. Gently wash the inserts with PBS. e. Stain the migrated cells by immersing the inserts in a staining solution (e.g., 0.1% Crystal Violet) for 15-20 minutes at room temperature. f. Gently wash the inserts with water to remove excess stain and allow them to air dry completely.
5. Quantification: a. Once dry, visualize the migrated cells on the underside of the membrane using an inverted microscope. b. Capture images from several random fields of view (e.g., 5 fields per insert) at a consistent magnification (e.g., 100x or 200x). c. Count the number of migrated cells in each image using image analysis software or manually. d. Calculate the average number of migrated cells per field for each experimental condition. e. The percentage of migration inhibition can be calculated as follows: % Inhibition = [1 - (Number of migrated cells with Y-27632 / Number of migrated cells in control)] x 100
Conclusion
Y-27632 is a powerful tool for dissecting the role of the Rho/ROCK signaling pathway in cancer cell migration. The transwell assay provides a robust and quantitative method to assess the impact of this inhibitor. The provided protocols and data serve as a valuable resource for researchers investigating cancer metastasis and developing novel anti-migratory therapies. It is important to note that the effects of Y-27632 can be cell-type and context-specific, necessitating careful optimization of experimental conditions for each cancer model.
References
- 1. ROCK inhibitor Y-27632 inhibits the growth, migration, and invasion of Tca8113 and CAL-27 cells in tongue squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rho‑associated kinase inhibitor, Y‑27632, inhibits the invasion and proliferation of T24 and 5367 bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Treatment with Y-27632, a ROCK Inhibitor, Increases the Proinvasive Nature of SW620 Cells on 3D Collagen Type 1 Matrix - PMC [pmc.ncbi.nlm.nih.gov]
Y-27632 Dihydrochloride: Enhancing Stem Cell Cloning Efficiency through ROCK Inhibition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Y-27632 dihydrochloride (B599025) is a selective, cell-permeable inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK) family of enzymes.[1][2] By targeting ROCK1 (Ki = 220 nM) and ROCK2 (Ki = 300 nM), Y-27632 effectively mitigates dissociation-induced apoptosis, known as anoikis, a significant hurdle in the single-cell manipulation of stem cells.[1][3][4] This targeted inhibition has been demonstrated to substantially improve the cloning efficiency, cryopreservation recovery, and overall survival of various stem cell types, including human embryonic stem cells (hESCs), induced pluripotent stem cells (iPSCs), and adult stem/progenitor cells.[1][4][5][6][7][8]
Mechanism of Action
When stem cells are dissociated into single cells, the loss of cell-cell and cell-matrix interactions triggers the activation of the RhoA/ROCK signaling pathway. This leads to hyperactivation of actomyosin (B1167339) contractility, resulting in membrane blebbing and ultimately, apoptosis.[5][9][10] Y-27632 competitively inhibits the ATP-binding site of ROCK, preventing the downstream phosphorylation of its substrates and thereby suppressing the apoptotic cascade.[1][10] This intervention promotes cell survival and allows for the successful propagation of clonal populations from a single cell.
Quantitative Data Summary
The application of Y-27632 has been shown to yield significant improvements in stem cell cloning efficiency and survival across various experimental settings. The following table summarizes key quantitative findings from published studies.
| Cell Type | Application | Y-27632 Concentration | Improvement Metric | Result | Reference(s) |
| Murine Prostate Stem Cells | In vitro colony assay | Not Specified | Cloning Efficiency | ~8-fold increase (from ~2.9% to ~22.3%) | [5] |
| Human Embryonic Stem Cells (hESCs) | Post-FACS recovery | Not Specified | Cell Recovery | Up to 4-fold improvement | [6][11] |
| Human Embryonic Stem Cells (hESCs) | Post-FACS recovery | Not Specified | Percent Recovery | 8-35% with Y-27632 vs. 2-19% without | [12] |
| Human Embryonic Stem Cells (hESCs) | Post-passaging recovery (single cells) | Not Specified | Percent Recovery | 21-48% with Y-27632 vs. 5-34% without | [12] |
| Human iPSC-derived Cardiomyocytes | Post-dissociation survival | 10 µM | Viable Cell Number | Dose-dependent increase, with 10 µM showing marked improvement. | [13] |
| Human iPSC-derived Cardiomyocytes | Proliferation (BrdU incorporation) | 10 µM | Proliferation Rate | ~2.3-fold increase at day 3 and ~1.7-fold increase at day 6. | [13] |
| Cynomolgus Monkey ES Cells | Post-cryopreservation survival | 10 µM | Survival Rate | 45-80% with Y-27632 vs. 10-30% without | [14] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism and application of Y-27632, the following diagrams have been generated.
Detailed Protocols
Protocol 1: Improving Single-Cell Cloning Efficiency of Human Pluripotent Stem Cells (hPSCs)
This protocol describes the use of Y-27632 to enhance the survival and cloning efficiency of hPSCs (hESCs and iPSCs) following single-cell dissociation.
Materials:
-
Y-27632 Dihydrochloride (prepared as a 10 mM stock solution in sterile water or DMSO)[2]
-
hPSC culture medium (e.g., mTeSR™1, E8)
-
Single-cell dissociation reagent (e.g., Accutase, TrypLE™ Express)
-
Coated culture plates (e.g., Matrigel®, Geltrex®)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
Procedure:
-
Preparation: Pre-warm hPSC culture medium, dissociation reagent, and PBS to 37°C. Prepare hPSC culture medium supplemented with 10 µM Y-27632.[2] For example, add 1 µL of a 10 mM stock solution to 1 mL of medium.
-
Cell Dissociation:
-
Aspirate the spent medium from a confluent plate of hPSCs.
-
Wash the cells once with PBS.
-
Add the single-cell dissociation reagent and incubate at 37°C for 3-5 minutes, or until the cells detach.
-
Gently pipette to create a single-cell suspension.
-
-
Cell Plating:
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in the pre-warmed hPSC medium containing 10 µM Y-27632.
-
Perform a cell count and plate the cells at the desired density for cloning (e.g., 1,000 - 5,000 cells/cm²).
-
-
Incubation:
-
Culture the cells in the presence of Y-27632 for the initial 24 hours.[14] This is the critical period for promoting survival and attachment after dissociation.
-
-
Medium Change:
-
After 24 hours, carefully aspirate the medium containing Y-27632 and replace it with fresh, pre-warmed hPSC medium without the inhibitor.[14]
-
-
Colony Expansion:
-
Continue to culture the cells, changing the medium daily.
-
Monitor for the formation of individual colonies over the next 7-14 days.
-
Once colonies are of a suitable size, they can be individually picked for clonal expansion.
-
Protocol 2: Enhancing Post-Cryopreservation Recovery of Stem Cells
This protocol details the use of Y-27632 to improve the viability of stem cells after thawing.
Materials:
-
Cryovial of frozen stem cells
-
This compound (10 mM stock)
-
Pre-warmed complete culture medium
-
Water bath at 37°C
-
Sterile conical tube
Procedure:
-
Preparation: Prepare the required volume of complete culture medium supplemented with 10 µM Y-27632.
-
Thawing:
-
Rapidly thaw the cryovial of cells in a 37°C water bath until only a small ice crystal remains.
-
Sterilize the outside of the vial with 70% ethanol.
-
-
Cell Recovery:
-
Gently transfer the contents of the cryovial to a sterile conical tube.
-
Slowly add 4-5 mL of the pre-warmed medium containing 10 µM Y-27632 dropwise to the cell suspension, gently mixing as you add.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
-
Plating and Culture:
-
Aspirate the supernatant containing the cryoprotectant and resuspend the cell pellet in fresh medium containing 10 µM Y-27632.
-
Plate the cells onto a pre-coated culture vessel.
-
Incubate for 24 hours.
-
-
Follow-up Culture:
-
After 24 hours, replace the medium with fresh medium without Y-27632.
-
Continue with standard culture protocols. The addition of Y-27632 for the first 24 hours significantly increases the number of viable, attached cells post-thaw.[15]
-
Concluding Remarks
This compound is an invaluable tool for stem cell research and development, robustly enhancing cell survival during critical manipulations like single-cell cloning and cryopreservation. By specifically inhibiting the ROCK pathway, it overcomes the common issue of dissociation-induced apoptosis, thereby improving experimental outcomes and the efficiency of generating clonal stem cell lines. The protocols provided herein offer a standardized approach to leverage the benefits of Y-27632 in a research setting.
References
- 1. stemcell.com [stemcell.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. Stem-Molecule-Y27632 | NovoHelix [novohelix.com]
- 4. ixcellsbiotech.com [ixcellsbiotech.com]
- 5. ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency | PLOS One [journals.plos.org]
- 6. stemcell.com [stemcell.com]
- 7. ROCK Inhibitor Y-27632 Increases the Cloning Efficiency of Limbal Stem/Progenitor Cells by Improving Their Adherence and ROS-Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ROCK inhibitor Y-27632 suppresses dissociation-induced apoptosis of murine prostate stem/progenitor cells and increases their cloning efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of Rho Kinase Regulates Specification of Early Differentiation Events in P19 Embryonal Carcinoma Stem Cells | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers | PLOS One [journals.plos.org]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Rho-associated kinase inhibitor Y-27632 promotes survival of cynomolgus monkey embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Y-27632 dihydrochloride not working what to check
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Y-27632 dihydrochloride (B599025). If you are encountering issues with Y-27632 not working as expected in your experiments, this guide will help you identify and resolve potential problems.
Troubleshooting Guides
Problem: Y-27632 is not producing the expected biological effect.
This is a common issue that can arise from several factors, ranging from reagent quality to experimental design. Follow this step-by-step guide to troubleshoot the problem.
Step 1: Verify the Integrity and Storage of Y-27632 Dihydrochloride
Improper storage and handling can lead to the degradation of Y-27632.
-
Check Storage Conditions: this compound powder should be stored at -20°C with a desiccant to protect it from moisture.[1] Stock solutions, once prepared, should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[1][2]
-
Assess Reagent Age: While the powder is stable for at least one year when stored correctly, the performance of older batches should be verified.[3] Stock solutions in PBS or water are reported to be stable for up to 6-12 months at -20°C.[1][2]
-
Examine for Contamination: Visually inspect the powder and solutions for any signs of contamination or precipitation. If precipitation occurs in a thawed solution, it may be redissolved by warming to 37°C for 20-30 minutes.
Step 2: Review Solution Preparation and Concentration
Incorrect preparation of the Y-27632 solution is a frequent source of experimental failure.
-
Solvent Selection: this compound is soluble in water, PBS (pH 7.2), and DMSO.[1] For cell culture, sterile water or PBS are the recommended solvents to prepare a stock solution, typically at 10 mM.[1][3]
-
Accurate Concentration: Double-check all calculations for preparing the stock and working solutions. The molecular weight of this compound is 320.3 g/mol .[1]
-
Working Concentration: The optimal working concentration is cell-type dependent and should be determined empirically. A common starting concentration for many applications, including human pluripotent stem cell culture, is 10 µM.[1][4] However, effects can be seen in a range from 1 µM to 50 µM for different cell types and desired outcomes.[5]
Experimental Workflow for Troubleshooting
If you have verified the reagent's integrity and your solution preparation, the next step is to systematically evaluate your experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Y-27632?
Y-27632 is a potent and selective inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinases (ROCK), specifically ROCK1 and ROCK2.[1][4] It acts as an ATP-competitive inhibitor, binding to the catalytic site of the kinases.[1] This inhibition prevents the phosphorylation of downstream targets, leading to changes in cell adhesion, migration, and apoptosis.
Signaling Pathway of Y-27632 Action
Q2: My cells are dying after removing Y-27632. Is this normal?
For some cell types, particularly human pluripotent stem cells, Y-27632 is used to enhance survival during single-cell dissociation and the initial 24 hours of culture.[3] Abrupt removal can sometimes lead to apoptosis. This could be due to the cells not having formed stable cell-cell adhesions yet. Consider optimizing the cell plating density and ensuring the culture surface is properly coated to promote cell attachment.
Q3: How can I confirm that Y-27632 is actively inhibiting ROCK in my experiment?
There are several ways to verify the activity of Y-27632:
-
Morphological Observation: ROCK inhibition often leads to characteristic changes in cell morphology. For example, adherent cells may lose their elongated, spindle shape and become more rounded or flattened.[6] A reduction in actin stress fibers is also a common indicator.
-
Western Blotting: You can assess the phosphorylation status of downstream targets of ROCK. A decrease in the phosphorylation of Myosin Light Chain 2 (p-MLC2) or an increase in the phosphorylation of Myosin Phosphatase Target Subunit 1 (p-MYPT1) at its inhibitory site (Thr696) are reliable markers of ROCK inhibition.[7][8][9]
-
ROCK Activity Assay: Commercially available kinase assay kits can directly measure ROCK activity in your cell or tissue lysates.[10][11] These assays typically use a recombinant ROCK substrate (like MYPT1) and detect its phosphorylation.
Q4: Are there off-target effects of Y-27632 I should be aware of?
While Y-27632 is highly selective for ROCK kinases, it can inhibit other kinases at higher concentrations, such as PRK2. Some studies also suggest that certain effects of Y-27632 in specific contexts, like conditional reprogramming of keratinocytes, may go beyond ROCK inhibition.[7][12] It is always advisable to use the lowest effective concentration to minimize potential off-target effects.
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | ROCK1 and ROCK2 | [1][4] |
| Ki for ROCK1 | 220 nM | [1][2][4] |
| Ki for ROCK2 | 300 nM | [1][2][4] |
| Common Working Concentration | 10 µM | [1][4] |
| Molecular Weight | 320.3 g/mol | [1] |
| Purity | ≥ 98% | [1] |
| ROCK Inhibitor | Common Working Concentration | Notes | Reference |
| Y-27632 | 10 µM | Widely used in stem cell culture. | [1] |
| Fasudil | 10-20 µM | Another well-characterized ROCK inhibitor. | [7] |
| Thiazovivin | 10 µM | Often used in combination with other small molecules. | [7] |
| HA-1100 | 20 µM | Less potent than Y-27632. | [7] |
Key Experimental Protocols
Protocol 1: Western Blot for Phospho-MYPT1
This protocol allows for the indirect assessment of ROCK activity by measuring the phosphorylation of its substrate, MYPT1.
1. Sample Preparation:
- Culture cells to the desired confluency and treat with Y-27632 at the desired concentration and for the appropriate duration. Include a vehicle-treated control.
- Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
- Determine the protein concentration of the lysates.
2. SDS-PAGE and Transfer:
- Load equal amounts of protein from each sample onto an SDS-PAGE gel.
- Perform electrophoresis to separate the proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Antibody Incubation:
- Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for phospho-MYPT1 (Thr696).
- Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody.
- It is crucial to also probe a separate membrane or strip and re-probe the same membrane for total MYPT1 as a loading control.
4. Detection:
- Use an enhanced chemiluminescence (ECL) substrate to detect the HRP signal.
- Capture the signal using an imaging system. A decrease in the p-MYPT1/total MYPT1 ratio in Y-27632-treated samples compared to the control indicates ROCK inhibition.
Protocol 2: In Vitro ROCK Activity Assay
This protocol provides a direct measure of ROCK kinase activity. Commercially available kits are recommended for this purpose.
1. Lysate Preparation:
- Prepare cell or tissue lysates according to the kit manufacturer's instructions, ensuring the use of provided lysis buffers that are optimized for the assay.
2. Kinase Reaction:
- The assay is typically performed in a 96-well plate pre-coated with a recombinant ROCK substrate (e.g., MYPT1).
- Add your prepared lysates (containing ROCK) to the wells.
- Initiate the kinase reaction by adding an ATP-containing buffer.
- Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow for phosphorylation of the substrate.
3. Detection:
- After the incubation, wash the wells to remove the lysate and ATP.
- Add a primary antibody that specifically detects the phosphorylated form of the substrate (e.g., anti-phospho-MYPT1).
- Wash and add an HRP-conjugated secondary antibody.
- Add a colorimetric or chemiluminescent substrate and measure the signal using a plate reader. The signal intensity is proportional to the ROCK activity in the sample. A standard curve using active recombinant ROCK enzyme is often used for quantification.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. stemcell.com [stemcell.com]
- 5. ROCK inhibitor Y-27632 maintains the propagation and characteristics of hair follicle stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Influence of Rho/ROCK inhibitor Y-27632 on proliferation of equine mesenchymal stromal cells [frontiersin.org]
- 7. Y-27632 acts beyond ROCK inhibition to maintain epidermal stem-like cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phospho-MYPT1 (Thr696) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Y-27632 Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Y-27632 and minimize cytotoxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Y-27632 and how does it work?
Y-27632 is a cell-permeable, highly potent, and selective inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK) family of enzymes (ROCK1 and ROCK2).[1][2][3] It competitively inhibits ATP binding to the kinase domain of ROCK, preventing the phosphorylation of downstream targets.[2][4] This inhibition disrupts the formation of actin stress fibers and focal adhesions, thereby influencing cell contraction, adhesion, migration, and apoptosis.[2][5]
Q2: What are the primary applications of Y-27632 in cell culture?
The most common application of Y-27632 is to enhance the survival of dissociated single cells, particularly human pluripotent stem cells (hPSCs), by preventing dissociation-induced apoptosis, a process also known as anoikis.[1][6] It is also used to improve the cloning efficiency of stem cells, facilitate embryoid body formation, and increase the survival of cryopreserved cells.[1][7]
Q3: What is the recommended working concentration for Y-27632?
The most commonly reported effective concentration of Y-27632 is 10 µM.[7] This concentration has been shown to be effective in preventing apoptosis in various cell types, including human embryonic stem cells and prostate stem cells, without significant toxicity.[1][7] However, the optimal concentration can be cell-type dependent, and it is always recommended to perform a dose-response experiment.
Q4: Can Y-27632 be cytotoxic?
Yes, at higher concentrations, Y-27632 can exhibit cytotoxic effects. For example, concentrations of 20 µM and 40 µM have been shown to significantly decrease the viability of ovine spermatogonial stem cells.[8] In human adipose-derived stem cells, continuous treatment with 10 µM or 20 µM Y-27632 led to decreased cell numbers.[9] Therefore, it is crucial to optimize the concentration for your specific cell type and experimental conditions.
Troubleshooting Guide
Issue 1: Increased cell death or cytotoxicity observed after Y-27632 treatment.
-
Possible Cause: The concentration of Y-27632 is too high for your specific cell type.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a range of concentrations (e.g., 1, 5, 10, 20, 40 µM) and assess cell viability using a standard assay like MTT, Calcein-AM, or Annexin V/PI staining.[8][10][11]
-
Possible Cause: Prolonged exposure to Y-27632 is detrimental to the cells.
-
Solution: Limit the duration of Y-27632 treatment. For applications like improving survival after passaging, treatment for the first 24 hours post-plating is often sufficient.[12]
-
Possible Cause: The quality of the Y-27632 compound is poor.
-
Solution: Ensure you are using a high-purity compound from a reputable supplier. Prepare fresh stock solutions and store them properly (typically at -20°C) to avoid degradation.[6]
Issue 2: Inconsistent results with Y-27632, such as variable cell survival.
-
Possible Cause: Subtle variations in experimental procedures.
-
Solution: Standardize all steps of your protocol, including cell dissociation methods (e.g., enzyme, incubation time), plating density, and the quality and coating of culture surfaces (e.g., Matrigel).[12] Inconsistent Matrigel coating, for instance, can lead to variable cell attachment and survival.[12]
-
Possible Cause: Cell-type specific sensitivity.
-
Solution: Recognize that different cell lines, and even different passages of the same cell line, can respond differently to Y-27632.[9] It's important to re-optimize conditions if you change your cell source or passage number significantly.
Issue 3: Unexpected changes in cell morphology.
-
Possible Cause: Y-27632's mechanism of action involves altering the actin cytoskeleton.
-
Observation: Cells may lose their typical spindle shape and become more elongated or adopt a broader, rectangular shape.[13][14] This is an expected effect of ROCK inhibition.[13]
-
Solution: These morphological changes are generally reversible upon removal of the compound.[13] If the morphology change is undesirable for your experiment, consider reducing the concentration or duration of treatment.
Data Presentation
Table 1: Recommended Starting Concentrations of Y-27632 for Various Applications
| Application | Recommended Concentration | Cell Type Examples | Reference(s) |
| Improving post-dissociation survival | 10 µM | Human embryonic stem cells, Prostate stem cells | [1][7] |
| Enhancing cloning efficiency | 10 µM | Murine prostate stem/progenitor cells | [7] |
| Increasing sphere-forming activity | 10 µM | Prostate stem cells | [7] |
| Promoting proliferation (dose-dependent) | 10-20 µM | Human periodontal ligament stem cells | [15] |
| Attenuating Doxorubicin-induced apoptosis | 10 µM | Human cardiac stem cells | [16] |
Table 2: Observed Cytotoxic Concentrations of Y-27632
| Cell Type | Cytotoxic Concentration | Effect Observed | Reference(s) |
| Ovine spermatogonial stem cells | 20 µM and 40 µM | Significantly decreased cell viability | [8] |
| Human adipose-derived stem cells | 10 µM and 20 µM | Decreased cell numbers with continuous culture | [9] |
| Human periodontal ligament stem cells | 40 µM | Inhibited cell proliferation compared to 20 µM | [15] |
Experimental Protocols
Protocol 1: Dose-Response Assay to Determine Optimal Y-27632 Concentration
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density. Allow cells to attach for 24 hours.
-
Y-27632 Preparation: Prepare a series of dilutions of Y-27632 in your complete culture medium. A suggested range is 0 (vehicle control), 1, 2.5, 5, 10, 20, and 40 µM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Y-27632.
-
Incubation: Incubate the cells for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: Measure cell viability using a preferred method:
-
MTT Assay: Add MTT reagent to each well, incubate for 2-4 hours, then add solubilization solution and read the absorbance.
-
Calcein-AM Staining: Add Calcein-AM solution to each well, incubate for 30 minutes, and measure fluorescence to quantify live cells.[10]
-
Annexin V/PI Staining: For a more detailed analysis of apoptosis and necrosis, stain cells with Annexin V and Propidium Iodide and analyze by flow cytometry.[7][8]
-
-
Data Analysis: Plot cell viability against Y-27632 concentration to determine the IC50 (if applicable) and the optimal non-toxic concentration.
Visualizations
Caption: Y-27632 inhibits the Rho/ROCK signaling pathway.
Caption: Workflow for using Y-27632 to improve cell survival after passaging.
Caption: Troubleshooting logic for Y-27632-related cytotoxicity.
References
- 1. stemcell.com [stemcell.com]
- 2. polyethyleniminelinear.com [polyethyleniminelinear.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Y-27632, an inhibitor of rho-associated protein kinase, suppresses tumor cell invasion via regulation of focal adhesion and focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency | PLOS One [journals.plos.org]
- 8. The role of Rho-associated kinase inhibitor, Y-27632 on primary culture of ovine spermatogonial stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Failure of Y-27632 to improve the culture of adult human adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell viability assay [bio-protocol.org]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Frontiers | Influence of Rho/ROCK inhibitor Y-27632 on proliferation of equine mesenchymal stromal cells [frontiersin.org]
- 14. Effects of Y-27632, a Rho-associated Kinase Inhibitor, on Human Corneal Endothelial Cells Cultured by Isolating Human Corneal Endothelial Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rho-Associated Kinase Inhibitor (Y-27632) Attenuates Doxorubicin-Induced Apoptosis of Human Cardiac Stem Cells | PLOS One [journals.plos.org]
How to improve Y-27632 dihydrochloride solubility in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Y-27632 dihydrochloride (B599025) in their experiments.
Frequently Asked Questions (FAQs)
1. What is Y-27632 dihydrochloride and what is its mechanism of action?
This compound is a cell-permeable, potent, and selective inhibitor of Rho-associated, coiled-coil containing protein kinase (ROCK).[1][2][3] It acts as an ATP-competitive inhibitor of both ROCK1 (Ki = 220 nM) and ROCK2 (Ki = 300 nM).[1][4] By inhibiting ROCK, Y-27632 disrupts the formation of actin stress fibers and reduces downstream contractile signaling.[5] This modulation of the cytoskeleton is crucial for various cellular processes, including adhesion, migration, and apoptosis.
2. What are the common applications of this compound in research?
Y-27632 is widely used in cell biology research, particularly in the field of stem cell biology. Its primary applications include:
-
Enhancing cell survival: It significantly improves the survival of dissociated single cells, such as human pluripotent stem cells (hPSCs), by preventing anoikis (dissociation-induced apoptosis).[1][6]
-
Improving cloning efficiency: By promoting cell survival, it increases the cloning efficiency of stem cells.[1][7]
-
Facilitating cryopreservation: It enhances the post-thaw viability of cryopreserved cells.[1][8]
-
Directing cell differentiation and reprogramming: It is used in protocols for the differentiation of stem cells and the reprogramming of somatic cells into neurons.[1][9]
-
Organoid culture: It is a key supplement in the initial stages of organoid formation to boost cell survival.[5][9]
3. What is the recommended solvent for preparing a stock solution of this compound?
This compound is soluble in several common laboratory solvents. For cell culture applications, sterile water or phosphate-buffered saline (PBS) at pH 7.2 are the preferred solvents for preparing stock solutions.[1] Dimethyl sulfoxide (B87167) (DMSO) can also be used.[5][10][11]
4. What are the recommended concentrations for stock and working solutions?
-
Stock Solution: A common stock solution concentration is 10 mM.[1][3][12] To prepare a 10 mM stock solution, you can dissolve 1 mg of this compound (MW: 320.3 g/mol ) in 312 µL of water or PBS.[1][4]
-
Working Solution: The most frequently used working concentration in cell culture is 10 µM.[1][3][5][7][11][13] However, the optimal concentration may vary depending on the cell type and application, with some studies using a range of 10 µM to 30 µM.[14] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
5. How should I store this compound powder and stock solutions?
-
Powder: The solid form of this compound should be stored at -20°C with a desiccant to protect it from moisture and light.[1] Under these conditions, it is stable for at least one to two years.[6][9]
-
Stock Solutions: Aliquot the stock solution into working volumes to avoid repeated freeze-thaw cycles and store at -20°C.[1][11] Stock solutions in water or PBS are stable for up to 6-12 months at -20°C.[1][2][12]
Troubleshooting Guide
Problem 1: this compound is not dissolving completely in my media or buffer.
-
Possible Cause: The concentration may be too high for the chosen solvent, or the dissolution process may be incomplete.
-
Solution:
-
Verify Solubility Limits: Check the solubility data table below to ensure you are not exceeding the solubility limit for your chosen solvent.
-
Gentle Warming: Warm the solution to 37°C to aid dissolution.[5][11]
-
Sonication: Brief sonication can help to break up any clumps and facilitate dissolution.[4][11][15]
-
pH Adjustment: Ensure the pH of your aqueous solvent is around 7.2, as solubility can be pH-dependent.
-
Solvent Choice: For higher concentrations, consider preparing the initial stock solution in DMSO before diluting it in your aqueous media. However, be mindful of the final DMSO concentration in your culture, which should ideally be below 0.1% to avoid toxicity.[1][2]
-
Problem 2: I am observing precipitation after adding the Y-27632 stock solution to my cell culture media.
-
Possible Cause: The solubility of this compound might be lower in the complex environment of complete cell culture media compared to simple buffers like PBS or water. This can be due to interactions with proteins, salts, or other components in the media.
-
Solution:
-
Dilute Immediately Before Use: Add the stock solution to the culture medium immediately before use to minimize the time for potential precipitation.[1][2]
-
Stepwise Dilution: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, try a stepwise dilution. First, dilute the stock in a smaller volume of media and then add this to the final culture volume.
-
Filter Sterilization: If you suspect the stock solution contains particulates, you can filter sterilize it through a 0.22 µm filter before adding it to the media.
-
Lower Working Concentration: If precipitation persists, consider lowering the final working concentration of Y-27632 in your experiments.
-
Problem 3: I am not observing the expected biological effect of Y-27632 in my cell culture.
-
Possible Cause: The compound may have degraded, the concentration might be too low, or the cells may have a different sensitivity.
-
Solution:
-
Fresh Stock Solution: Prepare a fresh stock solution from the powder. It is recommended to prepare fresh stock solutions before use.[1][2]
-
Verify Concentration: Double-check your calculations for the stock and working solutions.
-
Optimize Concentration: Perform a titration experiment to determine the optimal effective concentration for your specific cell type and assay.
-
Check Compound Activity: If possible, test the activity of your Y-27632 in a well-established assay, such as observing the inhibition of stress fiber formation in a responsive cell line.
-
Storage Conditions: Ensure that both the powder and stock solutions have been stored correctly, protected from light and moisture, and that stock solutions have not undergone multiple freeze-thaw cycles.[1][11]
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |
| Water | ≥ 14 | ≥ 43.7 | Solubility can be lot-dependent, with some lots soluble at >40 mg/mL.[12] Sonication is recommended.[15] |
| Water | ≥ 52.9 | ≥ 165.1 | Warming to 37°C or using an ultrasonic bath can aid dissolution.[5] |
| Water | 100 | 312.25 | Requires sonication.[4] |
| PBS (pH 7.2) | ≤ 230 | ≤ 718.1 | [1] |
| PBS (pH 7.2) | 220 | 686.94 | Requires sonication.[4] |
| DMSO | ≥ 111.2 | ≥ 347.2 | [5][11] |
| DMSO | 50 | 156.12 | Requires sonication.[4] |
| Ethanol | ≥ 17.57 | ≥ 54.8 | [5] |
| Ethanol | ≤ 3.1 | ≤ 9.7 | [1] |
Experimental Protocols
Protocol: Testing the Solubility of this compound in a Specific Cell Culture Medium
This protocol provides a general guideline for determining the practical solubility limit of Y-27632 in your specific cell culture medium.
Materials:
-
This compound powder
-
Your specific cell culture medium (e.g., DMEM, mTeSR Plus) with all supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Incubator at 37°C
-
Microscope
Procedure:
-
Prepare a High-Concentration Slurry: Weigh out a known amount of this compound powder (e.g., 5 mg) into a sterile microcentrifuge tube.
-
Add Medium: Add a small, precise volume of your complete cell culture medium to the tube to create a high-concentration slurry (e.g., 100 µL).
-
Mix Thoroughly: Vortex the tube vigorously for 1-2 minutes.
-
Incubate: Place the tube in a 37°C incubator for 15-30 minutes to facilitate dissolution.
-
Vortex Again: After incubation, vortex the tube again for 1 minute.
-
Centrifuge: Centrifuge the tube at a high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved compound.
-
Visual Inspection: Carefully observe the supernatant. If it is clear with no visible particles, the compound is soluble at that concentration. If there is a pellet, the compound has exceeded its solubility limit.
-
Microscopic Examination: To confirm, take a small aliquot of the supernatant and examine it under a microscope to check for any crystalline particles.
-
Serial Dilutions (Optional): If you observe a pellet, you can perform serial dilutions of the supernatant to determine the approximate concentration at which the compound remains in solution.
Visualizations
Caption: ROCK signaling pathway and the inhibitory action of Y-27632.
Caption: Workflow for preparing and using this compound.
Caption: Troubleshooting decision tree for Y-27632 precipitation issues.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. dyngo-4a.com [dyngo-4a.com]
- 6. Y-27632, ROCK inhibitor - Small Molecules Products StemRD [stemrd.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. iscabiochemicals.com [iscabiochemicals.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. fdx1-mrna.com [fdx1-mrna.com]
- 12. synthetic (organic), ≥98% (HPLC), ROCK inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Effects of Y-27632, a Rho-associated Kinase Inhibitor, on Human Corneal Endothelial Cells Cultured by Isolating Human Corneal Endothelial Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | Y-27632 2HCl | ROCK inhibitor | TargetMol [targetmol.com]
Y-27632 Technical Support Center: Troubleshooting Inconsistent Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in experiments involving the ROCK inhibitor Y-27632.
Frequently Asked Questions (FAQs)
Q1: What is Y-27632 and how does it work?
Y-27632 is a cell-permeable and highly selective inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) family of enzymes, specifically ROCK1 (Ki = 220 nM) and ROCK2 (Ki = 300 nM).[1][2] It functions by competing with ATP for binding to the catalytic site of these kinases.[1][2][3][4] The ROCK signaling pathway plays a crucial role in regulating cell shape, adhesion, motility, and apoptosis. By inhibiting ROCK, Y-27632 can prevent dissociation-induced apoptosis (anoikis), making it particularly useful in stem cell research to enhance cell survival and cloning efficiency after single-cell dissociation.[1][2][5]
Q2: What is the recommended working concentration for Y-27632?
The optimal concentration of Y-27632 is cell-type dependent and should be determined empirically for each new cell line or experimental condition. However, a final concentration of 10 µM is widely reported as effective and is a common starting point for many applications, including the culture of human pluripotent stem cells (hPSCs) and organoids.[6][7][8] Some studies have explored a range of concentrations from 0-40 µM, noting that concentrations as high as 40 µM can sometimes inhibit cell proliferation in certain cell types like periodontal ligament stem cells.[9]
Q3: How should I prepare and store Y-27632 stock solutions?
Y-27632 is typically supplied as a dihydrochloride (B599025) salt in a powder form.[2] For reconstitution, sterile water, PBS (pH 7.2), or DMSO can be used.[2] It is recommended to prepare a stock solution (e.g., 10 mM), aliquot it into working volumes, and store at -20°C to -80°C to avoid repeated freeze-thaw cycles.[2] Stock solutions in aqueous buffers are generally stable for up to 6 months at -20°C, while the powder is stable for at least a year at -20°C.[2][6] Always protect both the powder and solutions from light.[5]
Q4: For how long should I treat my cells with Y-27632?
The duration of treatment depends on the specific application. For improving cell survival after passaging, Y-27632 is often included in the culture medium for the first 24 hours post-plating.[10] For cryopreservation, it can be added to the freezing and thawing media to improve recovery.[1][8] In some protocols, like organoid culture, it may be used for the first 2-3 days after thawing or passaging. Continuous exposure can have varying effects depending on the cell type; for instance, prolonged treatment has been shown to increase the number and size of hES cell colonies.[8]
Q5: Can Y-27632 affect cell differentiation or other cellular processes?
Yes. While widely used to promote survival and self-renewal of stem cells, Y-27632 can influence other cellular processes. For example, it has been shown to inhibit the osteogenic differentiation of periodontal ligament stem cells.[9] Its effects can also be cell-type specific; while it promotes the proliferation of some cell types, it has been reported to decrease proliferation in adult human adipose-derived stem cells.[11] There is also evidence suggesting that Y-27632's effects may extend beyond ROCK inhibition.[12]
Troubleshooting Inconsistent Results
Inconsistent results with Y-27632 can arise from a variety of factors, from reagent handling to subtle variations in cell culture techniques. This guide addresses common issues and provides potential solutions.
Issue 1: High Variability in Cell Survival and Attachment After Passaging
One of the most common applications of Y-27632 is to improve cell survival after dissociation. However, inconsistent results, such as significant cell death after removal of the inhibitor, are frequently reported, particularly in sensitive cultures like human pluripotent stem cells.[10]
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reagent Quality or Storage | Ensure Y-27632 powder is stored desiccated at -20°C and protected from light.[2][7] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles by storing in single-use aliquots at -20°C or -80°C.[7] Confirm the purity of the compound. |
| Inconsistent Dissociation Protocol | Over- or under-digestion can damage cells. Optimize the incubation time and temperature for your dissociation reagent (e.g., Accutase, Versene).[10] Some protocols suggest using gentler, non-enzymatic reagents like EDTA for passaging.[10] Ensure a single-cell suspension is achieved without excessive mechanical stress. |
| Variable Plating Density | Plating cells at too low or too high a density can impact survival and growth. Optimize the seeding density for your specific cell type. For hPSCs, a density of 400,000-500,000 cells per well in a 6-well plate is a common starting point.[10] |
| Inconsistent Extracellular Matrix (ECM) Coating | An uneven or insufficient coating of matrices like Matrigel can lead to poor cell attachment and subsequent death. Ensure the coating is uniform and that the incubation time and temperature are consistent (e.g., at least one hour at 37°C).[10] |
| Cell Line Specific Sensitivity | Different cell lines, and even different passages of the same line, can exhibit varied responses to Y-27632 and the stress of passaging. Maintain detailed records of cell passage number and behavior. |
Issue 2: Inconsistent Effects on Cell Proliferation and Morphology
While often used to promote cell survival, Y-27632's effect on proliferation can be variable and cell-type dependent.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Cell-Type Dependent Response | The effect of Y-27632 on proliferation is not universal. While it can enhance the growth of hPSCs, it has been shown to decrease the proliferation of human adipose-derived stem cells[11] and have minimal effect on equine mesenchymal stromal cells.[13] It is crucial to characterize the effect on your specific cell type. |
| Concentration-Dependent Effects | The concentration of Y-27632 can significantly influence its effect. A dose-response experiment is recommended to determine the optimal concentration for your cell type and desired outcome. For example, in periodontal ligament stem cells, proliferation increased up to 20 µM but was inhibited at 40 µM.[9] |
| Off-Target Effects | At higher concentrations, Y-27632 may inhibit other protein kinases, leading to unexpected cellular responses.[14] If you observe unusual morphological changes or effects on proliferation, consider titrating down the concentration. |
| Changes in Cell Morphology | Y-27632 can induce changes in cell morphology, such as an enlarged and less spindle-shaped appearance, due to its effects on the cytoskeleton.[13] These changes are generally reversible upon removal of the compound. |
Experimental Protocols & Data
General Protocol for Using Y-27632 to Improve Post-Passaging Survival of hPSCs
This protocol is a general guideline and may require optimization.
-
Preparation:
-
Thaw a frozen aliquot of 10 mM Y-27632 stock solution on ice.
-
Warm the required volumes of culture medium, dissociation reagent (e.g., Accutase), and PBS to 37°C.
-
Ensure culture plates are adequately coated with an appropriate ECM (e.g., Matrigel).
-
-
Cell Dissociation:
-
Aspirate the spent medium from the confluent plate of hPSCs.
-
Wash the cells once with pre-warmed PBS.
-
Add the dissociation reagent and incubate according to the manufacturer's instructions (e.g., 5-10 minutes at room temperature or 37°C).[10]
-
Gently detach the cells by pipetting and transfer the cell suspension to a sterile conical tube.
-
-
Cell Plating:
-
Centrifuge the cell suspension at a low speed (e.g., 200 x g for 5 minutes) to pellet the cells.
-
Aspirate the supernatant and resuspend the cell pellet in fresh culture medium supplemented with 10 µM Y-27632.
-
Count the cells and plate them at the desired density onto the pre-coated culture plates.
-
-
Post-Plating Culture:
-
Incubate the cells in a 37°C, 5% CO2 incubator for 24 hours.
-
After 24 hours, replace the medium with fresh culture medium that does not contain Y-27632.
-
Continue with your standard cell culture maintenance protocol.
-
Effective Concentrations of Y-27632 in Various Cell Types
| Cell Type | Application | Effective Concentration | Observed Effect |
| Human Embryonic Stem Cells (hESCs) | Post-cryopreservation recovery | 10 µM | Significantly enhanced recovery and growth.[8] |
| Human Pluripotent Stem Cells (hPSCs) | Post-passaging survival | 10 µM | Prevents dissociation-induced apoptosis.[1][10] |
| Human Periodontal Ligament Stem Cells | Proliferation | 10-20 µM | Enhanced proliferation in a dose-dependent manner.[9] |
| Human Corneal Endothelial Cells | Proliferation and Survival | 10 µM | Promoted proliferation and survival.[15] |
| Human Adipose-Derived Stem Cells | Proliferation | 10-20 µM | Decreased cell numbers.[11] |
| Human Keratinocytes | Conditional Reprogramming | 10 µM | Promotes an epidermal stem cell state.[12][16] |
Visual Guides
Y-27632 Mechanism of Action: ROCK Signaling Pathway
Caption: The ROCK signaling pathway and the inhibitory action of Y-27632.
Experimental Workflow for Using Y-27632
Caption: A typical experimental workflow for using Y-27632 to enhance cell survival after passaging.
References
- 1. stemcell.com [stemcell.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Y-27632, ROCK inhibitor - Small Molecules Products StemRD [stemrd.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Failure of Y-27632 to improve the culture of adult human adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Frontiers | Influence of Rho/ROCK inhibitor Y-27632 on proliferation of equine mesenchymal stromal cells [frontiersin.org]
- 14. Y-27632 - Wikipedia [en.wikipedia.org]
- 15. Effects of Y-27632, a Rho-associated Kinase Inhibitor, on Human Corneal Endothelial Cells Cultured by Isolating Human Corneal Endothelial Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Y-27632 acts beyond ROCK inhibition to maintain epidermal stem-like cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
Y-27632 Technical Support Center: A Guide to Understanding and Mitigating Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the off-target effects of the ROCK inhibitor Y-27632 and practical strategies to minimize them in your experiments. The information is presented in a question-and-answer format to directly address common challenges and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of Y-27632?
A1: Y-27632 is a potent, cell-permeable, and selective inhibitor of the Rho-associated coiled-coil forming protein kinases (ROCK1 and ROCK2).[1] Its on-target effects are primarily related to the inhibition of the Rho/ROCK signaling pathway, which plays a crucial role in regulating the actin cytoskeleton, cell adhesion, motility, and apoptosis.[1] However, at higher concentrations, Y-27632 can exhibit off-target activity against other kinases.
Known off-target kinases include Protein Kinase C (PKC) isoforms, Protein Kinase N (PKN), and Citron Kinase.[2] The affinity of Y-27632 for ROCK is significantly higher than for these off-target kinases, making it a relatively selective inhibitor at appropriate concentrations.[3]
Q2: What is the recommended working concentration for Y-27632 to minimize off-target effects?
A2: The most commonly used concentration of Y-27632 in cell culture is 10 µM.[1][4] At this concentration, it generally provides effective ROCK inhibition with a reduced risk of significant off-target effects. However, the optimal concentration is cell-type dependent and should be determined empirically for each experimental system. It is always recommended to perform a dose-response curve to identify the lowest effective concentration that elicits the desired on-target phenotype.
Q3: I'm observing unexpected or inconsistent results in my cell culture experiments with Y-27632. What could be the cause?
A3: Inconsistent results with Y-27632 can stem from several factors:
-
Off-target effects: Using too high a concentration can lead to the inhibition of other kinases, resulting in confounding phenotypes.
-
Cell-type specific responses: The cellular response to ROCK inhibition can vary significantly between different cell types.
-
Protocol variability: Inconsistent cell handling, such as dissociation methods and plating densities, can lead to variable outcomes, especially in sensitive applications like stem cell culture.[5] For instance, inconsistent cell death after Y-27632 removal in pluripotent stem cell cultures is a commonly reported issue.[5]
-
Compound stability: Improper storage and handling of Y-27632 can affect its potency and lead to inconsistent results.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected Cell Morphology Changes | Off-target effects on cytoskeletal regulation by other kinases. | Perform a dose-response experiment to determine the minimal effective concentration. Compare the observed morphology with that induced by other, more selective ROCK inhibitors. |
| Inconsistent Cell Viability or Apoptosis | Off-target effects on cell survival pathways. Cell stress due to dissociation methods. | Titrate Y-27632 concentration. Use a gentler dissociation method (e.g., enzyme-free dissociation buffers). Ensure consistent plating density.[5] |
| Contradictory Proliferation Results | Cell-type dependent effects of ROCK inhibition on the cell cycle. | Assess cell cycle progression using flow cytometry. Test a range of Y-27632 concentrations. Compare with literature for your specific cell type. |
| Variability in Migration/Invasion Assays | Complex interplay between on-target (ROCK) and potential off-target signaling pathways affecting cell motility. | Validate on-target activity by checking phosphorylation of downstream ROCK targets (e.g., MLC2). Use control compounds to dissect the signaling pathways involved. |
Data Presentation: Kinase Selectivity Profile of Y-27632
The following table summarizes the inhibitory constants (Ki) of Y-27632 for its primary targets and known off-target kinases, providing a quantitative measure of its selectivity.
| Kinase | Ki (nM) | Selectivity (Fold difference vs. ROCK1) | Reference |
| ROCK1 | 220 | 1 | [1] |
| ROCK2 | 300 | ~1.4 | [1] |
| PKCα | >20,000 | >90 | |
| PKA | >20,000 | >90 | |
| MLCK | >20,000 | >90 | |
| Citron Kinase | ~4,000 | ~18 | [2] |
| PKN | ~6,000 | ~27 | [2] |
Note: Ki values can vary depending on the assay conditions.
Experimental Protocols
To help you validate the on-target and investigate potential off-target effects of Y-27632 in your experiments, we provide the following detailed protocols.
Protocol 1: Western Blot Analysis of ROCK Activity
Objective: To assess the on-target activity of Y-27632 by measuring the phosphorylation of a downstream ROCK substrate, Myosin Light Chain 2 (MLC2).
Methodology:
-
Cell Culture and Treatment:
-
Plate your cells of interest at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Y-27632 (e.g., 0, 1, 5, 10, 20 µM) for a predetermined time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO or PBS).
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-MLC2 (Thr18/Ser19) and total MLC2. A β-actin or GAPDH antibody should be used as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-MLC2 and total MLC2.
-
Normalize the phospho-MLC2 signal to the total MLC2 signal to determine the relative phosphorylation level.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of Y-27632 to its target protein (ROCK) inside intact cells. This assay is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Methodology:
-
Cell Treatment:
-
Treat cultured cells with Y-27632 at the desired concentration or with a vehicle control for a specific duration (e.g., 1 hour).
-
-
Heat Shock:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C. Include a non-heated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
-
Protein Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble ROCK1 or ROCK2 in each sample by Western blotting, as described in Protocol 1, using antibodies specific for ROCK1 or ROCK2.
-
-
Data Analysis:
-
Quantify the band intensities for ROCK at each temperature for both the Y-27632-treated and vehicle-treated samples.
-
Plot the percentage of soluble ROCK as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of Y-27632 indicates target engagement.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Figure 1: Simplified signaling pathway of Y-27632's on-target and potential off-target effects.
Figure 2: Experimental workflow for Western Blot analysis of ROCK activity.
Figure 3: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. stemcell.com [stemcell.com]
- 2. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. reddit.com [reddit.com]
Best practices for preparing and storing Y-27632 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the preparation and storage of Y-27632 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is Y-27632 and what is its primary mechanism of action?
Y-27632 is a cell-permeable, potent, and selective inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK) family of serine-threonine kinases.[1][2][3] It acts by competing with ATP for binding to the catalytic site of both ROCK1 (Ki = 220 nM) and ROCK2 (Ki = 300 nM).[1][2][3] This inhibition of the ROCK pathway interferes with the downstream signaling that regulates cell shape, adhesion, and contraction, which is particularly useful for preventing dissociation-induced apoptosis (anoikis) in single-cell applications of stem cells.[2][4][5][6]
Q2: What are the common applications of Y-27632 in research?
Y-27632 is widely used in cell culture, particularly in stem cell research, for the following applications:
-
Enhancing cell survival: It significantly improves the survival and cloning efficiency of dissociated human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs).[2][4]
-
Cryopreservation: It increases the survival rate of cryopreserved single hESCs after thawing.[2]
-
Cell reprogramming: It is used in combination with other small molecules for the direct lineage reprogramming of fibroblasts into neurons.[1][2]
-
Improving differentiation protocols: It enhances the survival of hESC monolayers at the beginning of differentiation protocols.[1][2]
Q3: What is the recommended working concentration of Y-27632?
The most common and effective final concentration of Y-27632 in cell culture medium is 10 µM.[1][7][8][9] However, the optimal concentration can be cell-type dependent, and it is advisable to perform a dose-response experiment to determine the best concentration for your specific application.[8][10]
Q4: How should I reconstitute powdered Y-27632?
Y-27632 dihydrochloride (B599025) is typically supplied as a crystalline solid.[11] It can be reconstituted in sterile water, phosphate-buffered saline (PBS, pH 7.2), or dimethyl sulfoxide (B87167) (DMSO).[1][11] For a 10 mM stock solution, you can, for example, resuspend 1 mg of Y-27632 in 312 µL of sterile water or PBS.[3] Always ensure the powder is fully dissolved by mixing thoroughly.
Q5: How should I store the Y-27632 stock solution?
Stock solutions of Y-27632 should be aliquoted into working volumes to avoid repeated freeze-thaw cycles and stored at -20°C.[1][4] Some protocols suggest storage at -80°C is also acceptable. When stored correctly, stock solutions in PBS or water are stable for up to 6 months, with some manufacturers indicating stability for up to a year.[1][4][7]
Troubleshooting Guides
Issue 1: Precipitation of Y-27632 in Stock Solution or Media
-
Problem: My Y-27632 stock solution appears cloudy or has visible precipitate after thawing, or a precipitate forms immediately upon addition to my cell culture medium.
-
Potential Cause 1: Incomplete Dissolution. The compound may not have fully dissolved during the initial reconstitution.
-
Solution: Gently warm the solution to 37°C or use an ultrasonic bath to aid dissolution. Avoid overheating, as it may degrade the compound.[12]
-
-
Potential Cause 2: Exceeded Solubility Limit. The concentration of your stock solution may be too high for the chosen solvent.
-
Solution: Refer to the solubility data to ensure you are not exceeding the solubility limit of Y-27632 in your chosen solvent. If necessary, prepare a less concentrated stock solution.
-
-
Potential Cause 3: Freeze-Thaw Cycles. Repeated freeze-thaw cycles can lead to precipitation and a decrease in the compound's potency.
-
Potential Cause 4: Rapid Dilution in Cold Media. Adding a concentrated stock (especially in DMSO) directly to cold media can cause the compound to "crash out" of solution.
-
Solution: Always use pre-warmed (37°C) cell culture media for dilutions. Add the Y-27632 stock solution dropwise while gently vortexing the media to ensure rapid and even mixing.[13]
-
Issue 2: Cellular Toxicity or Unexpected Phenotypes
-
Problem: I am observing decreased cell viability or other unexpected cellular effects after adding Y-27632.
-
Potential Cause 1: High Final Concentration. While generally well-tolerated, excessive concentrations of Y-27632 (e.g., >20 µM) may cause cellular toxicity in some cell types.[12]
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell line and application.
-
-
Potential Cause 2: High Solvent Concentration. If using a DMSO stock solution, the final concentration of DMSO in the culture medium should be kept low (ideally below 0.1%) to avoid solvent-induced toxicity.[1][14]
-
Solution: Prepare a more concentrated stock of Y-27632 in DMSO so that a smaller volume is needed to achieve the final desired concentration in your culture medium.
-
-
Potential Cause 3: Prolonged Exposure. Continuous exposure to Y-27632 may not be necessary for all applications and could potentially interfere with downstream processes like differentiation.
-
Solution: For applications like improving survival after passaging or thawing, Y-27632 may only be required for the first 24-48 hours. Refer to specific protocols for the recommended duration of treatment.
-
Data Presentation
Table 1: Solubility and Storage of Y-27632
| Parameter | Value | Source |
| Solubility in Water | ≤ 90 mM | [3] |
| ~100 mg/ml in PBS (pH 7.2) | [11] | |
| ≥14.0 mg/mL | ||
| Solubility in DMSO | ≤ 90 mM | [1] |
| ~30 mg/ml | [11] | |
| >10 mM | [15] | |
| Solubility in Ethanol | ≤ 15 mM | [1] |
| ~1 mg/ml | [11] | |
| Powder Storage | -20°C, protected from light | [1][7] |
| Stock Solution Storage | -20°C in aliquots | [1][4] |
| Stock Solution Stability | Up to 6 months at -20°C | [1][4] |
| Up to 1 year at -20°C | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Y-27632 Stock Solution in Sterile Water or PBS
-
Materials:
-
Y-27632 dihydrochloride powder
-
Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
-
Procedure: a. Aseptically weigh out 1 mg of this compound powder (Molecular Weight: 320.3 g/mol ). b. Add 312 µL of sterile water or PBS (pH 7.2) to the powder to achieve a final concentration of 10 mM.[3] c. Mix thoroughly by pipetting or vortexing until the powder is completely dissolved. d. Aliquot the stock solution into smaller, single-use working volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes. e. Store the aliquots at -20°C for up to 6-12 months.[1][7]
Protocol 2: Preparation of a 10 mM Y-27632 Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure: a. Aseptically weigh out 1 mg of this compound powder. b. Add 312 µL of sterile DMSO to the powder. c. Mix thoroughly by pipetting or vortexing until the powder is completely dissolved. The solution should be clear. d. Aliquot the stock solution into smaller, single-use working volumes. e. Store the aliquots at -20°C.
Protocol 3: Dilution of Y-27632 Stock Solution for Cell Culture
-
Materials:
-
10 mM Y-27632 stock solution
-
Pre-warmed (37°C) complete cell culture medium
-
-
Procedure: a. Thaw an aliquot of the 10 mM Y-27632 stock solution on ice. b. To obtain a final concentration of 10 µM, dilute the stock solution 1:1000 in your pre-warmed cell culture medium. For example, add 10 µL of the 10 mM stock solution to 10 mL of medium. c. Mix the medium gently but thoroughly. d. The medium supplemented with Y-27632 should be used immediately.
Visualizations
Caption: Y-27632 inhibits ROCK, preventing apoptosis.
Caption: Workflow for Y-27632 preparation and use.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. stemcell.com [stemcell.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. ixcellsbiotech.com [ixcellsbiotech.com]
- 5. ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency | PLOS One [journals.plos.org]
- 6. A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. The ROCK pathway inhibitor Y-27632 mitigates hypoxia and oxidative stress-induced injury to retinal Müller cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. acridine-orange.com [acridine-orange.com]
- 13. benchchem.com [benchchem.com]
- 14. cdn.stemcell.com [cdn.stemcell.com]
- 15. apexbt.com [apexbt.com]
Y-27632 Stability in Cell Culture Medium: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and effective use of the ROCK inhibitor Y-27632 in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for Y-27632 stock solutions?
A1: Y-27632 is soluble in water and PBS (pH 7.2). For long-term storage, it is recommended to prepare a stock solution (e.g., 10 mM) in sterile water or PBS, aliquot it into working volumes, and store at -20°C for up to 6 months.[1] Some suppliers also provide Y-27632 dissolved in DMSO.
Q2: How stable is Y-27632 in cell culture medium at 37°C?
A2: Y-27632 is reported to be stable for up to 48 hours in pluripotent stem cell (PSC) culture at 37°C and 5% CO₂.[2] Another source suggests a half-life of 12-16 hours and recommends replenishing it in the culture medium every 12 hours for sustained ROCK inhibition.[3]
Q3: Can I pre-mix Y-27632 into my cell culture medium and store it?
A3: It is recommended to add Y-27632 to the cell culture medium immediately before use.[1] While Y-27632 is stable for up to 6 days in medium stored at 2-8°C, its stability at 37°C is more limited.[2] For optimal and consistent results, fresh supplementation is the best practice.
Q4: What is the typical working concentration of Y-27632?
A4: The effective concentration of Y-27632 can vary depending on the cell type and application. However, a concentration of 10 µM is widely used and has been shown to be effective in preventing dissociation-induced apoptosis in human embryonic stem cells and for other applications.[1][4][5] For other cell types, the optimal concentration may range from 5 µM to 20 µM.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Troubleshooting Guide
Q1: I'm observing significant cell death even after adding Y-27632 during cell passaging. What could be the cause?
A1: There are several potential reasons for this observation:
-
Suboptimal Y-27632 Activity: The Y-27632 may have degraded due to improper storage or prolonged incubation in the medium. It is advisable to use a fresh aliquot of the stock solution and add it to the medium immediately before use. For experiments requiring long-term culture, consider replenishing the medium with fresh Y-27632 every 24-48 hours.
-
Incorrect Concentration: The concentration of Y-27632 might not be optimal for your specific cell type. A dose-response experiment is recommended to determine the most effective concentration. In some cell types, higher concentrations (e.g., 20 µM) can lead to decreased cell viability.[7]
-
Cell Dissociation Protocol: Harsh dissociation methods can lead to excessive cell death that even Y-27632 cannot fully prevent. Consider optimizing your dissociation protocol by using a gentler enzyme, reducing incubation time, or minimizing mechanical stress.
-
Other Culture Conditions: Factors such as the quality of the culture medium, serum, and other supplements, as well as the confluency of the cells, can all impact cell survival.
Q2: My cells are showing morphological changes that are not consistent with the expected effects of ROCK inhibition. Why might this be happening?
A2: While Y-27632 is a selective ROCK inhibitor, off-target effects, although minimal, can occur, especially at higher concentrations. Additionally, the observed morphological changes could be due to the degradation of Y-27632 over time into unknown products with different biological activities. If you suspect this, it is crucial to ensure the inhibitor's activity and stability. Performing a functional assay (as described in the "Experimental Protocols" section) can help verify the activity of your Y-27632 solution.
Q3: I am not observing the expected increase in cell survival or cloning efficiency after cryopreservation with Y-27632. What should I check?
A3: For cryopreservation applications, the timing of Y-27632 addition is critical. It is typically added to the culture medium for a short period before and/or immediately after thawing to protect cells from apoptosis.[4][8] Ensure that you are following a validated protocol for your cell type. The concentration of Y-27632 and the duration of treatment may need to be optimized.
Data on Y-27632 Stability
The following tables summarize the available data on the stability of Y-27632 under different conditions.
Table 1: Stability of Y-27632 in Solution
| Solvent | Storage Temperature | Stability | Reference |
| Water or PBS (pH 7.2) | -20°C | Up to 6 months | [1] |
| DMSO | -20°C | Up to 6 months | [8] |
Table 2: Stability of Y-27632 in Cell Culture Medium
| Medium Type | Incubation Temperature | Duration | Stability Notes | Reference |
| Pluripotent Stem Cell Medium | 37°C, 5% CO₂ | Up to 48 hours | Stable | [2] |
| General Cell Culture Medium | 37°C | 12-16 hours | Half-life; replenishment recommended every 12 hours | [3] |
| Pluripotent Stem Cell Medium | 2-8°C | Up to 6 days | Stable | [2] |
Experimental Protocols
Protocol for Functional Assay of Y-27632 Activity
This protocol allows for the functional assessment of Y-27632 activity over time by observing its ability to prevent dissociation-induced apoptosis in a sensitive cell line (e.g., human pluripotent stem cells).
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Cell culture medium appropriate for hPSCs
-
Y-27632 stock solution (10 mM)
-
Cell dissociation reagent (e.g., Accutase)
-
Phosphate-buffered saline (PBS)
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
Multi-well culture plates
Procedure:
-
Prepare Y-27632 supplemented medium: Prepare fresh cell culture medium and supplement it with Y-27632 to a final concentration of 10 µM.
-
Culture cells with "aged" Y-27632: In a separate flask of cell culture medium, add Y-27632 to a final concentration of 10 µM. Incubate this "aged" medium under standard cell culture conditions (37°C, 5% CO₂) for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Dissociation: Culture hPSCs to near confluency. Dissociate the cells into a single-cell suspension using a gentle dissociation reagent.
-
Cell Plating: Plate the single-cell suspension at a low density (e.g., 5,000 cells/cm²) in multi-well plates under the following conditions:
-
Control (no Y-27632)
-
Freshly prepared Y-27632 (10 µM)
-
"Aged" Y-27632 from each time point
-
-
Cell Viability Assessment: After 24 hours of incubation, detach the cells and perform a cell viability count using Trypan Blue exclusion.
-
Analysis: Compare the percentage of viable cells across the different conditions. A significant decrease in cell viability in the "aged" Y-27632 groups compared to the freshly prepared group indicates a loss of inhibitor activity.
Visualizing Key Processes
Rho-ROCK Signaling Pathway
The following diagram illustrates the Rho-ROCK signaling pathway and the mechanism of action of Y-27632.
Caption: The Rho-ROCK signaling pathway and the inhibitory action of Y-27632.
Recommended Experimental Workflow for Y-27632 Usage
To ensure the stability and efficacy of Y-27632 in your experiments, follow this recommended workflow.
Caption: Recommended workflow for the preparation and use of Y-27632 in cell culture.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissecting the Inter-Substrate Navigation of Migrating Glioblastoma Cells with the Stripe Assay Reveals a Causative Role of ROCK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. stemcell.com [stemcell.com]
- 6. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. ixcellsbiotech.com [ixcellsbiotech.com]
Technical Support Center: Reducing Cell Stress During Single-Cell Sorting with Y-27632
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for using the ROCK inhibitor Y-27632 to reduce cell stress during single-cell sorting procedures.
Frequently Asked Questions (FAQs)
Q1: What is Y-27632 and how does it reduce cell stress during single-cell sorting?
A1: Y-27632 is a cell-permeable, highly potent, and selective inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK).[1] During single-cell dissociation, a process required for cell sorting, cells lose their connection to the extracellular matrix, which can trigger a form of programmed cell death called anoikis. This process is often mediated by the Rho/ROCK signaling pathway.[2][3] Y-27632 works by inhibiting ROCK, which in turn suppresses dissociation-induced apoptosis and improves cell survival and recovery after sorting.[3][4][5]
Q2: What is the recommended concentration of Y-27632 to use?
A2: The most commonly recommended and effective concentration of Y-27632 for improving cell survival during and after single-cell sorting is 10 µM.[6][7][8][9][10] However, the optimal concentration can be cell-type dependent, and it is advisable to perform a dose-response experiment (e.g., 5-50 µM) to determine the best concentration for your specific cell line.[7][8]
Q3: When should I add Y-27632 to my cells?
A3: Y-27632 can be added at different stages of the single-cell sorting workflow for optimal cell protection. For sensitive cell types, pre-treatment of cells with 10 µM Y-27632 for one hour prior to dissociation can be beneficial.[8][11] It is also crucial to include Y-27632 in the collection media and in the culture medium for the first 24 hours after sorting to support cell recovery and attachment.[4][5][7]
Q4: Will Y-27632 affect the downstream analysis of my sorted cells, such as single-cell RNA sequencing (scRNA-seq)?
A4: Studies have shown that treatment with Y-27632 does not have a significant long-term impact on the pluripotency, karyotype, or differentiation capacity of stem cells.[4][5][12] While Y-27632 can influence the expression of some genes related to the cell cycle and cytoskeleton, these effects are generally considered transient.[13] For scRNA-seq experiments, it is crucial to ensure that any potential effects of Y-27632 are consistent across all samples to avoid introducing batch effects.
Q5: For which cell types is Y-27632 treatment most beneficial?
A5: Y-27632 has been shown to be particularly effective for sensitive cell types that are prone to dissociation-induced apoptosis, such as human embryonic stem cells (hESCs), induced pluripotent stem cells (iPSCs), and other primary cells with an epithelial phenotype.[2][3][4][5][14] Its use can significantly improve the recovery and viability of these cells after sorting.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low cell viability/recovery after sorting despite using Y-27632 | Suboptimal concentration of Y-27632. | Perform a titration experiment to determine the optimal Y-27632 concentration for your specific cell type (e.g., 5, 10, 20 µM).[7][8] |
| Timing of Y-27632 application is not optimal. | Consider pre-treating cells with 10 µM Y-27632 for 1 hour before dissociation.[8][11] Ensure Y-27632 is present in the collection buffer and post-sorting culture medium for at least 24 hours.[5][7] | |
| Harsh dissociation protocol. | Optimize your cell dissociation protocol by minimizing incubation times and using gentle enzymatic dissociation reagents. | |
| High shear stress during sorting. | Reduce the pressure and use a larger nozzle size on the cell sorter to minimize mechanical stress on the cells.[7][8] | |
| Clumped cells after sorting | Incomplete dissociation. | Ensure complete dissociation into a single-cell suspension before sorting. The presence of Y-27632 should help prevent re-aggregation. |
| High cell density in collection tube. | Collect sorted cells into a larger volume of collection medium containing Y-27632 to reduce cell density. | |
| Altered gene expression profile in sorted cells | Y-27632 can transiently affect the expression of genes related to the cytoskeleton and cell cycle.[13] | If possible, remove Y-27632 from the culture medium 24 hours after sorting and allow cells to recover before downstream analysis. Include a control group of sorted cells without Y-27632 treatment for comparison, if cell viability allows. |
| Y-27632 does not seem to improve cell survival | The primary cause of cell death in your specific cell type may not be mediated by the ROCK pathway. | Consider other anti-apoptotic agents in combination with or as an alternative to Y-27632. |
| The Y-27632 stock solution may have degraded. | Prepare a fresh stock solution of Y-27632. Stock solutions are generally stable for up to 6 months when stored at -20°C. |
Quantitative Data Summary
Table 1: Effect of Y-27632 on Post-Sorting Cell Recovery
| Cell Type | Y-27632 Concentration | Improvement in Cell Recovery | Reference |
| Human Embryonic Stem Cells (hESCs) | 10 µM | Up to 4-fold increase | [5] |
| Murine Prostate Stem/Progenitor Cells | Not specified | 8-fold increase in cloning efficiency | [2] |
| Human iPS Cells | 10 µM | Over 3-fold increase in colony formation | [14] |
Experimental Protocols
Protocol 1: Standard Application of Y-27632 for Single-Cell Sorting
-
Preparation:
-
Prepare a 10 mM stock solution of Y-27632 in sterile water or PBS. Store aliquots at -20°C.[15]
-
Prepare your standard cell culture medium, dissociation buffer, and collection medium.
-
-
Pre-treatment (Optional, for sensitive cells):
-
Cell Dissociation:
-
Wash cells with PBS.
-
Add your chosen dissociation reagent (e.g., TrypLE, Accutase) and incubate until cells detach.
-
Gently triturate to obtain a single-cell suspension.
-
-
Staining (if applicable):
-
Perform your standard staining protocol for fluorescence-activated cell sorting (FACS). It is recommended to keep the cells on ice or at 4°C during this process.
-
-
Sorting:
-
Resuspend the final single-cell suspension in a sorting buffer containing 10 µM Y-27632.
-
Prepare the collection tubes with collection medium (e.g., complete culture medium) supplemented with 10 µM Y-27632.
-
-
Post-Sorting Culture:
Visualizations
References
- 1. stemcell.com [stemcell.com]
- 2. ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency | PLOS One [journals.plos.org]
- 3. ROCK inhibitor Y-27632 suppresses dissociation-induced apoptosis of murine prostate stem/progenitor cells and increases their cloning efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ROCK inhibitor Y-27632 improves recovery of human embryonic stem cells after fluorescence-activated cell sorting with multiple cell surface markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The ROCK pathway inhibitor Y-27632 mitigates hypoxia and oxidative stress-induced injury to retinal Müller cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers | PLOS One [journals.plos.org]
- 9. dyngo-4a.com [dyngo-4a.com]
- 10. A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocols | Stem Cell Center [iestemcells.ucr.edu]
- 12. Rho-associated kinase inhibitor Y-27632 promotes survival of cynomolgus monkey embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ROCK inhibition with Y27632 promotes the proliferation and cell cycle progression of cultured astrocyte from spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.stemcell.com [cdn.stemcell.com]
Technical Support Center: Y-27632 Application in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers avoid unintended changes in cell morphology when using the ROCK inhibitor Y-27632.
Frequently Asked Questions (FAQs)
Q1: What is Y-27632 and why does it alter cell morphology?
Y-27632 is a cell-permeable and highly selective inhibitor of the Rho-associated coiled-coil forming protein kinase (ROCK). The ROCK signaling pathway is a crucial regulator of actin cytoskeleton dynamics, cell adhesion, and contractility.[1][2] By inhibiting ROCK, Y-27632 disrupts the formation of actin stress fibers and focal adhesions, leading to changes in cell shape.[3][4] Commonly observed morphological changes include a transition from an elongated, spindle-like shape to a more rounded or flattened appearance.[4][5]
Q2: Are the morphological changes induced by Y-27632 reversible?
Yes, the effects of Y-27632 on cell morphology are generally reversible.[5] Upon removal of the inhibitor from the culture medium, cells typically regain their original morphology. The timeframe for recovery can vary depending on the cell type and the duration of the treatment.
Q3: At what concentration should I use Y-27632 to minimize morphological changes while still achieving its desired effect (e.g., preventing anoikis)?
The optimal concentration of Y-27632 is highly cell-type dependent and requires empirical determination. A common starting concentration is 10 µM.[5][6][7] However, it is crucial to perform a dose-response experiment to identify the lowest effective concentration that provides the desired benefit (e.g., increased cell survival after dissociation) without causing significant morphological alterations. High concentrations (e.g., 20 µM or higher) can lead to decreased cell viability and increased necrosis in some cell types.[8]
Troubleshooting Guide
Issue 1: Cells appear rounded and detached after Y-27632 treatment.
| Potential Cause | Recommended Solution |
| Concentration is too high. | Perform a dose-response curve to determine the minimal effective concentration. Start with a range of concentrations (e.g., 1, 5, 10, 20 µM) and assess both the desired effect and cell morphology.[8] |
| Prolonged exposure. | Limit the duration of Y-27632 treatment to the critical period, such as the first 24 hours after passaging single cells, to promote survival and attachment.[9][10] Continuous long-term exposure may not be necessary and can contribute to morphological changes.[11] |
| Cell type sensitivity. | Some cell types are inherently more sensitive to ROCK inhibition. If reducing concentration and duration is not effective, consider alternative reagents or methods for improving single-cell survival. |
Issue 2: Cells show a loss of normal spindle-shaped morphology and appear flattened.
| Potential Cause | Recommended Solution |
| Disruption of actin cytoskeleton. | This is an expected on-target effect of ROCK inhibition.[3] If this morphology is undesirable for your experiment, consider using Y-27632 only when necessary (e.g., during cell plating) and then removing it from the culture medium once the cells have adhered. |
| Sub-optimal culture conditions. | Ensure other culture parameters such as media composition, serum concentration, and substrate coating are optimal for your specific cell type to promote proper cell adhesion and spreading. |
Issue 3: Reduced cell proliferation or signs of senescence with Y-27632 treatment.
| Potential Cause | Recommended Solution |
| Cell-type specific effects. | While Y-27632 promotes proliferation in many stem cell types, it can induce senescence in others, such as primary fibroblasts.[5] Be aware of the documented effects on your specific cell type. |
| Toxicity at high concentrations. | As mentioned previously, titrate the Y-27632 concentration to a non-toxic level. A cytotoxicity assay can be performed to determine the optimal concentration for your cells.[7][12] |
Quantitative Data Summary
The following table summarizes typical concentrations of Y-27632 used in various cell culture applications. It is essential to optimize these concentrations for your specific experimental conditions.
| Cell Type | Application | Y-27632 Concentration (µM) | Reference |
| Human Embryonic Stem Cells (hESCs) | Cryopreservation, single-cell passaging | 10 | [6][13] |
| Human Periodontal Ligament Stem Cells (PDLSCs) | Proliferation enhancement | 10 - 20 | [1] |
| Equine Mesenchymal Stromal Cells (MSCs) | Proliferation studies | 10 | [5] |
| Ovine Spermatogonial Stem Cells (SSCs) | Primary culture | 5 - 10 | [8] |
| Human Foreskin Keratinocytes (HFKs) | Conditional reprogramming | 10 | [6][9] |
| Salivary Gland Stem Cells (SGSCs) | Inhibition of dissociation-induced cell death | 10 | [7][12] |
| Murine Prostate Stem/Progenitor Cells | Increased cloning efficiency | 10 | [14] |
Experimental Protocols
Protocol 1: Dose-Response Assay for Optimal Y-27632 Concentration
-
Cell Seeding: Plate cells at a desired density in a multi-well plate (e.g., 96-well or 24-well).
-
Treatment: After allowing the cells to attach (if applicable), replace the medium with fresh medium containing a range of Y-27632 concentrations (e.g., 0, 1, 2.5, 5, 10, 20 µM).
-
Incubation: Culture the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Assessment:
-
Morphology: Observe and document cell morphology at each concentration using a phase-contrast microscope.
-
Viability/Proliferation: Quantify cell viability or proliferation using a suitable assay (e.g., MTT, CCK-8, or cell counting).
-
Desired Effect: Evaluate the intended outcome, such as the prevention of apoptosis after dissociation, using methods like Annexin V/PI staining and flow cytometry.[8]
-
-
Analysis: Determine the lowest concentration of Y-27632 that produces the desired effect with the least impact on cell morphology.
Protocol 2: Assessing Apoptosis by Annexin V/PI Staining
-
Cell Preparation: Culture cells with and without the selected concentration of Y-27632 for the desired duration. For suspension cells or to assess dissociation-induced apoptosis, collect the cells by centrifugation. For adherent cells, trypsinize and collect the cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. The Annexin V-positive, PI-negative population represents early apoptotic cells, while the Annexin V-positive, PI-positive population represents late apoptotic/necrotic cells.[8]
Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of Y-27632 and a typical experimental workflow for its application.
Caption: Y-27632 inhibits the Rho/ROCK signaling pathway.
Caption: Workflow for using Y-27632 to improve cell survival.
References
- 1. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Treatment with Y-27632, a ROCK Inhibitor, Increases the Proinvasive Nature of SW620 Cells on 3D Collagen Type 1 Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Influence of Rho/ROCK inhibitor Y-27632 on proliferation of equine mesenchymal stromal cells [frontiersin.org]
- 6. journals.biologists.com [journals.biologists.com]
- 7. A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of Rho-associated kinase inhibitor, Y-27632 on primary culture of ovine spermatogonial stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Y-27632 acts beyond ROCK inhibition to maintain epidermal stem-like cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency | PLOS One [journals.plos.org]
Validation & Comparative
Validating ROCK Pathway Inhibition by Y-27632: A Comparative Guide to Western Blot Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the widely-used ROCK inhibitor, Y-27632, with its alternatives. It includes detailed experimental protocols and supporting data to validate ROCK pathway inhibition using western blotting.
The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a critical regulator of various cellular processes, including cell adhesion, migration, proliferation, and apoptosis. Dysregulation of the ROCK pathway is implicated in numerous diseases, making it a key target for therapeutic intervention. Y-27632 is a well-established, cell-permeable, and selective inhibitor of both ROCK1 and ROCK2 isoforms.[1] It acts as an ATP-competitive inhibitor, binding to the catalytic site of the kinases.[2][3] This guide details the use of western blotting to validate the inhibitory effect of Y-27632 on the ROCK pathway and compares its performance with other commercially available ROCK inhibitors.
Comparative Analysis of ROCK Inhibitors
Y-27632 is a potent inhibitor of both ROCK1 and ROCK2. However, several alternative inhibitors are available, each with distinct potency and specificity profiles. The following table summarizes the key characteristics of Y-27632 and its common alternatives.
| Inhibitor | Target(s) | Ki/IC50 | Off-Target Effects | Reference(s) |
| Y-27632 | ROCK1, ROCK2 | Ki: 220 nM (ROCK1), 300 nM (ROCK2) | At higher concentrations, can inhibit other kinases such as PKC, PKA, and citron kinase.[2][3] | [4] |
| Fasudil (HA-1077) | ROCK1, ROCK2 | Ki: 0.33 µM (ROCK1), IC50: 0.158 µM (ROCK2) | Also inhibits PKA (IC50: 4.58 µM), PKC (IC50: 12.30 µM), and PKG (IC50: 1.650 µM).[4] | [4] |
| Thiazovivin | ROCK | More potent than Y-27632, effective at 5-fold lower concentrations. | Selective for ROCK. | [5] |
| Chroman 1 | ROCK1, ROCK2 | IC50: 52 pM (ROCK1), 1 pM (ROCK2) | Also inhibits MRCK (IC50: 150 nM). | [4] |
| Rho Kinase Inhibitor IV | ROCK2 | IC50: 11.8 nM | Selective for ROCK2 over other kinases like CaMKII, PKG, and Aurora A. | [1] |
| AR-13324 (Netarsudil) | ROCK | FDA-approved for glaucoma. | Shows better cellular adherence in some studies compared to Y-27632. | [6] |
Validating ROCK Inhibition by Western Blot
Western blotting is a reliable method to confirm the inhibition of the ROCK pathway by assessing the phosphorylation status of its downstream substrates. Key downstream targets of ROCK include Myosin Phosphatase Target Subunit 1 (MYPT1) and LIM domain kinase (LIMK). ROCK-mediated phosphorylation of MYPT1 at Threonine 696 (Thr696) inhibits myosin light chain phosphatase activity, leading to increased myosin light chain phosphorylation and cell contraction.[7] ROCK also phosphorylates and activates LIMK, which in turn phosphorylates and inactivates cofilin, a key regulator of actin filament dynamics.[8] Therefore, a decrease in the phosphorylation of MYPT1 at Thr696 and LIMK at Threonine 508 (for LIMK1) or Threonine 505 (for LIMK2) serves as a robust indicator of ROCK inhibition.[8][9]
Experimental Protocol: Western Blot for Phospho-MYPT1 and Phospho-LIMK
This protocol provides a general framework for validating ROCK inhibition. Optimization of conditions such as antibody concentrations and incubation times may be required for specific cell types and experimental setups.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of Y-27632 or other ROCK inhibitors for a specified duration (e.g., 1-24 hours). A common effective concentration for Y-27632 is 10 µM.[2][10] Include a vehicle-treated control group.
2. Cell Lysis:
-
Place the cell culture dish on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. Sample Preparation:
-
To 20-30 µg of protein, add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
5. SDS-PAGE and Protein Transfer:
-
Load the denatured protein samples onto a polyacrylamide gel (e.g., 4-12% gradient gel).
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
6. Immunoblotting:
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Anti-phospho-MYPT1 (Thr696) (e.g., from Millipore or Cell Signaling Technology, typical dilution 1:1000)[9][11]
-
Anti-phospho-LIMK1 (Thr508)/LIMK2 (Thr505) (e.g., from Cell Signaling Technology, typical dilution 1:1000)
-
Anti-total MYPT1 (as a loading control)
-
Anti-total LIMK1/2 (as a loading control)
-
Anti-GAPDH or β-actin (as a loading control)
-
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
7. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software. Normalize the phospho-protein signal to the total protein signal to determine the relative change in phosphorylation.
Visualizing the Pathway and Workflow
To better understand the biological context and the experimental procedure, the following diagrams illustrate the ROCK signaling pathway and the western blot workflow.
Caption: The ROCK signaling pathway and the inhibitory action of Y-27632.
Caption: Experimental workflow for western blot validation of ROCK inhibition.
References
- 1. stemcell.com [stemcell.com]
- 2. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. stemcell.com [stemcell.com]
- 6. bio-rad.com [bio-rad.com]
- 7. researchgate.net [researchgate.net]
- 8. Phospho-LIMK1 (Thr508)/LIMK2 (Thr505) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Phospho-MYPT1 (Thr696) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Phospho-LIMK1 (Thr508)/LIMK2 (Thr505) Antibody (#3841) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
Y-27632 Dihydrochloride vs. Fasudil: A Comparative Guide for Stem Cell Applications
For researchers and drug development professionals navigating the landscape of stem cell culture, the choice of small molecules to enhance cell survival and maintain pluripotency is critical. Among the most prominent are the Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, Y-27632 dihydrochloride (B599025) and fasudil (B1672074). Both are instrumental in preventing apoptosis (anoikis) in dissociated human pluripotent stem cells (hPSCs), a crucial step in passaging, cryopreservation, and differentiation protocols.[1][2] This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable reagent for specific research needs.
Mechanism of Action: Targeting the ROCK Signaling Pathway
Both Y-27632 and fasudil are potent and selective inhibitors of ROCK1 and ROCK2.[1] They act by competitively binding to the ATP-binding site of the kinases, thereby preventing the phosphorylation of downstream targets.[1][3] The ROCK signaling pathway plays a central role in regulating the actin cytoskeleton, cell adhesion, and motility.[4][5] Inhibition of this pathway in stem cells leads to a reduction in cytoskeletal tension and suppression of apoptosis, particularly when cells are dissociated into single cells.[6][7]
Below is a diagram illustrating the ROCK signaling pathway and the points of inhibition by Y-27632 and fasudil.
Caption: The ROCK signaling pathway and points of inhibition by Y-27632 and Fasudil.
Performance Comparison in Human Pluripotent Stem Cells
A key study directly comparing Y-27632 and fasudil in human embryonic stem cells (hESCs) and induced pluripotent stem cells (hiPSCs) provides valuable quantitative data.[2]
| Parameter | Y-27632 | Fasudil | Key Findings |
| Cell Growth (Fold Increase after 7 days) | Significant increase over control | Significant increase over control, with one hES line showing significantly higher growth than Y-27632 | Both inhibitors effectively promote hPSC growth after thawing and passaging. Fasudil may be slightly more effective in certain cell lines.[2][8] |
| Pluripotency Marker Expression (OCT4, SOX2, NANOG) | Maintained | Maintained | Long-term culture with either inhibitor does not negatively impact pluripotency.[2] |
| Chromosomal Integrity | Maintained | Maintained | No adverse effects on karyotype were observed after prolonged exposure.[2] |
| Differentiation Capacity | Maintained | Maintained | Both inhibitors allow for subsequent differentiation into various lineages.[2] |
| Stability in Culture Medium (37°C) | Stable for up to 2 days | Stable for up to 2 days | Both compounds exhibit similar stability under standard cell culture conditions.[2] |
| Cost | 10 to 30 times more expensive than fasudil | Significantly cheaper | Fasudil presents a more cost-effective option for routine stem cell culture.[8][9] |
Efficacy in Differentiation Protocols
Beyond routine maintenance, ROCK inhibitors can influence differentiation outcomes.
-
Retinal Pigment Epithelium (RPE) Differentiation: Fasudil has been shown to promote RPE differentiation.[2][10]
-
Neural Crest Cell (NCC) Differentiation: Both Y-27632 and fasudil enhance the survival of NCCs during differentiation.[2][10]
-
Neural Stem Cells (NSCs): Fasudil has been observed to promote gliogenesis in mouse NSCs in vitro.[11][12] Y-27632 has been shown to facilitate the proliferation and migration of human periodontal ligament stem cells.[4]
Experimental Protocols
Below are generalized protocols for the application of Y-27632 and fasudil in hPSC culture. Specific concentrations and incubation times may need to be optimized for different cell lines and applications.
Single-Cell Passaging of hPSCs
This workflow outlines the key steps where ROCK inhibitors are applied.
Caption: Workflow for single-cell passaging of hPSCs using ROCK inhibitors.
Detailed Methodology:
-
Cell Dissociation: Aspirate the culture medium and wash the hPSC colonies with DPBS. Add a dissociation reagent (e.g., Accutase) and incubate at 37°C until the cells detach.
-
Cell Collection and Counting: Gently pipette the cells to create a single-cell suspension. Transfer the cells to a conical tube and centrifuge. Resuspend the cell pellet in culture medium.
-
Plating with ROCK Inhibitor: Plate the cells at the desired density in pre-warmed culture medium supplemented with 10 µM Y-27632 or 10 µM fasudil.[2][13]
-
Post-Plating Culture: Incubate the cells at 37°C. After 24 hours, replace the medium with fresh medium without the ROCK inhibitor to avoid potential long-term effects on differentiation.[14]
Cryopreservation and Thawing of hPSCs
ROCK inhibitors are crucial for improving cell viability after cryopreservation.
Detailed Methodology:
-
Freezing: Dissociate hPSCs to single cells and resuspend them in a cryopreservation medium containing a ROCK inhibitor (typically 10 µM Y-27632 or fasudil). Freeze the cells using a controlled-rate freezer or a freezing container.
-
Thawing: Rapidly thaw the vial of frozen cells in a 37°C water bath. Transfer the cells to a conical tube containing pre-warmed culture medium.
-
Plating and Recovery: Centrifuge the cells to remove the cryopreservation medium. Resuspend the cell pellet in culture medium supplemented with 10 µM Y-27632 or 10 µM fasudil and plate onto a prepared culture dish.[1][2]
-
Post-Thaw Culture: Incubate the cells at 37°C. Change the medium after 24 hours to remove the ROCK inhibitor.[14]
Conclusion
Both Y-27632 dihydrochloride and fasudil are highly effective ROCK inhibitors that significantly improve the survival of human pluripotent stem cells during routine culture, passaging, and cryopreservation.[2] The primary distinguishing factor is the substantially lower cost of fasudil, making it an attractive and equally effective alternative to Y-27632 for large-scale experiments and routine laboratory use.[8][9] For specific differentiation protocols, the choice of inhibitor may warrant further investigation, as some studies suggest differential effects on lineage commitment.[2][11] Ultimately, the selection between Y-27632 and fasudil can be guided by a balance of cost-effectiveness and specific experimental goals, with fasudil emerging as a viable and economical substitute for many standard stem cell applications.[2][10]
References
- 1. stemcell.com [stemcell.com]
- 2. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rho-kinase inhibitor Y-27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Exposure to the ROCK inhibitor fasudil promotes gliogenesis of neural stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Y-27632 in Focus: A Comparative Guide to ROCK Inhibitor Efficacy
The landscape of cellular research and therapeutic development has been significantly shaped by the advent of specific molecular tools that allow for the precise manipulation of signaling pathways. Among these, inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK) have garnered substantial attention. Y-27632, a highly selective and potent inhibitor of ROCK, has been a cornerstone in elucidating the vast functions of the ROCK signaling pathway. This guide provides a comprehensive comparison of Y-27632 with other notable ROCK inhibitors, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in their work.
The ROCK Signaling Pathway and Its Inhibition
The ROCK family of serine/threonine kinases, primarily ROCK1 and ROCK2, are crucial downstream effectors of the small GTPase RhoA.[1][2] The Rho/ROCK pathway is a central regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[1][2][3] Its activation leads to the phosphorylation of numerous downstream substrates, ultimately resulting in increased actomyosin (B1167339) contractility and stress fiber formation.[2][] Given its integral role in cellular function, dysregulation of the ROCK pathway has been implicated in a multitude of diseases, including cancer, glaucoma, and cardiovascular disorders.[1][3]
ROCK inhibitors, such as Y-27632, function by competitively binding to the ATP-binding site within the catalytic domain of ROCK kinases, thereby preventing the phosphorylation of their substrates.[5][6] This inhibition leads to the disassembly of stress fibers and a reduction in cellular contractility, making these compounds invaluable for both basic research and potential therapeutic applications.[5]
Comparative Efficacy of ROCK Inhibitors
The efficacy of a ROCK inhibitor is primarily determined by its potency, typically measured by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is an intrinsic measure of binding affinity, whereas the IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50% under specific experimental conditions.[7] A lower Ki or IC50 value indicates a higher potency.
The following table summarizes the reported inhibitory constants (Ki) of Y-27632 and other commonly used ROCK inhibitors against ROCK1 and ROCK2.
| Inhibitor | ROCK1 Ki (nM) | ROCK2 Ki (nM) | Key Characteristics & Applications |
| Y-27632 | 220[8] | 300[8] | Widely used in stem cell research to enhance cell survival and prevent anoikis.[8][9] Also used to study cytoskeletal dynamics and cell migration. |
| Fasudil (HA-1077) | - | - | Approved in Japan for the treatment of cerebral vasospasm.[10] A well-established ROCK inhibitor. |
| Ripasudil (K-115) | - | - | Approved in Japan for the treatment of glaucoma and ocular hypertension.[11] |
| Netarsudil (AR-13324) | - | - | FDA-approved for the treatment of glaucoma; lowers intraocular pressure by increasing trabecular outflow.[11][12] |
| Thiazovivin | - | - | Used in stem cell research to improve the efficiency of induced pluripotent stem cell (iPSC) generation.[13] |
| GSK429286 | - | - | A potent and selective ROCK inhibitor used in preclinical research.[14] |
Note: Direct comparative Ki values for all inhibitors across standardized assays are not always available in the literature. The potency can vary depending on the experimental setup.
Visualizing the ROCK Signaling Pathway
To understand the mechanism of action of these inhibitors, it is crucial to visualize their place within the ROCK signaling pathway.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho-associated coiled-coil kinase (ROCK) signaling and disease | Semantic Scholar [semanticscholar.org]
- 5. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 8. stemcell.com [stemcell.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: Japan Rho Kinase Elevated Intraocular Pressure Treatment Trial (J-ROCKET) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle… [ouci.dntb.gov.ua]
- 13. Therapeutic Potential of Rho Kinase Inhibitors in Corneal Disease: A Systematic Review of Preclinical and Clinical Studies | MDPI [mdpi.com]
- 14. Y-27632 acts beyond ROCK inhibition to maintain epidermal stem-like cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
Off-Target Kinase Profiling of Y-27632 Dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the off-target kinase profile of Y-27632 dihydrochloride (B599025), a widely used Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. Understanding the selectivity of Y-27632 is critical for interpreting experimental results and anticipating potential side effects in therapeutic applications. This document presents quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to offer an objective comparison of Y-27632's performance against other kinases.
Primary Targets and On-Target Efficacy
Y-27632 is a potent, ATP-competitive inhibitor of both ROCK1 and ROCK2 isoforms.[1] It achieves this by binding to the kinase domain of ROCK, preventing the phosphorylation of downstream substrates. The inhibitory constants (Ki) for ROCK1 and ROCK2 are in the nanomolar range, highlighting its high affinity for its primary targets.
| Target | Ki (nM) |
| ROCK1 | 220 |
| ROCK2 | 300 |
Off-Target Kinase Profile
While Y-27632 is highly selective for ROCK kinases, it can interact with other kinases, particularly at higher concentrations. The following table summarizes the inhibitory activity of Y-27632 against a broad panel of kinases, presented as the percentage of remaining kinase activity in the presence of 10 µM Y-27632. A lower percentage indicates stronger inhibition.
| Kinase | % Activity Remaining at 10 µM | Kinase Family |
| ROCK2 | 7 | AGC |
| PRK2 | 3 | AGC |
| AMPK | 14 | CAMK |
| RSK1 | 21 | CAMK |
| MNK1 | 25 | CAMK |
| MSK1 | 27 | CAMK |
| RSK2 | 43 | CAMK |
| MST2 | 46 | STE |
| PHK | 49 | CAMK |
| CDK2-Cyclin A | 50 | CMGC |
| LKB1 | 51 | CAMK |
| MNK2 | 54 | CAMK |
| PKC zeta | 55 | AGC |
| PIM3 | 56 | CAMK |
| BRSK2 | 57 | CAMK |
| PKC alpha | 57 | AGC |
| MELK | 64 | CAMK |
| Aurora C | 65 | Other |
| MST4 | 67 | STE |
| HER4 | 68 | TK |
| MARK3 | 69 | CAMK |
| TBK1 | 69 | Other |
| CSK | 69 | TK |
| CHK1 | 72 | CAMK |
| PKA | 72 | AGC |
| SGK1 | 72 | AGC |
| Lck | 73 | TK |
| TTK | 73 | Other |
| PKB alpha | 73 | AGC |
| PDK1 | 74 | AGC |
| CAMKK beta | 75 | CAMK |
| IKK epsilon | 76 | Other |
| IKK beta | 78 | Other |
| PLK1 | 78 | Other |
| PRAK | 78 | CAMK |
| Aurora B | 79 | Other |
| JNK1 | 79 | CMGC |
| Src | 79 | TK |
| MINK1 | 80 | STE |
| DYRK1A | 81 | CMGC |
| ERK2 | 82 | CMGC |
| EPH-B3 | 83 | TK |
| HIPK2 | 83 | CMGC |
| NEK2a | 85 | Other |
| EF2K | 85 | Other |
| PKD1 | 85 | CAMK |
| BTK | 85 | TK |
| DYRK2 | 86 | CMGC |
| GSK3 beta | 86 | CMGC |
| PKB beta | 86 | AGC |
| p38 delta MAPK | 87 | CMGC |
| SRPK1 | 87 | CMGC |
| PIM1 | 87 | CAMK |
| PAK6 | 88 | STE |
| DYRK3 | 89 | CMGC |
| MLK1 | 89 | STE |
| PAK4 | 89 | STE |
| CK2 | 89 | Other |
| GCK | 89 | STE |
| JNK2 | 90 | CMGC |
| IRR | 90 | TK |
| NEK6 | 91 | Other |
| MAPKAP-K2 | 91 | CAMK |
| SmMLCK | 91 | CAMK |
| PIM2 | 91 | CAMK |
| JNK3 | 92 | CMGC |
| S6K1 | 93 | AGC |
| CK1 delta | 93 | CK1 |
| SYK | 93 | TK |
| ERK8 | 94 | CMGC |
| FGF-R1 | 94 | TK |
| MKK1 | 96 | STE |
| YES1 | 96 | TK |
| HIPK3 | 97 | CMGC |
| ERK1 | 98 | CMGC |
| CAMK1 | 98 | CAMK |
| IGF-1R | 98 | TK |
| MAPKAP-K3 | 99 | CAMK |
| CHK2 | 100 | CAMK |
| IRAK4 | 100 | Other |
| p38 gamma MAPK | 102 | CMGC |
| NEK7 | 102 | Other |
| p38 alpha MAPK | 105 | CMGC |
| VEGFR1 | 105 | TK |
| EPH-A2 | 106 | TK |
| NUAK1 | 106 | CAMK |
| CAMKK alpha | 107 | CAMK |
| p38 beta MAPK | 108 | CMGC |
| MLK3 | 109 | STE |
| IR | 112 | TK |
Data sourced from the International Centre for Kinase Profiling, University of Dundee. The screening was performed at a Y-27632 concentration of 10 µM.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of kinase profiling, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
The following provides a generalized protocol for determining the off-target profile of a kinase inhibitor using a radiometric assay, a common method for this purpose.
Objective: To determine the percentage of inhibition of a panel of kinases by Y-27632 dihydrochloride at a fixed concentration.
Materials:
-
Purified recombinant kinases
-
This compound
-
Kinase-specific peptide substrates
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
96-well plates
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions to achieve the desired final concentration (e.g., 10 µM) in the kinase reaction.
-
Kinase Reaction Setup:
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the specific kinase to each well.
-
Add the diluted Y-27632 or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the kinase and inhibitor for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).
-
-
Initiation of Kinase Reaction:
-
Prepare a reaction mix containing the kinase-specific substrate and [γ-³²P]ATP.
-
Add the reaction mix to each well to initiate the kinase reaction.
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid) or by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
-
Measurement of Kinase Activity:
-
If using phosphocellulose paper, wash the paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining in the presence of Y-27632 relative to the vehicle control.
-
Percentage of remaining activity = (Counts with inhibitor / Counts with vehicle) x 100.
-
Conclusion
This compound is a highly potent and selective inhibitor of ROCK kinases. However, this guide demonstrates that at higher concentrations, it can exhibit off-target effects on a range of other kinases. The provided quantitative data and experimental protocols serve as a valuable resource for researchers to better design experiments, interpret results, and consider the potential for off-target effects in their studies. For critical applications, it is recommended to perform independent kinase profiling to confirm the selectivity of Y-27632 under specific experimental conditions.
References
Control Experiments for Studying Y-27632 Effects on Cell Migration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of essential control experiments for investigating the effects of the ROCK inhibitor Y-27632 on cell migration. It includes comparisons with alternative inhibitors, detailed experimental protocols, and a focus on robust data interpretation.
Introduction to Y-27632 and its Role in Cell Migration
Y-27632 is a widely used, cell-permeable, and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The Rho/ROCK signaling pathway is a critical regulator of the actin cytoskeleton, influencing cell shape, adhesion, and motility. By inhibiting ROCK, Y-27632 disrupts the formation of stress fibers and focal adhesions, which can have varied, often cell-type dependent, effects on cell migration. While it can promote the migration of some cell types, such as human periodontal ligament stem cells, it has been shown to inhibit migration in others, like tongue squamous cell carcinoma cells. Understanding the precise impact of Y-27632 on a specific cell type requires carefully designed experiments with appropriate controls.
The Rho/ROCK Signaling Pathway
The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, act as molecular switches in signal transduction pathways that control cytoskeletal dynamics. When activated by upstream signals, such as those from G protein-coupled receptors (GPCRs), RhoA-GTP binds to and activates its downstream effector, ROCK.[1][2][3] ROCK, in turn, phosphorylates several substrates to promote actomyosin (B1167339) contractility and stress fiber formation. Key downstream targets of ROCK include:
-
Myosin Light Chain (MLC): ROCK directly phosphorylates MLC and inhibits MLC phosphatase, leading to increased MLC phosphorylation and enhanced actomyosin contraction.[3]
-
LIM kinase (LIMK): ROCK activates LIMK, which then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This results in the stabilization of actin filaments.[3]
-
Ezrin/Radixin/Moesin (ERM) proteins: ROCK phosphorylation of ERM proteins promotes their activation, linking the actin cytoskeleton to the plasma membrane.
This cascade of events ultimately regulates the cell's contractile forces and cytoskeletal organization, which are fundamental to cell migration.
Essential Control Experiments for Y-27632 Studies
To ensure the observed effects on cell migration are specifically due to ROCK inhibition by Y-27632, a series of control experiments are crucial.
Negative Controls
-
Untreated Control: Cells cultured under the same conditions but without any treatment. This provides a baseline for normal cell migration.
-
Vehicle Control: Cells treated with the solvent used to dissolve Y-27632 (e.g., DMSO or PBS) at the same final concentration as the experimental group. This is critical to ensure that the vehicle itself does not affect cell migration.
Positive Controls
-
Alternative ROCK Inhibitors: Using other well-characterized ROCK inhibitors, such as Fasudil (B1672074), can help confirm that the observed phenotype is due to ROCK inhibition and not an off-target effect of Y-27632.[4]
-
ROCK Pathway Activators: Treatment with agents that activate the Rho/ROCK pathway, such as lysophosphatidic acid (LPA) or expression of a constitutively active form of RhoA, can serve as a positive control for ROCK-mediated effects on the cytoskeleton and migration.[3][5]
Specificity Controls
-
Dominant-Negative Mutants: Expression of a dominant-negative mutant of ROCK can also be used to specifically inhibit the pathway and confirm the effects of Y-27632.
Comparison with Alternative ROCK Inhibitors
Several other small molecules inhibit ROCK and can be used as alternatives or for comparative studies.
| Inhibitor | Target(s) | Common Working Concentration | Key Characteristics |
| Y-27632 | ROCK1 and ROCK2 | 10-20 µM | The most widely used ROCK inhibitor in research.[11] |
| Fasudil (HA-1077) | ROCK1 and ROCK2 | 10-30 µM | Clinically approved in Japan and China for cerebral vasospasm. A cost-effective alternative to Y-27632.[4][12] |
| Thiazovivin | ROCK | 2 µM | Often used in stem cell research to improve survival and reprogramming efficiency. |
| Chroman 1 | ROCK | 50 nM | A highly potent and selective ROCK inhibitor. |
Comparative Data on Cell Migration:
| Cell Line | Assay | Y-27632 Effect | Fasudil Effect | Reference |
| Human Periodontal Ligament Stem Cells | Transwell | Increased migration | Not Tested | [11] |
| Human Melanoma (BRAF-mutant) | Wound Healing | Increased migration | Increased migration | [4] |
| Microglia | Transwell | Increased migration | Increased migration | [13] |
| Hepatic Stellate Cells | Wound Healing | Increased migration | Increased migration (more potent) | [14] |
Key Experimental Protocols
Accurate and reproducible assessment of cell migration is paramount. Below are detailed protocols for commonly used assays.
Wound Healing (Scratch) Assay
This method assesses collective cell migration.
Protocol:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.[15]
-
Creating the Wound: Once confluent, use a sterile p200 pipette tip to make a straight scratch across the center of the monolayer.[16]
-
Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Then, add fresh culture medium containing Y-27632, control vehicle, or other treatments.
-
Imaging: Immediately capture images of the scratch at time zero (T=0) using a phase-contrast microscope.
-
Time-Lapse Imaging: Place the plate in an incubator with a live-cell imaging system and acquire images at regular intervals (e.g., every 2-4 hours) for 24-48 hours, or until the wound in the control group is nearly closed.
-
Analysis: Measure the area of the scratch at each time point using software like ImageJ. Calculate the rate of wound closure for each condition.
Transwell (Boyden Chamber) Assay
This assay measures cell migration through a porous membrane, often in response to a chemoattractant.
Protocol:
-
Preparation: Rehydrate the Transwell inserts (typically with 8 µm pores) in serum-free medium.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.[11]
-
Cell Seeding: Resuspend cells in serum-free medium, with or without Y-27632 or controls. Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a period determined by the migratory capacity of the cells (e.g., 4-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol (B129727) and stain with a solution such as crystal violet.
-
Imaging and Quantification: Take images of the stained cells and count the number of migrated cells per field of view.
Single-Cell Tracking
This advanced technique provides detailed information on the migratory behavior of individual cells.
Protocol:
-
Cell Seeding: Plate cells at a low density on glass-bottom dishes to allow for individual cell tracking.
-
Treatment: Add Y-27632 or control treatments to the culture medium.
-
Time-Lapse Microscopy: Use a high-resolution, live-cell imaging system to capture images at short intervals (e.g., every 5-10 minutes) over a prolonged period.
-
Cell Tracking: Utilize specialized software (e.g., ImageJ with tracking plugins, or commercial software) to track the movement of individual cells over time.[17][18]
-
Data Analysis: From the tracking data, various parameters can be calculated, including cell speed, displacement, and persistence of migration.
Data Presentation and Interpretation
Quantitative data from migration assays should be presented clearly for easy comparison.
Table 1: Example Data from a Wound Healing Assay
| Treatment | Wound Closure at 24h (%) |
| Untreated | 85 ± 5 |
| Vehicle (DMSO) | 83 ± 6 |
| Y-27632 (10 µM) | 45 ± 4 |
| Fasudil (10 µM) | 48 ± 5 |
| ROCK1/2 siRNA | 52 ± 6 |
| p < 0.05 compared to Vehicle |
Table 2: Example Data from a Transwell Assay
| Treatment | Migrated Cells per Field |
| Untreated | 150 ± 12 |
| Vehicle (DMSO) | 145 ± 15 |
| Y-27632 (10 µM) | 65 ± 8 |
| Fasudil (10 µM) | 72 ± 10 |
| ROCK1/2 siRNA | 78 ± 9 |
| p < 0.05 compared to Vehicle |
When interpreting results, it is crucial to consider the cell type and the context of the experiment. An increase in migration in one cell type does not predict the same outcome in another. The combination of pharmacological inhibition and genetic knockdown provides the most robust evidence for the role of ROCK in the observed migratory phenotype.
Conclusion
Studying the effects of Y-27632 on cell migration requires a multi-faceted approach with rigorous controls. By including appropriate negative, positive, and specificity controls, researchers can confidently attribute their findings to the inhibition of the Rho/ROCK signaling pathway. Comparing Y-27632 with alternative inhibitors and employing a combination of migration assays will yield a comprehensive understanding of its role in regulating cell motility. This guide provides the framework for designing and executing well-controlled experiments to generate high-quality, reproducible data in the field of cell migration research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ROCK inhibitor enhances the growth and migration of BRAF‐mutant skin melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of RhoA in the regulation of cell morphology and motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinct roles for ROCK1 and ROCK2 in the regulation of cell detachment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. ROCK1 but not ROCK2 contributes to RhoA signaling and NMIIA-mediated contractility at the epithelial zonula adherens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Rho-associated kinase inhibitors Y27632 and fasudil promote microglial migration in the spinal cord via the ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
- 15. Scratch Wound Healing Assay [en.bio-protocol.org]
- 16. clyte.tech [clyte.tech]
- 17. A live-imaging protocol for tracking receptor dynamics in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. phiab.com [phiab.com]
Y-27632 vs. Blebbistatin: A Researcher's Guide to Choosing the Right Inhibitor
For researchers in cell biology, developmental biology, and drug discovery, modulating the actomyosin (B1167339) cytoskeleton is crucial for understanding and controlling a myriad of cellular processes. Two of the most prominent tools in this field are Y-27632 and blebbistatin, small molecule inhibitors that, despite both affecting actomyosin contractility, do so through distinct mechanisms, leading to different cellular outcomes. This guide provides a comprehensive comparison to aid in the selection of the appropriate inhibitor for your experimental needs.
Mechanism of Action: Upstream vs. Downstream Inhibition
The fundamental difference between Y-27632 and blebbistatin lies in their targets within the signaling pathways that regulate actomyosin contractility.
Y-27632 is a selective inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinases (ROCK1 and ROCK2). ROCK is a key downstream effector of the small GTPase RhoA. By inhibiting ROCK, Y-27632 prevents the phosphorylation of multiple downstream targets that lead to increased myosin II activity. This includes the inhibition of myosin light chain phosphatase (MLCP) and the direct phosphorylation of myosin light chain (MLC), both of which promote actomyosin contraction. Therefore, Y-27632 acts upstream in the regulation of myosin II.
Blebbistatin , conversely, is a direct and selective inhibitor of the ATPase activity of non-muscle myosin II. It binds to a pocket on the myosin heavy chain, locking it in a state with low affinity for actin. This directly prevents the myosin "power stroke," the fundamental force-generating step in muscle contraction and various forms of cell motility. Thus, blebbistatin acts directly on the motor protein itself.
Figure 1. Signaling pathways affected by Y-27632 and blebbistatin.
Performance Comparison: A Data-Driven Overview
The choice between Y-27632 and blebbistatin will largely depend on the specific biological question being addressed. Their differing mechanisms can lead to distinct and sometimes opposing cellular phenotypes.
| Feature | Y-27632 | Blebbistatin |
| Primary Target | Rho-associated kinases (ROCK1 and ROCK2)[1][2] | Non-muscle myosin II ATPase[3][4] |
| Mechanism | ATP-competitive inhibitor of ROCK[1][2] | Allosteric inhibitor of myosin II[3][4] |
| Effect on Myosin II | Indirect inhibition via upstream regulation | Direct inhibition of motor activity[3][4] |
| Cell Migration | Can enhance or inhibit, context-dependent.[5][6][7][8] | Generally inhibitory, especially in confined environments.[5][8] |
| Cytoskeletal Effects | Disruption of stress fibers.[9] | Relaxation of actomyosin filaments.[3] |
| Off-Target Effects | Can inhibit other kinases at high concentrations. | Phototoxicity, photoinactivation, and fluorescence.[1][3][10][11][12] |
| Typical Working Conc. | 5-20 µM[13][14] | 5-50 µM[5][9] |
| Reversibility | Generally reversible. | Reversible.[2] |
Experimental Protocols
Proper handling and use of these inhibitors are critical for reproducible results.
Y-27632 Dihydrochloride (B599025)
Stock Solution Preparation:
-
Y-27632 dihydrochloride is soluble in water and DMSO.[15]
-
For a 10 mM stock solution, dissolve 10 mg of Y-27632 (MW: 320.26 g/mol ) in 3.12 mL of sterile water or DMSO.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Cell Treatment:
-
Thaw an aliquot of the stock solution on ice.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically 5-20 µM).[13][14]
-
For studies on cell survival after dissociation, such as in stem cell culture, a concentration of 10 µM is commonly used for the first 24-48 hours.[15]
Figure 2. Experimental workflow for using Y-27632.
Blebbistatin
Stock Solution Preparation:
-
Blebbistatin is poorly soluble in water but readily soluble in DMSO.[16]
-
To prepare a 10 mM stock solution, dissolve 1 mg of blebbistatin (MW: 292.34 g/mol ) in 342 µL of DMSO.
-
Protect the stock solution and subsequent dilutions from light, as blebbistatin is photolabile.[1][12]
-
Aliquot in light-protected tubes and store at -20°C.
Cell Treatment:
-
Thaw an aliquot of the stock solution in the dark.
-
Dilute the stock solution in pre-warmed cell culture medium to the final desired concentration (typically 5-50 µM). Ensure the final DMSO concentration is non-toxic to your cells (usually <0.5%).
-
When performing live-cell imaging, be mindful of the excitation wavelengths used, as wavelengths below 490 nm can cause phototoxicity and inactivate the compound.[1][12] Consider using blebbistatin derivatives with improved photostability for such experiments.[3]
Figure 3. Experimental workflow for using blebbistatin.
Choosing the Right Inhibitor for Your Experiment
-
To study the role of RhoA/ROCK signaling: Y-27632 is the clear choice as it directly targets this pathway. This is relevant for investigating processes such as cell-matrix adhesion, stress fiber formation, and the regulation of cell shape.[9]
-
To directly inhibit actomyosin contractility: Blebbistatin is more appropriate as it targets the myosin II motor itself, bypassing upstream signaling pathways. This is useful for dissecting the direct role of myosin II-generated forces in processes like cytokinesis, cell migration, and tissue morphogenesis.[3]
-
For live-cell imaging: Caution is required when using blebbistatin due to its phototoxicity and photoinactivation under blue light.[1][12] If your experiment involves prolonged imaging with excitation wavelengths in the blue spectrum, consider using a photostable derivative of blebbistatin or opting for Y-27632 if the experimental question allows.
-
For studies on cell migration: The choice is highly context-dependent. In some scenarios, inhibiting ROCK with Y-27632 can paradoxically increase cell migration by promoting a less adhesive and more motile phenotype.[6][7] Blebbistatin, by directly inhibiting the motor of migration, often has a more straightforward inhibitory effect, particularly in physically constrained environments.[5][8]
Conclusion
Both Y-27632 and blebbistatin are powerful tools for probing the function of the actomyosin cytoskeleton. A thorough understanding of their distinct mechanisms of action, coupled with careful consideration of their respective advantages and limitations, will enable researchers to design more precise experiments and obtain more reliable and interpretable data. The choice ultimately hinges on the specific cellular process being investigated and the experimental conditions employed.
References
- 1. Phototoxicity and photoinactivation of blebbistatin in UV and visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blebbistatin inhibits the chemotaxis of vascular smooth muscle cells by disrupting the myosin II-actin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blebbistatin - Wikipedia [en.wikipedia.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effect of ROCK inhibitor Y-27632 on normal and variant human embryonic stem cells (hESCs) in vitro: its benefits in hESC expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Influence of Rho/ROCK inhibitor Y-27632 on proliferation of equine mesenchymal stromal cells [frontiersin.org]
- 15. dyngo-4a.com [dyngo-4a.com]
- 16. desthiobiotin-16-utp.com [desthiobiotin-16-utp.com]
Beyond Y-27632: A Comparative Guide to Enhancing Single-Cell Survival
For researchers, scientists, and drug development professionals seeking to optimize single-cell applications, the reliance on the ROCK inhibitor Y-27632 is being challenged by a new generation of more potent and specific alternatives. This guide provides an objective comparison of these alternatives, supported by experimental data, detailed protocols, and pathway visualizations to inform your selection and improve experimental outcomes.
The dissociation of tissues or cell clusters into single-cell suspensions is a critical step in a multitude of research applications, including single-cell sequencing, clonal expansion, and cell-based therapies. However, this process often triggers a form of programmed cell death known as anoikis, significantly reducing cell viability and compromising downstream results. For years, the go-to solution has been the Rho-associated coiled-coil kinase (ROCK) inhibitor, Y-27632, which mitigates this effect. While effective, the field has evolved, offering novel small molecules and cocktails that promise superior performance.
This guide delves into the current alternatives to Y-27632, presenting a head-to-head comparison of their efficacy in improving single-cell survival. We will explore other ROCK inhibitors such as Fasudil, Thiazovivin, and the highly potent Chroman 1, as well as multi-component cocktails like CEPT, SMC4, and SiM5 that target multiple pro-survival pathways.
Performance Comparison: Y-27632 vs. The Alternatives
The following tables summarize the quantitative data from various studies, comparing the performance of Y-27632 alternatives in enhancing single-cell survival and cloning efficiency.
| Inhibitor | Target(s) | Typical Working Concentration | Relative Potency vs. Y-27632 | Key Findings |
| Y-27632 | ROCK1, ROCK2 | 10 µM | Baseline | The long-standing standard for improving single-cell survival. |
| Fasudil | ROCK1, ROCK2 | 10 µM | Similar | Showed comparable or slightly higher cell numbers after thawing and passaging of human pluripotent stem cells (hPSCs)[1][2]. A more cost-effective alternative[1][3]. |
| Thiazovivin | ROCK | 2 µM | ~5x more potent | Effective at a lower concentration than Y-27632[4][5]. |
| Chroman 1 | ROCK1, ROCK2 | 50 nM | ~200x more potent | Significantly improves hPSC survival by ~25% compared to Y-27632 and has fewer off-target effects[6][7]. |
| Cocktail | Components & Primary Targets | Key Findings |
| CEPT | Chroman 1 (ROCK), Emricasan (Pan-caspase), Polyamines (Cell growth support), trans-ISRIB (Integrated Stress Response) | Improves single-cell cloning efficiency of hPSCs up to 6-fold compared to Y-27632 and 1.5-fold over CloneR[8]. Provides broad cytoprotection by targeting multiple stress pathways[9]. |
| SMC4 | PD0325901 (MEK/ERK), CHIR99021 (GSK3), Thiazovivin (ROCK), SB431542 (TGF-β/Activin/Nodal) | Improves cellular reprogramming efficiencies and enables single-cell passaging of iPSCs[1][10]. |
| SiM5 | SMC4 components + Pifithrin-α (p53 inhibitor) | Significantly increases hiPSC survival by approximately 25 times compared to Y-27632 and 2.5 times compared to SMC4[1][10]. |
Signaling Pathways in Single-Cell Survival
Understanding the molecular pathways targeted by these inhibitors is crucial for their effective application.
The ROCK Pathway and Anoikis
Cell detachment from the extracellular matrix (ECM) triggers the activation of the RhoA GTPase, which in turn activates ROCK. ROCK phosphorylates and activates downstream effectors like Myosin Light Chain (MLC), leading to actomyosin (B1167339) contraction, membrane blebbing, and ultimately, apoptosis (anoikis). ROCK inhibitors like Y-27632, Fasudil, Thiazovivin, and Chroman 1 block this cascade, thereby preventing anoikis and promoting cell survival.
Figure 1: The ROCK signaling pathway leading to anoikis upon cell detachment and its inhibition by various ROCK inhibitors.
Multi-Targeting Cocktails for Enhanced Survival
The CEPT, SMC4, and SiM5 cocktails offer a multi-pronged approach to cytoprotection by targeting parallel and downstream pathways involved in cell stress and death.
References
- 1. The novel combination of small-molecule inhibitors increases the survival and colony formation capacity of human induced pluripotent stem cells after single-cell dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEK Inhibitor PD0325901 Significantly Reduces the Growth of Papillary Thyroid Carcinoma Cells In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. stemcell.com [stemcell.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. A Versatile Polypharmacology Platform Promotes Cytoprotection and Viability of Human Pluripotent and Differentiated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Efficient and safe single-cell cloning of human pluripotent stem cells by using the CEPT cocktail - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellculturedish.com [cellculturedish.com]
- 10. The novel combination of small-molecule inhibitors increases the survival and colony formation capacity of human induced pluripotent stem cells after single-cell dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Y-27632 in a New Cell Model: A Comparative Guide to ROCK Inhibitors
For researchers venturing into a new cell model, understanding the specificity of the tools at their disposal is paramount to generating reliable and interpretable data. Y-27632, a widely utilized small molecule inhibitor, is celebrated for its potent inhibition of Rho-associated coiled-coil containing protein kinase (ROCK). However, its activity is not absolutely exclusive to ROCK1 and ROCK2. This guide provides a comparative analysis of Y-27632 and other commonly used ROCK inhibitors—Fasudil, Ripasudil, and Thiazovivin—to aid in the critical assessment of their specificity and potential off-target effects.
Data Presentation: A Comparative Look at Inhibitor Potency
To facilitate a direct comparison of the inhibitory activities of these compounds, the following table summarizes their half-maximal inhibitory concentrations (IC50) and binding affinities (Ki) against their primary targets, ROCK1 and ROCK2, as well as other kinases. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions, warranting careful interpretation.
| Inhibitor | Target | IC50 / Ki (nM) | Other Notable Off-Targets (IC50/Ki in nM) |
| Y-27632 | ROCK1 | 220 (Ki)[1] | PRK2 (600)[2], PKA (>25,000)[2], PKC (>25,000)[2], MLCK (>25,000)[2] |
| ROCK2 | 300 (Ki)[1] | ||
| Fasudil | ROCK1 | 330 (Ki)[3] | ROCK2 (158)[3], PKA (4,580)[3], PKC (12,300)[3], PKG (1,650)[3] |
| Ripasudil | ROCK1 | 51[4] | Minimal effects on other serine-threonine protein kinases[4] |
| ROCK2 | 19[4] | ||
| Thiazovivin | ROCK | 500[5] | Data on a broad kinase panel is limited. |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki (inhibition constant) is another measure of inhibitor potency. Lower values indicate higher potency.
Visualizing the ROCK Signaling Pathway
The ROCK signaling pathway plays a crucial role in regulating cellular processes such as cytoskeletal dynamics, cell adhesion, and motility. Understanding this pathway is essential for interpreting the effects of ROCK inhibitors.
Caption: A simplified diagram of the ROCK signaling pathway.
Experimental Protocols for Assessing Specificity
To rigorously assess the specificity of Y-27632 or any other kinase inhibitor in a new cell model, a multi-pronged experimental approach is recommended.
Kinase Profiling Assay (In Vitro)
This assay provides a broad overview of an inhibitor's selectivity by testing its activity against a large panel of purified kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of the inhibitor (e.g., Y-27632) in a suitable solvent (e.g., DMSO).
-
Kinase Panel Screening: Submit the compound to a commercial kinase profiling service (e.g., Reaction Biology, DiscoverX). These services typically utilize radiometric or fluorescence-based assays to measure the enzymatic activity of hundreds of kinases in the presence of the inhibitor at a fixed concentration (e.g., 1 µM).
-
Data Analysis: The results are usually provided as a percentage of inhibition or percentage of control. A lower percentage indicates a stronger inhibitory effect. Data can be visualized using tree maps or other graphical representations to quickly identify off-target kinases.
-
IC50 Determination: For significant off-targets identified in the initial screen, determine the IC50 values by performing dose-response experiments to quantify the inhibitor's potency against these kinases.
Western Blotting for Downstream Target Phosphorylation
This cell-based assay assesses the inhibitor's effect on the phosphorylation state of direct downstream targets of ROCK, providing a functional readout of ROCK activity within the cell.
Methodology:
-
Cell Culture and Treatment: Plate the new cell model and allow them to adhere. Treat the cells with a dose-range of the ROCK inhibitor (e.g., Y-27632: 0.1, 1, 10, 25 µM) for a specified time (e.g., 1-2 hours). Include a vehicle-only control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a ROCK substrate, such as phospho-Myosin Phosphatase Target Subunit 1 (p-MYPT1 at Thr853) or phospho-Myosin Light Chain 2 (p-MLC2 at Ser19).
-
Also, probe a separate membrane or strip and re-probe the same membrane with an antibody against the total protein (total MYPT1 or total MLC2) to normalize for protein loading.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities and calculate the ratio of the phosphorylated protein to the total protein for each treatment condition. A dose-dependent decrease in this ratio indicates on-target inhibition of ROCK.
Cell-Based Phenotypic Assays
These assays evaluate the functional consequences of ROCK inhibition in the specific cell model, which can also reveal potential off-target effects if the observed phenotype does not align with known ROCK functions.
Methodology (Example: Cell Morphology and Stress Fiber Staining):
-
Cell Culture and Treatment: Seed the cells on glass coverslips and treat with the ROCK inhibitor at various concentrations.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Staining:
-
Stain for F-actin using fluorescently-labeled phalloidin (B8060827) (e.g., Phalloidin-iFluor 488) to visualize stress fibers.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips and acquire images using a fluorescence microscope.
-
Analysis: Observe changes in cell morphology and the organization of the actin cytoskeleton. Inhibition of ROCK is expected to lead to a loss of stress fibers and a more rounded cell morphology.
Experimental Workflow for Specificity Assessment
The following diagram illustrates a logical workflow for assessing the specificity of a kinase inhibitor in a new cell model.
Caption: A logical workflow for assessing kinase inhibitor specificity.
By employing a combination of in vitro biochemical assays and cell-based functional assays, researchers can build a comprehensive profile of Y-27632's activity in their specific cell model. This multi-faceted approach will enable a more accurate interpretation of experimental results and a deeper understanding of the biological processes under investigation.
References
- 1. Thiazovivin, a Rho kinase inhibitor, improves stemness maintenance of embryo-derived stem-like cells under chemically defined culture conditions in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazovivin - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. selleckchem.com [selleckchem.com]
Cross-Validation of Y-27632 Experimental Results with Genetic Knockdowns: A Comparative Guide
For researchers investigating the multifaceted roles of Rho-associated coiled-coil containing protein kinases (ROCK), the choice between pharmacological inhibition and genetic knockdown is a critical experimental design decision. This guide provides a comprehensive comparison of the widely used ROCK inhibitor, Y-27632, with genetic knockdown approaches (e.g., siRNA, shRNA, CRISPR) for studying ROCK1 and ROCK2 signaling. By presenting quantitative data, detailed experimental protocols, and an analysis of specificity, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate method for their research questions and to critically evaluate and cross-validate their experimental findings.
The Role of ROCK Signaling
The ROCK family of serine/threonine kinases, comprising ROCK1 and ROCK2, are key downstream effectors of the small GTPase RhoA.[1] The RhoA/ROCK signaling pathway is a central regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[1] Dysregulation of this pathway has been implicated in numerous pathologies, including cancer, cardiovascular disease, and neurodegenerative disorders.[1] Y-27632 is a potent, cell-permeable, and selective inhibitor of both ROCK1 and ROCK2, acting as an ATP-competitive inhibitor at the kinase domain.[2][3][4]
Quantitative Comparison of Y-27632 and Genetic Knockdowns
The following tables summarize quantitative data from various studies comparing the effects of Y-27632 with those of ROCK1 and/or ROCK2 genetic knockdowns on key cellular functions.
Table 1: Effects on Cell Proliferation
| Cell Type | Method | Concentration/Target | Effect on Proliferation | Reference |
| Human Prostate Cells (BPH-1, WPMY-1) | Y-27632 | 1-200 µM | Dose-dependent inhibition | [5] |
| Human Prostate Cells (BPH-1, WPMY-1) | siRNA | ROCK1 or ROCK2 | Inhibition | [5] |
| Human Hepatic Stellate Cells (TWNT-4) | Y-27632 | 1 µM and above | Significant decrease | [6] |
| Murine Hepatic Stellate Cells (FVB/NJ) | Y-27632 | 100 nM, 1 µM, 10 µM | Reduction | [6] |
| Human Colon Cancer Cells (SW620) | Y-27632 | Not specified | 1.5-fold increase at low density, no significant change at high density | |
| Human Colon Cancer Cells (SW620) | siRNA | ROCK1 | Insignificant decrease in 1.5 mg/mL collagen, 50% decrease in 4.0 mg/mL collagen | |
| Human Breast Cancer Cells (MCF-7) | Y-27632 | 20 µM | Inhibition | [7] |
| Human Breast Cancer Cells (MCF-7) | siRNA | ROCK1 or ROCK2 | Inhibition | [7] |
| Human Dermal Fibroblasts (HDFs) | Y-27632 | 10 µM | Decreased growth with prolonged treatment | [8] |
| Human Dermal Fibroblasts (HDFs) | siRNA | ROCK1 and/or ROCK2 | Inhibition | [8] |
Table 2: Effects on Apoptosis
| Cell Type | Method | Concentration/Target | Effect on Apoptosis | Reference |
| Human Prostate Cells (BPH-1, WPMY-1) | Y-27632 | 1-200 µM | Dose-dependent induction | [5] |
| Human Prostate Cells (BPH-1, WPMY-1) | siRNA | ROCK1 or ROCK2 | Induction | [5] |
| Salivary Gland Stem Cells | Y-27632 | 10 µM | Significant reduction in early and late apoptosis, and necrosis | [6] |
| Murine Prostate Stem/Progenitor Cells | Y-27632 | Not specified | Suppression of dissociation-induced apoptosis | [1] |
| Murine Prostate Stem/Progenitor Cells | siRNA (ROCK2) in ROCK1 KO background | ROCK1 and ROCK2 | Increased cloning efficiency (suggesting reduced apoptosis) | [1] |
| Human Embryonic Stem Cells | Y-27632 | Not specified | Reduced dissociation-induced apoptosis (anoikis) | [3] |
| Human Embryonic Stem Cells | Knockdown | ROCK1/2 | Reduced apoptosis | [6] |
Table 3: Effects on Cell Migration
| Cell Type | Method | Concentration/Target | Effect on Migration | Reference |
| Human Hepatic Stellate Cells (TWNT-4) | Y-27632 | 10 µM | Increased migration at 4 and 8 hours | [6] |
| Murine Hepatic Stellate Cells (FVB/NJ) | Y-27632 | 1 µM and 10 µM | Significant increase at 8 and 24 hours | [6] |
| Human Esophageal Squamous Carcinoma Cells (TE-10) | Y-27632 | 20 µM | Reduced collective cell migration | [4] |
| Human Esophageal Squamous Carcinoma Cells (TE-10) | siRNA | ROCK1 and ROCK2 | ~20% reduction in migration distance | [4] |
| Human Breast Cancer Cells (MCF-7) | Y-27632 | 20 µM | Increased migration and invasion | [7] |
| Human Breast Cancer Cells (MCF-7) | siRNA | ROCK1 or ROCK2 | Increased migration | [7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. molecularbeacon.net [molecularbeacon.net]
- 6. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Y-27632 Dihydrochloride: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the ROCK inhibitor Y-27632 dihydrochloride (B599025), ensuring laboratory safety and regulatory compliance.
This document provides detailed procedures for the proper disposal of Y-27632 dihydrochloride, a commonly used Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring compliance with hazardous waste regulations. This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled, necessitating careful handling and disposal.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). Personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Wear impervious gloves.
-
Lab Coat: A lab coat or other protective clothing is required.
-
Eye Protection: Safety glasses or goggles are essential.
-
Respiratory Protection: If working with the solid compound where dust may be generated, use a dust respirator.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] Avoid creating dust from the solid compound.[1] Do not eat, drink, or smoke when handling this chemical.[1][3]
Step-by-Step Disposal Procedures
The proper disposal of this compound and associated materials is critical. Waste must be segregated into appropriate, clearly labeled containers.
1. Disposal of Unused Solid this compound:
-
Waste Collection: Collect the solid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "this compound".
-
Storage: Store the container in a designated satellite accumulation area, away from incompatible materials.
2. Disposal of Aqueous and Solvent-Based Solutions:
-
Waste Collection: Collect all solutions containing this compound in a designated hazardous waste container for liquid chemical waste. Do not dispose of these solutions down the drain.[2]
-
Labeling: The container must be labeled as "Hazardous Waste" and list all chemical components, including solvents and their approximate concentrations.
-
Storage: Store the liquid waste container in a satellite accumulation area, ensuring the container is sealed to prevent evaporation.
3. Disposal of Contaminated Labware:
-
Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated sharps container for chemical waste.
-
Glassware and Plasticware:
-
Grossly Contaminated Items: Labware that is heavily contaminated should be disposed of as hazardous waste. Place these items in a designated, labeled container for solid hazardous waste.
-
Trace Contamination: For items with only trace amounts of contamination, a triple rinse procedure is required.[4]
-
Rinse the container three times with a suitable solvent (e.g., water or ethanol).
-
Collect all rinsate as hazardous liquid waste.
-
After triple rinsing, the labware can be disposed of as regular non-hazardous waste, following institutional guidelines.
-
-
4. Spill Cleanup:
-
Minor Spills:
-
Wear appropriate PPE.
-
Cover the spill with an absorbent material.
-
Carefully sweep or scoop up the absorbed material and place it in a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) office.
-
Prevent entry to the area until it has been decontaminated by trained personnel.
-
Summary of Hazard and Exposure Data
| Hazard Classification | GHS Hazard Statements | Precautionary Statements | First Aid Measures |
| Acute Toxicity (Oral, Dermal, Inhalation) - Category 4 | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing. | Ingestion: Call a POISON CENTER or doctor. Skin Contact: Wash with plenty of soap and water. Inhalation: Move to fresh air. |
Y-27632 Signaling Pathway
Y-27632 is a selective inhibitor of the Rho-associated coiled-coil containing protein kinases (ROCK). It acts by competing with ATP for binding to the kinase domain of ROCK. This inhibition prevents the ROCK-mediated phosphorylation of its downstream targets, which are involved in the regulation of the actin cytoskeleton, cell adhesion, and smooth muscle contraction.
Caption: Y-27632 inhibits the Rho/ROCK signaling pathway.
References
Personal protective equipment for handling Y-27632 dihydrochloride
This guide provides crucial safety protocols and operational procedures for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Y-27632 dihydrochloride (B599025). Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Y-27632 dihydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK).[1][2][3] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[4][5][6] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE)
A summary of the recommended personal protective equipment for handling this compound is provided below. This is based on safety data sheet recommendations to minimize exposure.[3][7]
| Protection Type | Equipment | Specification and Purpose |
| Eye Protection | Safety glasses or goggles | Must be worn to protect against dust particles and splashes.[7] |
| Hand Protection | Chemical-resistant gloves | Wear protective gloves. The specific material and breakthrough time should be confirmed with the glove manufacturer.[5][7] |
| Body Protection | Laboratory coat / Protective clothing | A lab coat or protective suit should be worn to prevent skin contact.[4][6] |
| Respiratory Protection | Respirator | Use in a well-ventilated area.[6] If ventilation is inadequate or for handling large quantities, a NIOSH-approved respirator is recommended to avoid inhaling dust.[5][8] |
Operational and Disposal Plans
Follow these step-by-step procedures for the safe handling, storage, and disposal of this compound.
Handling and Storage Protocol
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[7]
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Weighing and Solution Preparation:
-
Handle the solid compound carefully to avoid generating dust.[6]
-
This compound is soluble in water (approx. 30 mg/ml) and DMSO (approx. 30 mg/ml).[9]
-
When preparing stock solutions, add the solvent to the solid slowly to prevent splashing. For long-term storage, stock solutions in PBS or water can be stored at -20°C for up to 12 months.[10]
-
-
General Use: Avoid contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke in the handling area.[3]
-
After Handling: Wash hands and any exposed skin thoroughly with soap and water after completing work.[4][7]
-
Storage: Store the solid compound at -20°C, protected from light and with a desiccant for long-term stability.[10][11][12] Keep the container tightly sealed.
Spill Management Protocol
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, use dry clean-up procedures and avoid creating dust.[6] Do not use air hoses for cleaning.[6] For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).[7]
-
Collection: Carefully collect the spilled material into a clean, dry, and labeled container for disposal.[6]
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan
-
Waste Collection: All waste materials, including empty containers, contaminated PPE, and spilled substance, must be collected in a designated and properly labeled hazardous waste container.
-
Disposal Route: Dispose of the chemical waste through an approved waste disposal plant.[3] Do not allow the substance to enter drains or water systems.[5][7] Follow all local, state, and federal regulations for chemical waste disposal.
Y-27632 Mechanism of Action: The Rho/ROCK Signaling Pathway
This compound is a selective, ATP-competitive inhibitor of the ROCK1 and ROCK2 kinases.[1][2][13] These kinases are key downstream effectors of the small GTPase RhoA.[14][] The Rho/ROCK pathway plays a critical role in regulating cellular functions such as cytoskeletal organization, cell motility, and contraction.[][16] Y-27632's inhibitory action on this pathway leads to the disassembly of stress fibers and a reduction in cell contractility.[1][13]
References
- 1. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. Y 27632 | CAS 146986-50-7 | ROCK kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 4. nextsds.com [nextsds.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. gerpac.eu [gerpac.eu]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. molecularbeacon.net [molecularbeacon.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 16. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
